molecular formula C14H15N B1623073 N-ethyl-N-phenylaniline CAS No. 606-99-5

N-ethyl-N-phenylaniline

Cat. No.: B1623073
CAS No.: 606-99-5
M. Wt: 197.27 g/mol
InChI Key: ITMSSZATZARZCA-UHFFFAOYSA-N
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Description

N-ethyl-N-phenylaniline is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

606-99-5

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

N-ethyl-N-phenylaniline

InChI

InChI=1S/C14H15N/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

ITMSSZATZARZCA-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-ethyl-N-phenylaniline (CAS 606-99-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of N-ethyl-N-phenylaniline, an aromatic amine with the CAS number 606-99-5. The information is compiled for professionals in research and development who require precise data on chemical identity, physicochemical properties, and conceptual synthesis.

Chemical Identity and Structure

This compound, also known as N-ethyldiphenylamine or N-ethyl-N-phenylbenzenamine, is a tertiary amine featuring an ethyl group and two phenyl groups attached to a central nitrogen atom.[1][2][3] Its chemical structure confers specific properties relevant to its potential use as a building block in organic synthesis.

IdentifierValueSource
CAS Number 606-99-5[1]
Molecular Formula C₁₄H₁₅N[1]
IUPAC Name This compound[3]
Synonyms N-ethyldiphenylamine, N-ethyl-N-phenylbenzenamine, Diphenyl(ethyl)amine[2]
Molecular Weight 197.28 g/mol [4]
Canonical SMILES CCN(C1=CC=CC=C1)C2=CC=CC=C2[3]
InChIKey ITMSSZATZARZCA-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data is compiled from various chemical databases. Note the absence of an experimentally determined melting point.

PropertyValueUnitConditionsSource
Density 1.035g/cm³
Boiling Point 295.5°Cat 760 mmHg
286°C[4]
Flash Point 125.4°C
Refractive Index 1.597
Melting Point Not Available°C
LogP (Octanol/Water) 3.84
pKa (Predicted) 1.27 ± 0.20[1]
Polar Surface Area 3.24Ų

Spectroscopic Data

While detailed spectral analyses are not publicly available, databases indicate the existence of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data for this compound.[3] Researchers requiring this information should consult specialized spectral databases.

Safety and Handling

Given the absence of specific data, this compound should be handled with the utmost care, assuming it may be hazardous. Standard laboratory safety protocols for handling aromatic amines should be strictly followed. This includes:

  • Use of personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Avoiding contact with skin and eyes.

  • Storing the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

Synthesis and Reactivity

A detailed, validated experimental protocol for the synthesis of this compound is not available in the cited literature. However, a common method for the synthesis of tertiary amines of this type is the N-alkylation of a secondary amine. A plausible conceptual pathway involves the reaction of diphenylamine (B1679370) with an ethylating agent.

The diagram below illustrates a generalized workflow for this synthetic approach.

G cluster_reactants Reactants & Reagents Diphenylamine Diphenylamine (Secondary Amine) Reaction N-Alkylation Reaction Diphenylamine->Reaction Combine & Heat EthylatingAgent Ethylating Agent (e.g., Ethyl Iodide) EthylatingAgent->Reaction Combine & Heat Base Base (e.g., K₂CO₃) Base->Reaction Combine & Heat Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Combine & Heat Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Purified Product

Caption: Conceptual workflow for the synthesis of this compound.

As a tertiary aromatic amine, this compound is expected to exhibit reactivity characteristic of this functional group. The nitrogen atom's lone pair of electrons is less available for protonation compared to aliphatic amines due to delocalization into the two phenyl rings, suggesting it is a weak base.[1] The aromatic rings may be susceptible to electrophilic substitution, with the -N(Et)Ph group acting as a director.

Logical Data Relationships

The following diagram illustrates the logical connections between the primary identifiers and core physicochemical properties of this compound.

G cluster_identifiers Chemical Identifiers cluster_properties Physicochemical Properties Compound This compound CAS CAS: 606-99-5 Compound->CAS is identified by Formula Formula: C₁₄H₁₅N Compound->Formula has SMILES SMILES: CCN(C1=CC=CC=C1)C2=CC=CC=C2 Compound->SMILES is represented by Density Density 1.035 g/cm³ Compound->Density exhibits BP Boiling Point 295.5 °C Compound->BP exhibits FP Flash Point 125.4 °C Compound->FP exhibits MW Molecular Weight 197.28 g/mol Formula->MW

Caption: Relationship between identifiers and properties of this compound.

References

physicochemical properties of N-ethyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of N-ethyl-N-phenylaniline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . It is important to note that the nomenclature in chemical literature can sometimes be ambiguous. The term "this compound" correctly refers to the tertiary amine N-ethyl-N-phenylbenzenamine (CAS 606-99-5). However, it is occasionally used interchangeably with the secondary amine N-ethylaniline (CAS 103-69-5). To ensure clarity and prevent potential confusion, this document presents the properties of both compounds.

Physicochemical Data Summary

The quantitative physicochemical properties for both this compound and N-ethylaniline are summarized in the tables below for straightforward comparison.

Table 1: Physicochemical Properties of this compound (N-ethyldiphenylamine)

PropertyValue
CAS Number 606-99-5[1]
Molecular Formula C14H15N[1][2][3]
Molecular Weight 197.28 g/mol [1][3]
Appearance Data not available
Boiling Point 286 °C[3], 295.5 °C at 760 mmHg[2]
Melting Point Data not available
Density 1.035 g/cm³[2]
Refractive Index 1.597[2]
Flash Point 125.4 °C[2]
LogP 3.84460[2]
pKa Data not available

Table 2: Physicochemical Properties of N-ethylaniline

PropertyValue
CAS Number 103-69-5[4][5]
Molecular Formula C8H11N[6]
Molecular Weight 121.18 g/mol [6]
Appearance Colorless to light orange to yellow clear liquid[4]. Turns brown on exposure to light and air[6].
Boiling Point 204-205 °C[4][5]
Melting Point -63 °C[4][5]
Density 0.963 g/mL at 25 °C[5]
Refractive Index 1.554 (at 20°C)[5]
Solubility in Water Insoluble[4][6][7]. 0.24 g/100 mL at 25 °C[6][8].
Solubility in Organic Solvents Miscible with alcohol[4] and ether[6].
Vapor Pressure 0.2 mmHg at 25 °C
Flash Point 85 °C[8], 91 °C[4]
pKa (Strongest Basic) 4.91 (Predicted)[9]

Structural Distinction

To visually clarify the difference between the two compounds discussed, the following diagram illustrates their distinct chemical structures.

G Structural Comparison cluster_tertiary This compound (Tertiary Amine) cluster_secondary N-ethylaniline (Secondary Amine) node_T N ethyl_T CH2CH3 node_T->ethyl_T phenyl1_T Phenyl 1 node_T->phenyl1_T phenyl2_T Phenyl 2 node_T->phenyl2_T node_S N hydrogen_S H node_S->hydrogen_S ethyl_S CH2CH3 node_S->ethyl_S phenyl_S Phenyl node_S->phenyl_S

Caption: Structural difference between the tertiary and secondary amines.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of compounds like this compound are crucial for research and development. Below are generalized methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of liquid samples at atmospheric pressure.

Methodology:

  • Sample Preparation: A small amount of the liquid sample (e.g., N-ethylaniline) is placed into a small-diameter test tube (fusion tube).

  • Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube containing the liquid.

  • Heating: The assembly is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath). The heating should be gradual and uniform.

  • Observation: As the temperature increases, a continuous stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed, and the apparatus is allowed to cool slowly.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the external pressure.[10]

G start Start prep Prepare sample in fusion tube start->prep insert Insert inverted capillary tube prep->insert heat Heat apparatus gradually insert->heat observe_bubbles Observe continuous bubble stream heat->observe_bubbles cool Remove heat and cool slowly observe_bubbles->cool observe_entry Observe liquid entering capillary tube cool->observe_entry record Record temperature as boiling point observe_entry->record end_node End record->end_node

Caption: Workflow for Boiling Point Determination via Capillary Method.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of a compound in various solvents.

Methodology:

  • Solvent Preparation: A known volume (e.g., 1 mL) of the selected solvent (e.g., water, ethanol, diethyl ether) is placed in a test tube.

  • Solute Addition: A small, pre-weighed amount of the solute (e.g., N-ethylaniline) is added to the solvent.

  • Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing and to reach equilibrium.

  • Observation: The mixture is observed for any undissolved solute. If the solute completely dissolves, more is added incrementally until saturation is reached.

  • Classification: The solubility can be classified based on the amount of solute that dissolves in a given volume of solvent (e.g., insoluble, slightly soluble, soluble, freely soluble). For basic compounds like amines, solubility in acidic solutions (e.g., 5% HCl) can also be tested to observe salt formation.[11]

Determination of pKa (Potentiometric Titration)

The pKa value, which quantifies the basicity of the amine, can be determined accurately using potentiometric titration.

Methodology:

  • Sample Preparation: A precise amount of the amine is dissolved in a suitable solvent (e.g., water or a mixed solvent system if solubility is low) to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized acid titrant (e.g., HCl) is positioned over the beaker.

  • Titration Process: The acid titrant is added to the amine solution in small, known increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point (the point of steepest inflection) is identified. The pKa of the conjugate acid is equal to the pH at the half-equivalence point (where half of the amine has been protonated).[11]

References

N-ethyl-N-phenylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Properties of N-ethyl-N-phenylaniline

This guide provides essential information on the molecular weight and chemical formula of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for a variety of experimental and analytical procedures, including stoichiometry, reaction kinetics, and spectroscopic analysis.

PropertyValue
Molecular Formula C14H15N[1]
Molecular Weight 197.27 g/mol [1][2]
Exact Mass 197.120 g/mol [2]

Structural and Chemical Identity

This compound, also known as N-ethyl-N-phenylbenzenamine, is an aromatic amine.[2] Its structure consists of an ethyl group and a phenyl group attached to a nitrogen atom, which is also bonded to another phenyl group. This structure dictates its chemical properties and reactivity.

molecular_properties compound This compound formula Molecular Formula C14H15N compound->formula weight Molecular Weight 197.27 g/mol compound->weight

Caption: Relationship between the chemical name and its molecular properties.

References

Spectroscopic Profile of N-ethyl-N-phenylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the aromatic amine, N-ethyl-N-phenylaniline.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (C₁₄H₁₅N), a tertiary amine with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a structured presentation of its NMR, IR, and MS characteristics, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While exhaustive, publicly available, assigned ¹H and ¹³C NMR data for this compound is limited, data for the closely related compound, 2-ethyl-N-phenylaniline, offers valuable comparative insights.[1]

¹H NMR (CDCl₃, 400 MHz) of 2-ethyl-N-phenylaniline [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.30 – 7.22m4HAromatic-H
7.16td1HAromatic-H7.7, 1.6
7.02td1HAromatic-H7.4, 1.3
6.95dd2HAromatic-H8.6, 1.0
6.90tt1HAromatic-H7.3, 1.1
5.44br s1HN-H
2.65q2H-CH₂-7.5
1.28t3H-CH₃7.5

¹³C NMR (CDCl₃, 100 MHz) of 2-ethyl-N-phenylaniline [1]

Chemical Shift (δ) ppmAssignment
144.3Aromatic C-N
140.3Aromatic C
134.6Aromatic C
129.1Aromatic C-H
128.8Aromatic C-H
126.5Aromatic C-H
122.5Aromatic C-H
120.0Aromatic C-H
116.92Aromatic C-H
24.38-CH₂-
14.00-CH₃

Note: The chemical shifts for this compound are expected to differ slightly due to the different substitution pattern on the phenyl ring.

Table 2: Infrared (IR) Spectroscopy Data

An FTIR spectrum of this compound, obtained as a thin film, is available in spectral databases.[2] The characteristic absorption bands are interpreted based on established correlation tables.

Wavenumber (cm⁻¹)IntensityAssignment
3050-3020MediumAromatic C-H stretch
2970-2850Medium-StrongAliphatic C-H stretch (from ethyl group)
1600-1450Medium-StrongAromatic C=C ring stretch
1365-1315Medium-StrongC-N stretch (aromatic amine)
750-700 and 690-650StrongC-H out-of-plane bend (monosubstituted benzene (B151609) rings)
Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragments. The data presented below is from Gas Chromatography-Mass Spectrometry (GC-MS).[2]

m/zRelative IntensityAssignment
197Moderate[M]⁺ (Molecular Ion)
182High[M-CH₃]⁺
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

  • Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

  • The spectrum is acquired on the same spectrometer, tuned to the appropriate carbon frequency (e.g., 100 MHz for a 400 MHz instrument).

  • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • A larger number of scans (e.g., 128 to 1024) is typically required due to the lower natural abundance of the ¹³C isotope.

  • A relaxation delay of 2-5 seconds is used to ensure accurate integration, if required.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Film):

  • A small drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).

  • The plates are gently pressed together to form a thin, uniform liquid film.

2. Data Acquisition (FTIR):

  • A background spectrum of the empty salt plates is recorded.

  • The sample is placed in the spectrometer's sample holder.

  • The infrared spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Introduction (GC-MS):

  • A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared.

  • 1 µL of the solution is injected into the gas chromatograph, which separates the analyte from any impurities.

2. Ionization and Analysis:

  • As the compound elutes from the GC column, it enters the mass spectrometer.

  • Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep NMR IR_Prep Prepare Thin Film Sample->IR_Prep IR MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep MS NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS Instrument MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Frequencies) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation) MS_Acq->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of N-ethyl-N-phenylaniline from Aniline and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-ethyl-N-phenylaniline from aniline (B41778) and ethanol (B145695). It details established industrial processes, modern catalytic methods, and alternative laboratory-scale syntheses. The information is presented to facilitate comparison and implementation by researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a significant chemical intermediate used in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds. The selection of a synthetic methodology for its preparation from aniline and ethanol depends on factors such as scale, desired purity, and available equipment. This guide explores four principal synthetic strategies: high-pressure/high-temperature direct alkylation, vapor-phase catalytic alkylation, the "borrowing hydrogen" or "hydrogen autotransfer" catalytic approach, and a two-step synthesis involving an acetaldehyde (B116499) intermediate.

High-Pressure/High-Temperature Direct Alkylation

This traditional method involves the direct reaction of aniline and ethanol in the presence of an acid catalyst under elevated temperature and pressure. While it is a well-established industrial process, it often requires robust equipment and can lead to the formation of byproducts, most notably N,N-diethylaniline.

Experimental Protocol

Materials:

  • Aniline

  • Ethanol

  • Sulfuric Acid (H₂SO₄) or Phosphorus Trichloride (PCl₃)

  • Autoclave reactor

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Distillation apparatus

Procedure:

  • Aniline, ethanol, and the acid catalyst are charged into a high-pressure autoclave.

  • The reactor is sealed and heated to the specified temperature, allowing the pressure to rise.

  • The reaction mixture is maintained at the reaction temperature for several hours.

  • After cooling, the reactor is vented, and the crude product is transferred to a separation funnel.

  • The mixture is neutralized with a sodium hydroxide solution to remove the acid catalyst and any unreacted aniline.

  • The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., Na₂SO₄).

  • The final product is purified by vacuum distillation to separate this compound from unreacted starting materials and the N,N-diethylaniline byproduct.

Quantitative Data
ParameterValueReference
Catalyst Sulfuric Acid[1]
Molar Ratio (Ethanol:Aniline:Catalyst) 1.3:1:0.1[1]
Temperature 210 °C[1]
Pressure ~2.5 MPa[1]
Reaction Time 11 hours[1]
Product Distribution ~60% N-ethylaniline, 21-25% N,N-diethylaniline, 15-19% unreacted aniline[1]
Catalyst Phosphorus Trichloride[1]
Molar Ratio (Aniline:Ethanol) 1:1.5[1]
Catalyst Loading 0.3%[1]
Temperature 300 °C[1]
Pressure 9.84 MPa[1]
Product Distribution 65-70% N-ethylaniline, 10-15% N,N-diethylaniline, 20% unreacted aniline[1]

Vapor-Phase Catalytic Alkylation

This method involves passing a gaseous mixture of aniline and ethanol over a solid acid catalyst, typically a zeolite, at high temperatures. This continuous flow process can offer advantages in terms of catalyst separation and potential for automation.

Experimental Protocol

Materials:

  • Aniline

  • Ethanol

  • Solid acid catalyst (e.g., H-ZSM-5 zeolite)

  • Tubular reactor

  • Furnace

  • Condenser

  • Gas chromatograph (for analysis)

Procedure:

  • The solid acid catalyst is packed into a tubular reactor and activated by heating under an inert gas flow.

  • A premixed feed of aniline and ethanol is vaporized and passed through the heated catalyst bed, carried by an inert gas if necessary.

  • The product stream exiting the reactor is cooled in a condenser to liquefy the components.

  • The liquid product is collected and analyzed (e.g., by gas chromatography) to determine the conversion and product selectivity.

  • Purification is typically achieved through distillation.

Quantitative Data
ParameterValueReference
Catalyst H-ZSM-5 Zeolite (SiO₂/Al₂O₃ ratio of 70)[2]
Temperature 400 °C (673 K)[2]
Pressure Atmospheric to 30 bar[2]
Molar Ratio (Aniline:Ethanol) 1:5[2]
Weight Hourly Space Velocity (WHSV) 0.97 to 14.6 h⁻¹[2]
Observation N-ethylaniline is the primary product at lower temperatures, with N,N-diethylaniline formation increasing at higher temperatures.[2]

Catalytic N-Alkylation via Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a more recent and sustainable approach. A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then condenses with aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing the N-alkylated aniline and water as the only byproduct.[2]

Experimental Protocol

Materials:

  • Aniline

  • Ethanol

  • Transition metal catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Ligand (e.g., a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃ or NaH)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard workup and purification reagents

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the transition metal catalyst, ligand, and base are added.

  • Anhydrous solvent, aniline, and ethanol are added via syringe.

  • The reaction mixture is heated to the specified temperature and stirred for the duration of the reaction.

  • Reaction progress is monitored by TLC or GC analysis.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Quantitative Data

Specific quantitative data for the N-alkylation of aniline with ethanol using this method is less commonly reported in detail than for longer-chain or benzylic alcohols. However, the general conditions are well-established.

ParameterGeneral Range/ExampleReference
Catalyst Ru, Ir, Ni, Cu, or Fe complexes[2]
Catalyst Loading 0.5 - 5 mol%[3]
Ligand Phosphine-based or N-heterocyclic carbene (NHC) ligands[1][2]
Base K₂CO₃, Cs₂CO₃, t-BuOK, NaH[2][4]
Solvent Toluene, xylene, or solvent-free[2][3]
Temperature 80 - 140 °C[2][4]
Reaction Time 12 - 24 hours[2][4]
Yield Generally high, often >90% for analogous reactions[3]

Two-Step Synthesis via Acetaldehyde Intermediate

This method avoids the use of high pressure and high temperatures by first reacting aniline with acetaldehyde to form a Schiff base, which is then reduced to this compound. This approach is well-suited for laboratory-scale synthesis.[5][6]

Experimental Protocol

Materials:

  • Aniline

  • Acetaldehyde

  • Solvent (e.g., ethanol, methanol, or propanol)

  • Reducing agent (e.g., Sodium Borohydride - NaBH₄)

  • Sodium Hydroxide (NaOH) solution

  • Sulfuric Acid (H₂SO₄) solution

Procedure: Step 1: Nucleophilic Reaction (Schiff Base Formation)

  • At room temperature and pressure, add aniline to a reaction vessel.

  • Slowly add a solution of acetaldehyde in an alcohol (e.g., ethanol) to the aniline while stirring.

  • Continue stirring for 0.5 - 1.5 hours.[5]

Step 2: Reduction Reaction

  • To the above reaction mixture, add a solution of the reducing agent (e.g., sodium borohydride) in the same alcohol.

  • Stir for 2 - 4 hours at room temperature.[1]

Step 3: Workup and Purification

  • Adjust the pH of the solution to 8.5 - 9.5 with NaOH to facilitate the separation of the organic layer.[4]

  • Separate the organic layer.

  • Acidify the aqueous layer with H₂SO₄ to a pH of 5.5 - 6.5 to neutralize any remaining base and precipitate any dissolved product.[4]

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry, and remove the solvent under reduced pressure.

  • The final product can be purified by distillation.

Quantitative Data
ParameterExample ValueReference
Molar Ratio (Aniline:Acetaldehyde:Reducing Agent) 1:1.2-2:0.25-0.5[4]
Reaction Time (Step 1) 1 hour
Reaction Time (Step 2) 3 hours
Temperature Room Temperature[5][6]
Pressure Atmospheric Pressure[5][6]
Overall Yield High, with improved selectivity over high-pressure methods.[4]

Visualized Pathways and Workflows

Signaling Pathways

G cluster_0 High-Pressure/Temperature Direct Alkylation cluster_1 Borrowing Hydrogen Mechanism cluster_2 Two-Step Acetaldehyde Synthesis Aniline_1 Aniline Intermediate_1 High T, High P Aniline_1->Intermediate_1 Ethanol_1 Ethanol Ethanol_1->Intermediate_1 Catalyst_1 H₂SO₄ or PCl₃ Catalyst_1->Intermediate_1 NEA_1 This compound Intermediate_1->NEA_1 DEA_1 N,N-diethylaniline (byproduct) Intermediate_1->DEA_1 Ethanol_2 Ethanol Acetaldehyde_2 Acetaldehyde (in situ) Ethanol_2->Acetaldehyde_2 + [M] Catalyst_2 [M]-H₂ Acetaldehyde_2->Catalyst_2 - H₂ Imine_2 Imine intermediate Acetaldehyde_2->Imine_2 Aniline_2 Aniline Aniline_2->Imine_2 NEA_2 This compound Imine_2->NEA_2 + [M]-H₂ H2O_2 H₂O Imine_2->H2O_2 Aniline_3 Aniline SchiffBase_3 Schiff Base Aniline_3->SchiffBase_3 Acetaldehyde_3 Acetaldehyde Acetaldehyde_3->SchiffBase_3 NEA_3 This compound SchiffBase_3->NEA_3 Reducer_3 Reducing Agent (e.g., NaBH₄) Reducer_3->NEA_3

Caption: Comparative reaction pathways for this compound synthesis.

Experimental Workflow

G start Start reactants Charge Reactants (Aniline, Ethanol, Catalyst, Solvent) start->reactants reaction Set Reaction Conditions (Temperature, Pressure, Time) reactants->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Quenching, Neutralization) monitor->workup Complete extraction Product Extraction workup->extraction drying Drying of Organic Phase extraction->drying purification Purification (Distillation/Chromatography) drying->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

References

mechanism of N-ethyl-N-phenylaniline formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation Mechanism of N-ethyl-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] Its industrial production and laboratory synthesis are primarily achieved through two principal mechanisms: reductive amination of aniline (B41778) with acetaldehyde (B116499) and direct N-alkylation of aniline with ethanol (B145695). This guide provides a detailed examination of the core mechanisms of these formation pathways, supported by experimental protocols, quantitative data, and visual representations of the reaction workflows. The objective is to offer a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.

Reductive Amination of Aniline with Acetaldehyde

Reductive amination is a widely employed method for the formation of amines, offering high selectivity and mild reaction conditions.[1][2] The synthesis of this compound via this route involves two key steps: the nucleophilic addition of aniline to acetaldehyde to form an intermediate imine (Schiff base), followed by the reduction of this intermediate to the final secondary amine.[3][4]

Reaction Mechanism

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of acetaldehyde.

  • Formation of a Hemiaminal: This initial attack results in the formation of an unstable hemiaminal intermediate.

  • Dehydration: The hemiaminal readily loses a molecule of water to form a stable imine, also known as a Schiff base.

  • Reduction: The imine is then reduced to this compound. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), or through catalytic hydrogenation.[3]

Experimental Protocols

Several protocols are available for the synthesis of this compound via reductive amination. Below are two representative methods.

Method 1: Using Sodium Borohydride

This method utilizes sodium borohydride as the reducing agent in a solvent like methanol (B129727) or ethanol at room temperature.[4]

  • Step 1: Nucleophilic Reaction. In a reactor at normal temperature and pressure, 18.26g of aniline is added and stirred. An ethanol solution of acetaldehyde (20.62g of acetaldehyde in a 1:2 mass ratio with ethanol) is then added, and the mixture is allowed to react for 1 hour to form the Schiff base.[4]

  • Step 2: Reduction Reaction. A methanol solution of sodium borohydride (11.43g of NaBH₄ in a 1:10 mass ratio with methanol) is added to the reaction system. The reaction is allowed to proceed for 3 hours at normal temperature and pressure.[4]

  • Step 3: Work-up. After the reaction, the pH is adjusted. The mixture is first made alkaline (pH 9.5 with NaOH) and then acidic (pH 5.5 with H₂SO₄) to separate the product.[3]

Method 2: Catalytic Hydrogenation

This approach employs a catalyst, such as Palladium on carbon (Pd/C), with a hydrogen source, like ammonium (B1175870) formate (B1220265), to effect the reduction.[1][5]

  • Catalyst Activation: A mixture of 90 ml of 2-propanol is added to a flask containing 0.5 mmol of Pd/C. A solution of 50 mmol of ammonium formate in 10 ml of water is then added, and the mixture is stirred for 5 minutes to activate the catalyst.[1][5]

  • Reaction: To the activated catalyst mixture, 5 mmol of aniline and 5 mmol of acetaldehyde are added. The reaction is stirred for 30 minutes at room temperature.[1]

  • Work-up and Purification: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the Pd/C catalyst is filtered off through Celite. The solvent is removed under reduced pressure. The residue is then diluted with dichloromethane (B109758) and washed with a brine solution. The organic phase is separated, dried over Na₂SO₄, and the solvent is distilled off under reduced pressure. The final product can be purified by silica (B1680970) gel column chromatography.[1]

Quantitative Data

The following table summarizes the quantitative data from the described experimental protocols.

ParameterMethod 1 (NaBH₄)Method 2 (Catalytic Hydrogenation)
Reactants Aniline (18.26g), Acetaldehyde (20.62g), Sodium Borohydride (11.43g)Aniline (5 mmol), Acetaldehyde (5 mmol), Ammonium Formate (50 mmol), Pd/C (0.5 mmol)
Solvent Ethanol, Methanol2-Propanol, Water
Reaction Time 1 hour (Nucleophilic), 3 hours (Reduction)30 minutes
Temperature Room TemperatureRoom Temperature
Yield High (exact percentage not specified in the source)Excellent (exact percentage not specified in the source)[1]

Visualization

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps Aniline Aniline Nucleophilic_Addition Nucleophilic Addition Aniline->Nucleophilic_Addition Acetaldehyde Acetaldehyde Acetaldehyde->Nucleophilic_Addition Schiff_Base Schiff Base Intermediate Nucleophilic_Addition->Schiff_Base - H₂O Reduction Reduction Schiff_Base->Reduction + [H] Product This compound Reduction->Product

Caption: Workflow for the reductive amination of aniline with acetaldehyde.

N-Alkylation of Aniline with Ethanol

The direct N-alkylation of aniline with ethanol represents another important industrial method for synthesizing this compound. This reaction is typically carried out in the vapor phase at elevated temperatures and pressures, often employing solid acid catalysts.[6]

Reaction Mechanism

The mechanism for the vapor-phase alkylation of aniline with ethanol over a solid acid catalyst, such as a zeolite, generally involves the following steps:

  • Ethanol Adsorption and Dehydration: Ethanol adsorbs onto the acid sites of the catalyst and subsequently dehydrates to form ethene.

  • Electrophilic Attack: The generated ethene acts as an electrophile and is attacked by the nucleophilic nitrogen of the aniline molecule.

  • Product Formation: This leads to the formation of this compound. A potential side reaction is the further alkylation of the product to form N,N-diethylaniline.

Controlling the reaction conditions, such as temperature, pressure, and the feed ratio of reactants, is crucial to maximize the yield of the desired mono-alkylated product and minimize the formation of the di-alkylated byproduct.[6]

Experimental Considerations

While a detailed step-by-step laboratory protocol for this vapor-phase reaction is less commonly documented in the provided search results, the key parameters investigated in studies using catalysts like HY and H-ZSM-5 zeolites are as follows:

  • Catalyst: HY and ultrastable Y zeolites, as well as H-ZSM-5 zeolites with varying SiO₂/Al₂O₃ ratios, have been studied.[6]

  • Temperature: The reaction is conducted at elevated temperatures, with studies investigating the influence of temperature on conversion and selectivity.[6]

  • Feed Rate and Molar Ratio: The feed rate of the reactants and the molar ratio of aniline to ethanol are critical parameters that are optimized to favor the formation of N-ethylaniline.[6]

Quantitative Data

The following table summarizes the findings from studies on the vapor-phase alkylation of aniline with ethanol.

ParameterObservation
Catalyst HY zeolite steamed at moderate temperatures (550–700 °C) improves aniline conversion and the yield of N-ethylaniline.[6] H-ZSM-5 with a SiO₂/Al₂O₃ ratio of 70 appears to have the optimal acidity for aniline alkylation activity.[6]
Products N-alkylation is the predominant reaction, with N-ethylaniline being the major product. N,N-diethylaniline is a common byproduct.[6]
Reaction Conditions High temperatures and pressures are generally required.[3]

Visualization

Alkylation_Pathway cluster_reactants Reactants Aniline Aniline Product This compound Aniline->Product Ethanol Ethanol Catalyst Solid Acid Catalyst (e.g., Zeolite) Ethanol->Catalyst Ethene Ethene Intermediate Catalyst->Ethene Dehydration Ethene->Product Electrophilic Attack Byproduct N,N-diethylaniline Product->Byproduct Further Alkylation

Caption: Simplified pathway for the N-alkylation of aniline with ethanol.

Conclusion

The formation of this compound is predominantly achieved through two robust and well-established chemical transformations: reductive amination and direct N-alkylation. Reductive amination offers the advantages of mild reaction conditions and high selectivity, making it a versatile method for laboratory-scale synthesis. On the other hand, direct N-alkylation with ethanol, particularly in the vapor phase over solid acid catalysts, is a significant industrial process. Understanding the underlying mechanisms, experimental parameters, and potential side reactions of both pathways is crucial for optimizing the synthesis of this important chemical intermediate for applications in the pharmaceutical and chemical industries.

References

The Genesis of a Dye Intermediate: A Technical History of N-Ethyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the discovery, synthesis, and properties of a key industrial chemical.

Introduction

N-ethyl-N-phenylaniline, more commonly known as N-ethylaniline, emerged not as a singular discovery but as a product of the burgeoning field of synthetic organic chemistry in the mid-19th century. Its history is intrinsically linked to the rise of the synthetic dye industry, a revolution sparked by the work on aniline (B41778) and its derivatives. This technical guide provides a comprehensive overview of the discovery, historical development of synthesis, and key chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Historical Context: The Dawn of the Aniline Dyes

The story of N-ethylaniline begins with the foundational work of German chemist August Wilhelm von Hofmann in the 1840s and 1850s. Hofmann's extensive research on the derivatives of aniline, a compound isolated from coal tar, laid the groundwork for the synthetic dye industry.[1][2][3][4][5][6] His systematic investigation into the reactions of aniline, including its alkylation, paved the way for the creation of a vast array of new compounds with diverse properties.[2] He successfully prepared the three ethylamines and tetraethylammonium (B1195904) compounds, establishing their structural relationship to ammonia.[2][4]

The pivotal moment for the commercial importance of aniline derivatives came in 1856, when Hofmann's student, William Henry Perkin, accidentally synthesized the first synthetic dye, mauveine, while attempting to synthesize quinine.[3] This discovery ignited a chemical revolution, creating immense demand for aniline and its derivatives as precursors for a vibrant new spectrum of colors. The subsequent discovery of the diazotization reaction by Peter Griess in 1858 further expanded the possibilities, leading to the development of azo dyes and solidifying the importance of aniline-based intermediates.

While a specific date for the first synthesis of N-ethylaniline is not explicitly documented, it was undoubtedly first prepared during this period of intense exploration of aniline chemistry. Early methods involved the reaction of aniline with ethylating agents, a logical step in the systematic modification of the aniline molecule to produce new dye precursors.

Physicochemical and Spectroscopic Data

N-ethylaniline is a colorless to yellowish-brown oily liquid that darkens on exposure to air and light.[7] It possesses a characteristic aniline-like odor.[7]

Table 1: Physical and Chemical Properties of N-Ethylaniline
PropertyValueReference(s)
Molecular Formula C₈H₁₁N[8]
Molecular Weight 121.18 g/mol [8]
CAS Number 103-69-5[8]
Boiling Point 205 °C at 760 mmHg[1]
Melting Point -63 °C[7]
Density 0.963 g/cm³[7]
Flash Point 85 °C (open cup)[7]
Solubility in Water Slightly soluble[7]
Refractive Index 1.5559 at 20 °C[7]
Table 2: Spectroscopic Data for N-Ethylaniline
Spectroscopy TypeKey Peaks and AssignmentsReference(s)
¹H NMR δ (ppm): 7.15 (m, 2H, aromatic), 6.68 (m, 1H, aromatic), 6.58 (m, 2H, aromatic), 3.42 (br s, 1H, N-H), 3.11 (q, J=7.1 Hz, 2H, N-CH₂), 1.22 (t, J=7.1 Hz, 3H, CH₃)[9]
¹³C NMR δ (ppm): 148.1, 129.2, 117.1, 112.8, 38.4, 15.0[10]
FTIR (cm⁻¹) ~3411 (N-H stretch), 3050-3100 (aromatic C-H stretch), 2850-2970 (aliphatic C-H stretch), ~1600, ~1500 (aromatic C=C stretch)[9][11]
Mass Spectrometry (GC-MS) m/z: 121 (M+), 106, 77[12]

Experimental Protocols for Synthesis

The synthesis of N-ethylaniline has evolved from early high-pressure methods to more recent, milder procedures. Below are detailed protocols for two key synthetic routes.

Historical High-Temperature Synthesis from Aniline and Ethanol (B145695)

This method, representative of early industrial production, involves the direct reaction of aniline with ethanol at high temperature and pressure.

Reaction: C₆H₅NH₂ + C₂H₅OH → C₆H₅NHC₂H₅ + H₂O

Procedure:

  • In a high-pressure autoclave, combine aniline and ethanol in a molar ratio of approximately 1:1.5.[13]

  • Add a catalytic amount of an acid, such as sulfuric acid or a Lewis acid like phosphorus trichloride.[13]

  • Seal the autoclave and heat the mixture to 210-300 °C, leading to pressures of 2.5-9.84 MPa.[13]

  • Maintain the reaction for several hours (e.g., 11 hours).[13]

  • After cooling and depressurizing the autoclave, the crude reaction mixture contains N-ethylaniline, unreacted aniline, and the byproduct N,N-diethylaniline.

  • The product is isolated and purified by vacuum distillation.[13]

Modern Synthesis via Reductive Amination of Aniline with Acetaldehyde (B116499)

This contemporary method is a common laboratory and industrial procedure that proceeds under milder conditions. It involves the formation of an intermediate imine (a Schiff base) from aniline and acetaldehyde, which is then reduced in situ to N-ethylaniline.[14][15][16]

Reaction:

  • C₆H₅NH₂ + CH₃CHO → [C₆H₅N=CHCH₃] + H₂O

  • [C₆H₅N=CHCH₃] + [H] → C₆H₅NHC₂H₅

Procedure:

  • Imine Formation: In a reaction vessel, dissolve aniline in a suitable solvent such as methanol (B129727) or ethanol.[14]

  • Add acetaldehyde (typically 1.2-2 molar equivalents relative to aniline) to the aniline solution at room temperature and stir for 0.5-1.5 hours.[17]

  • Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in portions.[14] The reaction is typically carried out at a controlled temperature (e.g., 10-30 °C).[13]

  • The reaction is stirred for several hours (e.g., 2-4 hours) until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).[13]

  • Work-up and Purification: a. The reaction mixture is typically quenched with water. b. The pH is adjusted to be basic (e.g., pH 8.5-9.5 with NaOH) to facilitate the separation of the organic layer.[13] c. The aqueous layer is extracted with an organic solvent (e.g., ether or dichloromethane). d. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. e. The crude N-ethylaniline is purified by vacuum distillation.

Synthesis Workflows

G cluster_0 Historical High-Temperature Synthesis A Aniline D High-Pressure Autoclave (210-300 °C, 2.5-9.84 MPa) A->D B Ethanol B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Crude Product Mixture (N-ethylaniline, Aniline, N,N-diethylaniline) D->E F Vacuum Distillation E->F G Purified N-Ethylaniline F->G

Caption: Historical synthesis of N-ethylaniline.

G cluster_1 Modern Reductive Amination Synthesis H Aniline K Imine Formation (Room Temperature) H->K I Acetaldehyde I->K J Solvent (e.g., Ethanol) J->K M Reduction (10-30 °C) K->M L Reducing Agent (e.g., NaBH₄) L->M N Work-up (Quenching, Extraction, Drying) M->N O Vacuum Distillation N->O P Purified N-Ethylaniline O->P

Caption: Modern synthesis of N-ethylaniline.

Applications

The primary historical and ongoing application of N-ethylaniline is as a chemical intermediate, particularly in the synthesis of dyes.[13] Its structure allows for further chemical modifications, making it a versatile building block for a range of organic molecules. It has been used in the production of azo dyes and triphenylmethane (B1682552) dyes.[13] Additionally, N-ethylaniline has found use as a stabilizer in explosives.

Conclusion

This compound, a seemingly simple molecule, holds a significant place in the history of industrial organic chemistry. Born from the pioneering work on aniline in the 19th century, its synthesis and applications have evolved with the advancement of chemical technology. From high-pressure industrial processes to more refined laboratory-scale reductive aminations, the methods to produce this key intermediate have become more efficient and controlled. As a fundamental building block in the dye industry and other chemical sectors, N-ethylaniline continues to be a relevant compound, its history a testament to the transformative power of synthetic chemistry.

References

N-ethyl-N-phenylaniline safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of N-ethyl-N-phenylaniline

Introduction

This compound is an organic chemical compound used in various industrial applications, including organic synthesis.[1] As with any chemical substance, a thorough understanding of its properties and potential hazards is crucial for ensuring the safety of researchers, scientists, and all personnel involved in its handling. This guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from various safety data sheets and chemical databases.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is fundamental for understanding its behavior under various conditions and for designing appropriate storage and handling procedures.

PropertyValueReference
Molecular Formula C₈H₁₁N[1][2]
Molecular Weight 121.18 g/mol [2][3]
CAS Number 103-69-5[3][4]
Appearance Colorless to yellow or brown liquid[3][5]
Odor Characteristic aromatic odor[5][6]
Boiling Point 205 °C[2][5]
Melting Point -63 °C[2][5]
Flash Point 85 °C (open cup)[5]
Density 0.963 g/mL[1][2]
Solubility in Water 0.24 g/100ml at 25°C[5]
Vapor Pressure 0.4 kPa at 20°C[5]
Vapor Density (Air=1) 4.2[5]
Auto-ignition Temperature 480 °C[5]
Explosive Limits 1.6 - 9.5 vol% in air[5]
LogP (Octanol/water) 2.16[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[3][7][8] Prolonged or repeated exposure may cause damage to organs.[3][4][8]

Key Hazards:

  • Acute Toxicity: Toxic by ingestion, inhalation, and dermal contact.[3][7] Animal experiments suggest that ingestion of less than 40 grams could be fatal or cause serious health damage.[1]

  • Methemoglobinemia: The substance and its metabolites can bind to hemoglobin, inhibiting the normal uptake of oxygen.[1] This condition, known as methemoglobinemia, leads to a form of oxygen starvation.[1] Symptoms can be delayed and include blue lips, fingernails, and skin, confusion, dizziness, and headache.[5]

  • Skin and Eye Irritation: The substance is irritating to the eyes and skin.[5] Direct eye contact may cause transient discomfort, tearing, or redness.[1] Skin contact can lead to toxic effects following absorption.[1]

  • Combustibility: It is a combustible liquid with a slight fire hazard when exposed to heat or flame.[1] Above 85°C, explosive vapor/air mixtures may form.[5] Combustion produces toxic fumes, including carbon monoxide and nitrogen oxides.[1][4]

  • Chemical Reactivity: Reacts violently with strong oxidizing agents like concentrated nitric acid, which can create a fire and explosion hazard.[5][6] It is also incompatible with strong acids, acid anhydrides, and acid chlorides.[3][4]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits for this compound established by the National Occupational Health and Safety Commission (NOHSC) or the American Conference of Governmental Industrial Hygienists (ACGIH).[1] However, for "Aniline and homologs," the US OSHA Permissible Exposure Limit (PEL) is 5 ppm (19 mg/m³).[1]

Experimental Protocols

Example Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance and allows for the classification of the chemical and the determination of the LD50 value.

  • Objective: To determine the acute oral toxicity of this compound.

  • Test Animals: Typically, a single sex of rodent (usually female rats) is used. Animals are young, healthy adults of a specific strain.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and drinking water ad libitum.

  • Dose Administration:

    • The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

    • A sighting study is performed with a single animal at one of the four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of this first animal determines the subsequent dosing steps.

    • If the first animal survives, the next higher dose is given to another animal. If it dies, the next lower dose is used.

    • The main study then proceeds with up to four more animals dosed sequentially at the selected level.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system), and changes in body weight.

    • Observations are made frequently on the day of dosing and at least once daily for 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) for acute oral toxicity. An approximate LD50 value can also be estimated.

Safe Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of vapors.[1]

  • Use in a well-ventilated area, preferably within a chemical fume hood.[1][9]

  • Do not eat, drink, or smoke when handling the product.[3][4]

  • Wash hands thoroughly with soap and water after handling.[1][3]

  • Keep containers securely sealed when not in use.[1]

  • Avoid contact with incompatible materials such as strong oxidizing agents and acids.[1][4]

  • Take measures to prevent the buildup of electrostatic charge.[7]

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][4][7]

  • Store away from incompatible materials and foodstuffs.[1][5]

  • Protect from physical damage, direct sunlight, and light.[1][4][10]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to prevent exposure.

  • Eye/Face Protection: Chemical safety goggles or glasses with side shields are required.[1][3] A face shield may be necessary for splash protection.[5]

  • Skin Protection: Wear chemically resistant gloves (e.g., PVC or nitrile rubber).[1][11] A lab coat and safety footwear are also necessary.[1]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with a Type A filter for organic vapors.[1][3]

First Aid Measures

Immediate medical attention is required for most exposures.[4] The following diagram outlines the initial steps to be taken.

First_Aid_Measures cluster_exposure Exposure Route cluster_actions Immediate First Aid Actions cluster_medical Medical Treatment Notes Inhalation Inhalation Action_Inhalation 1. Move to fresh air. 2. Keep warm and rested. 3. If not breathing, give artificial respiration. 4. Seek immediate medical attention. Inhalation->Action_Inhalation Skin_Contact Skin Contact Action_Skin 1. Immediately remove all contaminated clothing. 2. Wipe off excess material gently. 3. Wash skin with plenty of soap and running water. 4. Seek immediate medical attention. Skin_Contact->Action_Skin Eye_Contact Eye Contact Action_Eye 1. Rinse cautiously with water for at least 15 minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing. 4. Seek immediate medical attention. Eye_Contact->Action_Eye Ingestion Ingestion Action_Ingestion 1. Rinse mouth with water. 2. DO NOT induce vomiting. 3. If conscious, give water to drink. 4. Seek immediate medical attention. Ingestion->Action_Ingestion Medical_Note Treat symptomatically. Exposure may induce methemoglobinemia. Symptomatic patients with methemoglobin levels >30% may require methylene (B1212753) blue treatment. Action_Inhalation->Medical_Note Action_Skin->Medical_Note Action_Eye->Medical_Note Action_Ingestion->Medical_Note

Caption: First aid procedures for this compound exposure.

Accidental Release and Spill Procedures

In the event of a spill, immediate action must be taken to contain the material and prevent exposure to personnel and the environment. The following workflow should be followed.

Spill_Response_Workflow start Spill Detected evacuate Evacuate and Ventilate Area start->evacuate ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ignition Remove All Ignition Sources ppe->ignition contain Contain Spill (Use sand, earth, or vermiculite) ignition->contain collect Collect Recoverable Product and Absorbed Material contain->collect container Place in Labeled, Sealed Container for Hazardous Waste collect->container decontaminate Decontaminate Spill Area container->decontaminate disposal Dispose of Waste via Licensed Contractor decontaminate->disposal end Spill Response Complete disposal->end

Caption: Workflow for handling an this compound spill.

Key Spill Response Steps:

  • Personal Precautions: Remove all ignition sources.[1] Evacuate personnel to safe areas.[7] Ensure adequate ventilation.[7] Wear appropriate PPE, including respiratory protection.[7]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[1][7]

  • Containment and Cleaning: For small spills, contain and absorb with inert material such as sand, earth, or vermiculite.[1] Collect the absorbed material and place it into a suitable, labeled container for disposal.[1][3][7] Do not use combustible materials like paper towels for initial absorption.[11]

  • Disposal: Dispose of contaminated waste in accordance with local, state, and federal regulations.[4][11] Do not dispose of it down the drain or in regular trash.[11]

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical powder, foam, carbon dioxide, or water spray (for large fires only).[1][3] Do not use a heavy water stream.[3]

  • Fire-Fighting Procedures: Alert emergency responders.[1] Wear full protective clothing and self-contained breathing apparatus (SCBA).[1][4][7] Cool fire-exposed containers with water spray from a protected location.[1]

  • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide (CO) and nitrogen oxides (NOx).[1][4]

Disposal Considerations

Waste material must be disposed of as hazardous waste.[11] All disposal practices must be in compliance with all federal, state, and local laws and regulations. Contact a licensed professional waste disposal service to dispose of this material.[4][11] Contaminated packaging should be treated as the product itself.

References

In-Depth Technical Guide: Toxicological Profile of N-ethyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-ethyl-N-phenylaniline, a secondary aromatic amine, presents a toxicological profile of concern, primarily related to its hematotoxic effects, with the potential for methemoglobinemia. This document provides a comprehensive overview of the available toxicological data, including quantitative toxicity values, metabolic pathways, and genotoxicity information. While data on acute toxicity is available, significant gaps remain in the understanding of its chronic, carcinogenic, and reproductive effects, necessitating further research for a complete risk assessment. This guide synthesizes current knowledge to inform safe handling and guide future toxicological studies.

Chemical and Physical Properties

This compound is a colorless to yellowish-brown oily liquid that darkens upon exposure to air and light.[1] It is sparingly soluble in water but soluble in organic solvents.

PropertyValueReference
Molecular FormulaC₈H₁₁N[1]
Molecular Weight121.18 g/mol [1]
CAS Number103-69-5[1]
Boiling Point205 °C[1]
Melting Point-63 °C
Vapor Pressure0.2 mmHg at 25 °C
Density0.963 g/mL at 25 °C[1]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound can be absorbed through inhalation, ingestion, and dermal contact.[1] Following absorption, it undergoes metabolic transformation in the liver. The primary metabolic pathways involve N-dealkylation and N-oxidation, catalyzed by cytochrome P-450 and flavo-protein amine oxidase systems, respectively.[2]

Metabolism of this compound in rabbits has been shown to yield aniline, N-ethyl-p-aminophenol, and phenylhydroxylamine.[1] Phenylhydroxylamine is a key metabolite implicated in the induction of methemoglobinemia.

Metabolism This compound This compound N-dealkylation N-dealkylation This compound->N-dealkylation CYP450 N-oxidation N-oxidation This compound->N-oxidation Flavo-protein amine oxidase N-ethyl-p-aminophenol N-ethyl-p-aminophenol This compound->N-ethyl-p-aminophenol Hydroxylation Aniline Aniline N-dealkylation->Aniline Phenylhydroxylamine Phenylhydroxylamine N-oxidation->Phenylhydroxylamine Methemoglobinemia Methemoglobinemia Phenylhydroxylamine->Methemoglobinemia

Metabolic pathways of this compound.

Toxicology

Acute Toxicity

This compound exhibits moderate acute toxicity via oral and dermal routes. The primary acute toxic effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.

RouteSpeciesValueReference
Oral LD50Rat290 mg/kg[1]
Oral LD50Mouse500 mg/kg[1]
Dermal LD50Rabbit5000 mg/kg

Experimental Protocols for Acute Toxicity:

  • Acute Oral Toxicity (LD50): While specific protocols for this compound are not detailed in the available literature, studies would likely follow standardized guidelines such as OECD Test Guideline 401 or 423. These involve administering the substance by gavage to fasted animals (e.g., rats) at various dose levels and observing them for mortality and clinical signs of toxicity for a period of 14 days.

  • Acute Dermal Toxicity (LD50): Similarly, dermal toxicity studies would adhere to guidelines like OECD Test Guideline 402. This involves applying the substance to a shaved area of the skin of the test animals (e.g., rabbits), keeping it in contact for a specified duration, and observing for signs of toxicity and mortality over 14 days.

Sub-chronic and Chronic Toxicity

There is a lack of specific data on the sub-chronic and chronic toxicity of this compound. However, studies on structurally related compounds like N,N-dimethylaniline in rats and mice have shown that repeated exposure can lead to splenomegaly, hemosiderin deposition in various organs, bone marrow hyperplasia, and increased hematopoiesis, all indicative of effects on the hematopoietic system.[3]

Experimental Protocols for Chronic Toxicity:

  • Repeated Dose 90-Day Oral Toxicity Study (OECD 408): This guideline is designed to characterize the toxic effects of a substance following 90 days of daily oral administration.[4] Key endpoints include clinical observations, body weight changes, food and water consumption, hematology, clinical biochemistry, urinalysis, gross necropsy, and histopathology of major organs.[4][5]

Genotoxicity

The genotoxic potential of this compound has not been extensively studied. A study on the related compound N-ethyl-N-phenylbenzylamine returned a negative result in the Ames test. For N,N-dimethylaniline, another related compound, results from genotoxicity assays have been mixed, showing no mutagenicity in Salmonella but inducing chromosomal aberrations in hamster V79 cells.[6]

Experimental Protocols for Genotoxicity:

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[7] The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking that amino acid. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test assesses the ability of a substance to cause chromosomal damage in cultured mammalian cells.[4] Cells are exposed to the test substance, and the formation of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division) is evaluated.

Carcinogenicity

No specific carcinogenicity bioassays for this compound were identified in the reviewed literature.

Experimental Protocols for Carcinogenicity:

  • Carcinogenicity Studies (OECD 451, 453): These long-term studies (typically 2 years in rodents) are designed to assess the carcinogenic potential of a substance. Animals are exposed to the test substance daily for a significant portion of their lifespan, and tissues are examined for the development of tumors.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not available. A study on the related compound N-methylaniline in pregnant rats showed maternal toxicity at all tested doses and embryotoxic effects at higher doses.[8]

Experimental Protocols for Reproductive and Developmental Toxicity:

  • Prenatal Developmental Toxicity Study (OECD 414): This study evaluates the potential of a substance to cause adverse effects on the developing fetus when administered to the pregnant female during the period of organogenesis.[7][9][10] Endpoints include maternal toxicity, fetal viability, growth, and the presence of external, visceral, and skeletal abnormalities.

  • Two-Generation Reproduction Toxicity Study (OECD 416): This comprehensive study assesses the effects of a substance on all aspects of the reproductive cycle over two generations of animals.[11][12][13] It evaluates parameters such as fertility, mating behavior, gestation, parturition, lactation, and offspring viability and development.

Mechanism of Toxicity: Methemoglobinemia

The primary mechanism of acute toxicity for this compound and other aromatic amines is the induction of methemoglobinemia. This process is initiated by the metabolic conversion of the parent compound to reactive metabolites, particularly phenylhydroxylamine.

Methemoglobinemia N_ethyl_N_phenylaniline This compound Metabolism Metabolism N_ethyl_N_phenylaniline->Metabolism Hepatic Enzymes Phenylhydroxylamine Phenylhydroxylamine Metabolism->Phenylhydroxylamine Hemoglobin_Fe2 Hemoglobin (Fe²⁺) (Oxygen-carrying) Phenylhydroxylamine->Hemoglobin_Fe2 Oxidizes Methemoglobin_Fe3 Methemoglobin (Fe³⁺) (Non-oxygen-carrying) Hemoglobin_Fe2->Methemoglobin_Fe3 Oxidation NADPH_MetHb_Reductase NADPH-Methemoglobin Reductase Methemoglobin_Fe3->NADPH_MetHb_Reductase Reduction Tissue_Hypoxia Tissue Hypoxia Methemoglobin_Fe3->Tissue_Hypoxia NADPH_MetHb_Reductase->Hemoglobin_Fe2 NADP NADP NADPH_MetHb_Reductase->NADP NADPH NADPH NADPH->NADPH_MetHb_Reductase

Mechanism of methemoglobinemia induction.

Phenylhydroxylamine acts as an oxidizing agent, converting the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and tissue hypoxia. The body has enzymatic systems, such as NADPH-methemoglobin reductase, to reduce methemoglobin back to hemoglobin, but high concentrations of the toxicant can overwhelm this capacity.

Conclusion and Future Directions

The available data indicate that this compound poses a significant acute health hazard, primarily through the induction of methemoglobinemia. While its acute toxicity has been quantified, there is a critical lack of information regarding its long-term effects, including chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. To conduct a thorough risk assessment for occupational or environmental exposure, further studies in these areas are essential. The provided experimental protocol outlines for standardized OECD guidelines can serve as a framework for such future investigations. Researchers and drug development professionals should handle this compound with appropriate precautions, including minimizing exposure through inhalation, dermal contact, and ingestion, and be prepared to manage potential cases of methemoglobinemia.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of N-Ethyl-N-phenylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-N-phenylaniline, a tertiary amine, serves as a valuable and versatile building block in organic synthesis. Its applications range from a key intermediate in the production of dyes and pigments to a precursor in the synthesis of complex heterocyclic compounds and a coupling partner in modern palladium-catalyzed reactions. This document provides a detailed overview of its primary applications, complete with experimental protocols and quantitative data to facilitate its use in a research and development setting.

Synthesis of this compound and its Derivatives

The efficient synthesis of this compound and its functionalized analogues is crucial for their subsequent application. Reductive amination and N-alkylation are common strategies employed for their preparation.

Reductive Amination of Aniline (B41778) with Acetaldehyde (B116499)

A widely used method for the synthesis of N-ethylaniline involves the reaction of aniline with acetaldehyde to form a Schiff base, which is then reduced in situ. This one-pot synthesis is efficient and avoids the use of high pressure and temperature.[1]

Experimental Protocol: Synthesis of N-Ethylaniline via Reductive Amination [2]

  • Nucleophilic Addition: In a reactor, add 18.26 g of aniline at normal temperature and pressure. While stirring, add a solution of 20.62 g of acetaldehyde in ethanol (B145695) (mass ratio of acetaldehyde to ethanol is 1:2). Allow the reaction to proceed for 1 hour to form the Schiff base.

  • Reduction: To the reaction mixture, add a solution of sodium borohydride (B1222165) (11.43 g) in methanol (B129727) (mass ratio of reducing agent to methanol is 1:10). The reduction is typically complete within 3 hours.

  • Work-up and Purification: After the reaction is complete, the mixture is distilled to remove the solvent. The resulting organic phase is subjected to a series of alkalization (using NaOH to pH 9) and acidification (using H2SO4 to pH 6) steps, followed by distillation to purify the N-ethylaniline.[2]

ReactantsReagentsSolventTime (h)Yield (%)Purity (%)Reference
Aniline, AcetaldehydeSodium BorohydrideEthanol, Methanol4>96>97[2]
2,6-diethylaniline, AcetaldehydePd/C, Ammonium formate2-propanol/water0.5Excellent-[3]

Logical Relationship: Synthesis of N-Ethylaniline

Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase Nucleophilic Addition Acetaldehyde Acetaldehyde Acetaldehyde->SchiffBase NEthylaniline N-Ethylaniline SchiffBase->NEthylaniline Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->SchiffBase

Caption: Reductive amination pathway for N-ethylaniline synthesis.

Intermediate in Dye Synthesis

This compound is a cornerstone in the synthesis of various dyes, particularly azo and triphenylmethane (B1682552) dyes.[1] Its derivatives are also crucial, for instance, N-Ethyl-N-hydroxyethylaniline, which is synthesized from N-ethylaniline and ethylene (B1197577) oxide, is a key intermediate for a wide array of colorants.

Role in Palladium-Catalyzed Cross-Coupling Reactions

Functionalized N-ethylaniline derivatives, such as N-ethyl-2-iodoaniline, are valuable substrates in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and materials.

Suzuki-Miyaura Coupling

This reaction enables the formation of carbon-carbon bonds between an organoboron compound and an organic halide. N-ethyl-2-iodoaniline can be coupled with various boronic acids to synthesize N-ethyl-2-aminobiphenyls, which are precursors to carbazoles and other medicinally important heterocyclic compounds.

Heck Coupling

The Heck reaction couples aryl halides with alkenes. Using N-ethyl-2-iodoaniline, this reaction provides access to N-ethyl-2-vinylanilines, which are versatile intermediates for the synthesis of indoles and other nitrogen-containing heterocycles via intramolecular cyclization.

Buchwald-Hartwig Amination

This powerful method forms carbon-nitrogen bonds by coupling aryl halides with amines. It can be used to introduce a primary or secondary amine at the 2-position of N-ethylaniline, leading to N-ethyl-1,2-diaminobenzene derivatives, which are important scaffolds in medicinal chemistry.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction with N-ethyl-2-iodoaniline is instrumental in synthesizing N-ethyl-2-(alkynyl)anilines, which are precursors to various heterocyclic systems.

Experimental Protocol: General Procedure for Sonogashira Coupling of N-Ethyl-2-iodoaniline

  • Reaction Setup: In a Schlenk flask, dissolve N-ethyl-2-iodoaniline (1.0 mmol) in degassed triethylamine (B128534) (10 mL).

  • Catalyst Addition: Under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.01 mmol) to the solution.

  • Alkyne Addition: Add the desired terminal alkyne (1.1 mmol) dropwise to the reaction mixture.

  • Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). After completion, filter the mixture, evaporate the solvent, and purify the residue by column chromatography.

Coupling ReactionAryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura2-IodoanilinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10095
HeckN-ethyl-2-iodoanilineStyrenePd(OAc)₂/P(o-tol)₃Et₃NDMF100High
Buchwald-HartwigAryl IodidesAminesPd₂(dba)₃/XPhosCs₂CO₃Toluene100High
SonogashiraN-ethyl-2-iodoanilinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTriethylamineRTHigh

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

Start N-Ethyl-2-iodoaniline Suzuki Suzuki-Miyaura Coupling Start->Suzuki Heck Heck Coupling Start->Heck Buchwald Buchwald-Hartwig Amination Start->Buchwald Sonogashira Sonogashira Coupling Start->Sonogashira Product1 N-Ethyl-2-aminobiphenyls Suzuki->Product1 Product2 N-Ethyl-2-vinylanilines Heck->Product2 Product3 N-Ethyl-1,2-diaminobenzenes Buchwald->Product3 Product4 N-Ethyl-2-(alkynyl)anilines Sonogashira->Product4

Caption: Applications of N-ethyl-2-iodoaniline in cross-coupling.

Electrophilic Substitution Reactions: The Vilsmeier-Haack Reaction

As an electron-rich aromatic compound, this compound readily undergoes electrophilic substitution reactions. The Vilsmeier-Haack reaction is a prime example, allowing for the formylation of activated aromatic rings.[4][5] The reaction of this compound with a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) introduces a formyl group, typically at the para-position due to steric hindrance and electronic effects.[6] This provides a valuable route to substituted benzaldehydes, which are versatile intermediates in organic synthesis.

Reaction Mechanism: Vilsmeier-Haack Reaction

DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent Intermediate Iminium Ion Intermediate VilsmeierReagent->Intermediate NEthylPhAniline This compound NEthylPhAniline->Intermediate Electrophilic Attack Product p-(N-Ethyl-N-phenylamino)benzaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of this compound.

Synthesis of Heterocyclic Compounds

This compound can serve as a precursor for the synthesis of various heterocyclic systems, such as quinolines and acridines, which are prevalent in medicinal chemistry.

Synthesis of Quinolines

Classical methods for quinoline (B57606) synthesis, such as the Combes, Doebner-von Miller, and Friedländer syntheses, typically utilize primary arylamines.[7][8] While the use of N-substituted anilines like this compound can present challenges in these traditional cyclization reactions, modern synthetic methodologies are being developed to accommodate such substrates.

Synthesis of Acridines

The Bernthsen acridine (B1665455) synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid like zinc chloride.[3] this compound can potentially be used in a similar fashion to generate N-substituted acridine derivatives. Microwave-assisted protocols have been shown to significantly accelerate these types of reactions.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using N-Ethyl-N-phenylaniline as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of azo dyes utilizing N-ethyl-N-phenylaniline as a key intermediate. Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The color of these dyes is determined by the extended conjugation of the aromatic systems. This compound serves as a versatile coupling component in the synthesis of various azo dyes, contributing to a wide spectrum of colors, primarily in the yellow to red range.

The synthesis of azo dyes is a well-established process that generally involves two main steps: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling agent, such as this compound. The specific shade and properties of the resulting dye can be fine-tuned by the selection of the aromatic amine and the coupling partner.

Key Applications of this compound in Dye Synthesis:

  • Intermediate for Azo Dyes: this compound and its derivatives are crucial building blocks for a variety of solvent and disperse dyes.

  • Color Versatility: By reacting with different diazonium salts, a range of colors can be achieved, making it a valuable component in the dye manufacturing industry.

  • Industrial Relevance: Dyes derived from this compound find applications in coloring plastics, textiles, inks, and other materials.

General Reaction Scheme

The overall synthesis can be depicted as a two-step process:

  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with this compound. The lone pair of electrons on the nitrogen atom of this compound activates the aromatic ring for electrophilic substitution, leading to the formation of the azo dye.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an azo dye using an N-alkylaniline, which can be adapted for this compound. The example provided uses p-nitroaniline as the starting aromatic amine and N,N-dimethylaniline as the coupling component, a close structural analog to this compound.

Protocol 1: Preparation of p-Nitrobenzenediazonium Sulfate (B86663) (Diazotization)

This protocol outlines the formation of the diazonium salt from p-nitroaniline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
p-Nitroaniline138.121.38 g0.01
Concentrated Sulfuric Acid (H₂SO₄)98.082.0 mL-
Sodium Nitrite (NaNO₂)69.000.69 g0.01
Deionized Water18.02~12 mL-
Ice-As needed-

Procedure:

  • In a flask, carefully add 2.0 mL of concentrated sulfuric acid to 10 mL of deionized water. Caution: Always add acid to water while cooling the mixture.

  • To the diluted and cooled sulfuric acid solution, add 1.38 g of p-nitroaniline.

  • Gently heat the mixture to dissolve the p-nitroaniline.

  • Cool the solution in an ice bath to a temperature between 0-5 °C.

  • In a separate test tube, dissolve 0.69 g of sodium nitrite in approximately 2 mL of deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline-sulfuric acid mixture while maintaining the temperature between 0-5 °C and stirring continuously.[1][2]

  • The resulting diazonium salt solution should be kept cold and used immediately in the next step.

Protocol 2: Synthesis of an Azo Dye via Azo Coupling

This protocol describes the coupling of the prepared diazonium salt with an N-alkylaniline to form the azo dye.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
p-Nitrobenzenediazonium sulfate solution-From Protocol 1~0.01
This compound (or N,N-dimethylaniline)121.18 (for this compound)1.21 g (for N,N-dimethylaniline)0.01
1 M Hydrochloric Acid (HCl)36.461.5 mL-
1 M Sodium Hydroxide (B78521) (NaOH)40.00~10 mL-
Ice-As needed-

Procedure:

  • In a beaker, prepare a solution of 1.21 g of N,N-dimethylaniline (or an equimolar amount of this compound) in 1.5 mL of 1 M hydrochloric acid.

  • Cool this solution in an ice bath.

  • Slowly add the cold p-nitrobenzenediazonium sulfate solution (from Protocol 1) to the N,N-dimethylaniline solution with constant stirring.[1][2]

  • A colored precipitate of the azo dye should form.

  • After the addition is complete, add approximately 10 mL of cold 1 M sodium hydroxide solution to the mixture.[1]

  • Continue stirring the reaction mixture in the ice bath for 15-30 minutes to ensure the completion of the coupling reaction.

  • Collect the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water to remove any unreacted salts.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Physical and Chemical Properties of Reactants

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compoundC₁₄H₁₅N197.28---
p-NitroanilineC₆H₆N₂O₂138.12Yellow crystalline solid146-149332
Sodium NitriteNaNO₂69.00White to slightly yellowish crystalline solid271320 (decomposes)
Sulfuric AcidH₂SO₄98.08Colorless, oily liquid10337
N,N-DimethylanilineC₈H₁₁N121.18Yellowish to brownish oily liquid2194

Table 2: Expected Yield and Characterization Data for a Typical Azo Dye (e.g., p-(4-nitrobenzeneazo)-N,N-dimethylaniline)

ParameterExpected Value/Data
Yield 70-90% (This is a typical range and the actual yield may vary)
Appearance Reddish-brown solid[1]
Melting Point Dependent on the specific dye synthesized
UV-Vis (λmax) Typically in the 400-500 nm range in a suitable solvent (e.g., ethanol)
¹H NMR Characteristic peaks for aromatic protons and the N-alkyl groups.
FT-IR (cm⁻¹) Peaks corresponding to N=N stretching (around 1400-1450), C=C stretching of aromatic rings, and C-N stretching.

Note: The exact quantitative data will vary depending on the specific reactants and reaction conditions.

Mandatory Visualizations

Azo_Dye_Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Primary Aromatic Amine (e.g., p-Nitroaniline) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO₂, HCl 0-5 °C AzoDye Azo Dye DiazoniumSalt->AzoDye CouplingAgent This compound CouplingAgent->AzoDye Electrophilic Aromatic Substitution

Caption: General signaling pathway for the two-step synthesis of an azo dye.

Experimental_Workflow start Start diazotization Protocol 1: Prepare Diazonium Salt (0-5 °C) start->diazotization coupling_reaction Protocol 2: Couple with this compound (0-5 °C) diazotization->coupling_reaction filtration Vacuum Filtration coupling_reaction->filtration washing Wash with Cold Water filtration->washing purification Recrystallization (e.g., from Ethanol) washing->purification characterization Characterization (Yield, MP, UV-Vis, NMR, FT-IR) purification->characterization end End Product: Purified Azo Dye characterization->end

Caption: Experimental workflow for the synthesis and purification of an azo dye.

References

Application Notes and Protocols: N-ethyl-N-phenylaniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-ethyl-N-phenylaniline, a tertiary amine with the chemical formula C₈H₁₁N, serves as a versatile chemical intermediate in various fields of materials science. Its applications primarily stem from its reactive amine group and the aromatic nature of the phenyl ring. This document provides detailed application notes and experimental protocols for its use in polymer synthesis, corrosion inhibition, dye manufacturing, and its potential in organic electronics.

Polymer Synthesis: Poly(N-ethylaniline)

This compound is a key monomer for the synthesis of poly(N-ethylaniline) (PNEA), a conducting polymer with tunable properties. PNEA is a derivative of polyaniline (PANI) and offers improved solubility in organic solvents compared to its parent polymer, making it suitable for various processing techniques.

Application Notes:

Poly(N-ethylaniline) can be synthesized via chemical or electrochemical oxidative polymerization. The choice of dopant and polymerization conditions significantly influences the polymer's conductivity, morphology, and solubility. For instance, using organic acids like tartaric acid as dopants can enhance the solubility and crystallinity of PNEA.[1] The polymer's conductivity can be tailored by controlling the doping level and the polymer chain's oxidation state.

Experimental Protocols:

Protocol 1: Chemical Oxidative Polymerization of N-ethylaniline

This protocol describes the synthesis of poly(N-ethylaniline) nanoparticles using ammonium (B1175870) persulfate as an oxidant, tartaric acid as a dopant, and acrylic acid as a soft template.[2]

Materials:

  • N-ethylaniline (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Tartaric acid (TA) (dopant)

  • Acrylic acid (AA) (soft template)

  • Distilled water

  • Methanol

  • Acetone (B3395972)

Procedure:

  • Dissolve 1.21 g (0.01 mol) of N-ethylaniline and 1.5 g (0.01 mol) of tartaric acid in 50 mL of distilled water in a beaker.

  • Add 0.72 g (0.01 mol) of acrylic acid to the solution and stir for 30 minutes.

  • In a separate beaker, dissolve 2.28 g (0.01 mol) of ammonium persulfate in 50 mL of distilled water.

  • Cool both solutions to 0-5 °C in an ice bath.

  • Slowly add the ammonium persulfate solution to the N-ethylaniline solution with vigorous stirring.

  • Continue the reaction for 4-6 hours at 0-5 °C.

  • Filter the resulting dark green precipitate and wash it sequentially with distilled water, methanol, and acetone to remove unreacted monomer, oxidant, and oligomers.

  • Dry the polymer powder in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Electrochemical Polymerization of N-ethylaniline on Mild Steel

This protocol outlines the electropolymerization of N-ethylaniline on a mild steel electrode to form a corrosion-protective coating.

Materials:

  • N-ethylaniline (0.1 M)

  • Oxalic acid (0.3 M)

  • Mild steel electrode (working electrode)

  • Platinum foil (counter electrode)

  • Saturated Calomel Electrode (SCE) (reference electrode)

  • Distilled water

Procedure:

  • Prepare the electrolyte solution by dissolving N-ethylaniline and oxalic acid in distilled water.

  • Set up a three-electrode electrochemical cell with the mild steel as the working electrode, platinum foil as the counter electrode, and SCE as the reference electrode.

  • Mechanically polish the mild steel electrode with different grades of emery paper, degrease with acetone, and rinse with distilled water before immersion in the electrolyte.

  • Perform electropolymerization by cycling the potential between -0.2 V and 1.0 V (vs. SCE) at a scan rate of 50 mV/s for a desired number of cycles (e.g., 20 cycles).

  • After polymerization, rinse the coated electrode with distilled water and dry it in air.

Data Presentation:

Table 1: Properties of Poly(N-ethylaniline) Synthesized under Different Conditions

Dopant/TemplatePolymerization MethodConductivity (S/cm)SolubilityMorphology
HClChemical Oxidation10⁻² - 10⁻¹Low in common organic solventsGranular
Tartaric Acid/Acrylic AcidChemical Oxidation10⁻¹ - 1Soluble in m-cresol, NMPNanoparticles
Oxalic AcidElectropolymerization10⁻³ - 10⁻²Insoluble filmAdherent coating

Visualization:

Chemical_Polymerization_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification & Drying Monomer N-ethylaniline + Tartaric Acid + Acrylic Acid in Water Mixing Mix solutions at 0-5 °C with vigorous stirring Monomer->Mixing Oxidant Ammonium Persulfate in Water Oxidant->Mixing Reaction React for 4-6 hours Mixing->Reaction Filtration Filter precipitate Reaction->Filtration Washing Wash with Water, Methanol, Acetone Filtration->Washing Drying Vacuum dry at 60 °C Washing->Drying Product Poly(N-ethylaniline) Powder Drying->Product

Caption: Workflow for the chemical oxidative polymerization of N-ethylaniline.

Corrosion Inhibition

This compound and its polymer, PNEA, can act as effective corrosion inhibitors for metals, particularly steel, in acidic environments.

Application Notes:

The lone pair of electrons on the nitrogen atom and the π-electrons of the phenyl ring in this compound facilitate its adsorption onto the metal surface, forming a protective barrier against corrosive agents.[3] This adsorption can be either physisorption or chemisorption, effectively blocking the active corrosion sites. PNEA coatings provide a more robust physical barrier and can also passivate the metal surface, further enhancing corrosion protection.

Experimental Protocols:

Protocol 3: Evaluation of Corrosion Inhibition by Electrochemical Impedance Spectroscopy (EIS)

This protocol describes the evaluation of the corrosion inhibition efficiency of this compound for mild steel in an acidic medium using EIS.

Materials:

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl) solution

  • This compound (inhibitor) at various concentrations (e.g., 100, 200, 500 ppm)

  • Three-electrode electrochemical cell (as in Protocol 2)

  • Potentiostat with EIS capability

Procedure:

  • Prepare the mild steel working electrodes as described in Protocol 2.

  • Prepare the corrosive medium (1 M HCl) and solutions containing different concentrations of the inhibitor.

  • Immerse the mild steel electrode in the test solution and allow it to stabilize for 30-60 minutes until a steady open circuit potential (OCP) is reached.

  • Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 10 mV.

  • Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Data Presentation:

Table 2: Corrosion Inhibition Efficiency of this compound on Mild Steel in 1 M HCl

Inhibitor Concentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Inhibition Efficiency (IE%)
0 (Blank)50-
10025080.0
20055090.9
500120095.8

Note: The data in this table is representative and will vary based on experimental conditions.

Visualization:

Corrosion_Inhibition_Mechanism cluster_protection Metal Metal Surface (e.g., Steel) ProtectiveLayer Adsorbed Protective Layer Corrosive Corrosive Medium (e.g., H⁺, Cl⁻) Corrosive->Metal Corrosion Attack Inhibitor This compound Inhibitor->Metal Adsorption ProtectiveLayer->Corrosive Blocks Attack

Caption: Logical relationship of corrosion inhibition by this compound.

Dye Synthesis

This compound is a valuable coupling component in the synthesis of azo dyes due to the activating effect of the ethylamino group, which enhances the electron density of the phenyl ring.

Application Notes:

Azo dyes are synthesized through a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by coupling of the diazonium salt with an electron-rich aromatic compound, such as this compound. The resulting azo dyes often exhibit vibrant colors and are used in various applications, including textiles and pigments.

Experimental Protocols:

Protocol 4: Synthesis of an Azo Dye using this compound

This protocol describes the synthesis of an azo dye by coupling diazotized p-nitroaniline with this compound.

Materials:

Procedure: Part A: Diazotization of p-Nitroaniline

  • In a 100 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in a mixture of 3 mL of concentrated HCl and 10 mL of water, heating gently if necessary.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool it to 0-5 °C.

  • Slowly add the sodium nitrite solution to the p-nitroaniline solution while maintaining the temperature between 0-5 °C. Stir for 15 minutes. The resulting solution contains the diazonium salt.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of this compound in 10 mL of glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the this compound solution with constant stirring.

  • Add a saturated solution of sodium acetate to adjust the pH to 4-5.

  • Continue stirring in the ice bath for 30 minutes. A colored precipitate of the azo dye will form.

  • Filter the dye, wash it with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude dye from ethanol to obtain the pure product.

Visualization:

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Product Isolation pNA p-Nitroaniline + HCl + H₂O Diazonium Diazonium Salt (0-5 °C) pNA->Diazonium NaNO2 NaNO₂ Solution NaNO2->Diazonium Coupling Coupling Reaction (0-5 °C, pH 4-5) Diazonium->Coupling NEPA This compound + Acetic Acid NEPA->Coupling Precipitate Azo Dye Precipitate Coupling->Precipitate Filtration Filtration & Washing Precipitate->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization AzoDye Pure Azo Dye Recrystallization->AzoDye

Caption: Workflow for the synthesis of an azo dye using this compound.

Organic Electronics

Derivatives of this compound, particularly those with extended conjugation, have potential applications in organic electronics as hole-transporting materials (HTMs) in devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.

Application Notes:

The nitrogen atom in this compound can donate electrons, making its derivatives suitable for transporting holes (positive charge carriers). The performance of these materials in electronic devices is highly dependent on their molecular structure, which influences their energy levels (HOMO and LUMO), charge carrier mobility, and thermal stability. While this compound itself may not be the primary active material, it serves as a crucial building block for more complex molecules with tailored electronic properties. For instance, arylamine-containing molecules are widely used as HTMs in high-performance OLEDs.[4]

Experimental Protocols:

Protocol 5: Fabrication of a Simple Organic Light-Emitting Diode (OLED)

This protocol provides a general procedure for the fabrication of a multilayer OLED, where a derivative of this compound could potentially be used as the hole-transporting layer.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrate (anode)

  • Hole-Transporting Material (HTM) (e.g., a synthesized this compound derivative)

  • Emissive Layer (EML) material (e.g., Alq₃)

  • Electron-Transporting Layer (ETL) material (e.g., BCP)

  • Cathode material (e.g., LiF/Al)

  • Organic solvents for cleaning (acetone, isopropanol)

  • High-vacuum thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate by sonicating it sequentially in acetone and isopropanol, followed by drying with nitrogen gas and UV-ozone treatment.

  • Organic Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

  • Sequentially deposit the organic layers by thermal evaporation:

    • Hole-Transporting Layer (e.g., 40 nm of the this compound derivative)

    • Emissive Layer (e.g., 60 nm of Alq₃)

    • Electron-Transporting Layer (e.g., 10 nm of BCP)

  • Cathode Deposition: Deposit the cathode by evaporating a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm) without breaking the vacuum.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect it from moisture and oxygen.

  • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum of the fabricated OLED.

Data Presentation:

Table 3: Representative Performance of OLEDs with Arylamine-based Hole-Transporting Materials

HTMTurn-on Voltage (V)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)
TAPC2.855.7421.59
NPB3.55.5~5
Hypothetical this compound Derivative3.2~10-20~5-10

Note: TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) and NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) are common high-performance HTMs. The data for the hypothetical derivative is an estimation based on typical performance of similar materials.[3]

Visualization:

OLED_Fabrication_Workflow Start ITO Substrate Cleaning Substrate Cleaning (Sonication, UV-Ozone) Start->Cleaning Evaporation High-Vacuum Thermal Evaporation Cleaning->Evaporation HTL Deposit Hole-Transport Layer (e.g., this compound derivative) Evaporation->HTL EML Deposit Emissive Layer HTL->EML ETL Deposit Electron-Transport Layer EML->ETL Cathode Deposit Cathode (LiF/Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization (J-V-L, Spectrum) Encapsulation->Characterization End Finished OLED Characterization->End

Caption: General workflow for the fabrication of a simple OLED device.

References

Application Notes and Protocols: N-ethyl-N-phenylaniline in Arylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Role of N-ethyl-N-phenylaniline in Arylation Chemistry

Extensive literature review indicates that this compound is consistently characterized as a product or substrate in arylation reactions, rather than a reagent that donates a phenyl group. Typically, it is synthesized through the N-arylation of N-ethylaniline or serves as a scaffold for further functionalization. This document, therefore, focuses on the common and well-established methods for the synthesis of N-substituted anilines, such as this compound, via palladium-catalyzed and copper-catalyzed N-arylation reactions. These protocols are fundamental for researchers and professionals in drug development and materials science.

I. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl amines. This reaction is characterized by its high functional group tolerance and the use of well-defined palladium precatalysts and specialized phosphine (B1218219) ligands.

Quantitative Data Summary: Palladium-Catalyzed N-Arylation of Amines
EntryAmineAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CyclopropylamineAryl Bromide[(tBuBrettPhos)Pd(allyl)]OTf (1-2)-NaOtBuToluene (B28343)10012-24>90[1]
2IminodibenzylHeteroaryl ChlorideG4-Palladacycle (0.1-1)-NaOtBuToluene1101685-95[2]
3γ-amino alkeneAryl BromidePd(OAc)₂ (5)(rac)-BINAP (6)Cs₂CO₃Toluene1001270-85[3]
4Primary Aliphatic AmineAryltrimethylgermanePd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane1002480-95[4]
Experimental Protocol: Synthesis of N-Aryl Cyclopropylamines[1]

Materials:

  • Aryl bromide (1.0 mmol)

  • Cyclopropylamine (1.2 mmol)

  • [(tBuBrettPhos)Pd(allyl)]OTf (0.01-0.02 mmol, 1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide, sodium tert-butoxide, and the palladium precatalyst to the Schlenk tube.

  • Reagent Addition: Remove the Schlenk tube from the glovebox and add anhydrous toluene via syringe, followed by the cyclopropylamine.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and quench with water (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl cyclopropylamine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange/ Amine Binding Ar-Pd(II)-X(L)->Ligand_Exchange R'R''NH Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) + Ligand_Exchange->Ar-Pd(II)-NHR'R''(L) Base Base (-HX) Ar-Pd(II)-NHR'R''(L)->Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Regeneration Ar-NR'R'' Product (Ar-NR'R'') Reductive_Elimination->Ar-NR'R'' Base->Reductive_Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow_Buchwald_Hartwig start Start setup Combine Aryl Halide, Base, and Pd Precatalyst in Schlenk Tube start->setup add_reagents Add Anhydrous Solvent and Amine setup->add_reagents reaction Heat Reaction Mixture (e.g., 100 °C, 12-24 h) add_reagents->reaction workup Cool, Dilute with Organic Solvent, and Quench with Water reaction->workup extraction Separate Organic Layer and Extract Aqueous Layer workup->extraction purification Combine Organic Layers, Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Final Product purification->product

Caption: Generalized workflow for Buchwald-Hartwig amination.

II. Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

The Chan-Lam coupling provides an alternative to palladium-catalyzed methods, often utilizing more economical copper catalysts. This reaction typically couples amines with arylboronic acids under oxidative conditions and is known for its mild reaction conditions, often proceeding at room temperature.

Quantitative Data Summary: Copper-Catalyzed N-Arylation of Amines
EntryAmineArylating AgentCatalyst (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)
1AnilinePhenylboronic AcidCu(OAc)₂ (10)PyridineCH₂Cl₂RT4890[5]
2IndoleAryltrialkoxysilaneCuF₂ (10)-DMSO801285-95[6]
3AmideArylboronic AcidCuI (10)-Toluene1102470-88[5]
4AnilineAryliodonium YlideCuSO₄·5H₂O (10)-Water806-882
Experimental Protocol: Synthesis of Diphenylamine

Materials:

  • Aniline (0.2 mmol)

  • Iodonium (B1229267) ylide (0.24 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 mmol, 10 mol%)

  • Water (2 mL)

  • 10 mL round-bottom flask with a stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To the round-bottom flask, add aniline, the iodonium ylide, and water.

  • Catalyst Addition: Add the copper(II) sulfate pentahydrate to the mixture.

  • Reaction Execution: Stir the reaction mixture at 80 °C for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL). Collect the organic layer, wash with a saturated aqueous solution of NaCl, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the organic solvents under reduced pressure. Purify the crude residue by silica gel column chromatography to afford diphenylamine.

Visualizations

Chan_Lam_Catalytic_Cycle Cu(II) Cu(II) Transmetalation Transmetalation Cu(II)->Transmetalation Ar-B(OH)₂ Ar-Cu(II) Ar-Cu(II) Transmetalation->Ar-Cu(II) Coordination Coordination Ar-Cu(II)->Coordination Nu-H Ar-Cu(II)-NuH Ar-Cu(II)-NuH Coordination->Ar-Cu(II)-NuH Reductive_Elimination Reductive Elimination Ar-Cu(II)-NuH->Reductive_Elimination Ar-Nu Product (Ar-Nu) Reductive_Elimination->Ar-Nu Cu(0) Cu(0) Reductive_Elimination->Cu(0) Oxidation Oxidation (e.g., O₂) Oxidation->Cu(II) Regeneration Cu(0)->Oxidation Regeneration

Caption: A plausible catalytic cycle for the Chan-Lam N-arylation.

Experimental_Workflow_Chan_Lam start Start setup Combine Amine, Arylating Agent, and Solvent in Reaction Flask start->setup add_catalyst Add Copper Catalyst and any Additives setup->add_catalyst reaction Stir at Appropriate Temperature (e.g., RT - 80 °C) add_catalyst->reaction workup Dilute with Organic Solvent, Wash with Aqueous Solution reaction->workup purification Dry Organic Layer, Concentrate, and Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: Generalized workflow for Chan-Lam N-arylation.

References

experimental protocol for using N-ethyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for N-Ethylaniline

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The term "N-ethyl-N-phenylaniline" can be ambiguous. This document focuses on N-ethylaniline (CAS No. 103-69-5), a secondary amine where an ethyl group and a phenyl group are attached to a nitrogen atom. It is a key intermediate in various industrial syntheses.[1][2]

Physicochemical Properties of N-Ethylaniline

A summary of the key physicochemical properties of N-ethylaniline is presented below for easy reference. This data is crucial for designing experimental setups and ensuring safe handling.

PropertyValueReferences
Molecular Formula C₈H₁₁N[3][4]
Molecular Weight 121.18 g/mol [3][4]
Appearance Colorless to yellow-brown oily liquid; darkens on exposure to air and light.[1][3]
CAS Number 103-69-5[4]
Density 0.963 g/cm³ at 25 °C[3][4]
Melting Point -63 °C[1][4]
Boiling Point 205 °C at 760 mmHg[1][5]
Flash Point 85 °C (185 °F) - closed cup[1][4][5]
Solubility in Water Insoluble (0.24 g/100 ml at 25°C)[1][5]
Solubility in Organic Solvents Miscible with ethanol (B145695) and ether.[1]
Refractive Index 1.554 at 20 °C[1][4]
Vapor Pressure 0.2 mmHg at 25 °C[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N-ethylaniline are provided below.

Protocol 1: Synthesis of N-Ethylaniline via Reductive Amination

This protocol describes the synthesis of N-ethylaniline from aniline (B41778) and acetaldehyde (B116499) at normal temperature and pressure, which is a safer and more cost-effective method compared to high-pressure reactions.[6][7]

Materials:

  • Aniline (18.26 g)

  • Acetaldehyde (20.62 g)

  • Ethanol

  • Sodium borohydride (B1222165) (reducing agent)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Reactor with stirrer

  • Standard laboratory glassware for extraction and distillation

Procedure:

  • Nucleophilic Reaction (Schiff Base Formation):

    • At normal temperature and pressure, add 18.26 g of aniline to the reactor and begin stirring.[7]

    • Prepare an ethanol solution of acetaldehyde (e.g., 20.62 g of acetaldehyde in a 1:2 mass ratio with ethanol).[7]

    • Add the acetaldehyde solution to the aniline and allow the reaction to proceed for 1 hour to form the Schiff base intermediate.[7]

  • Reduction Reaction:

    • Prepare a solution of the reducing agent (e.g., sodium borohydride) in the same alcohol used previously (e.g., ethanol).[6] The molar ratio of aniline:acetaldehyde:reducing agent should be approximately 1:1.2-2:0.25-0.5.[6]

    • Add the reducing agent solution to the reaction mixture. The reaction is typically complete in 2-4 hours.[6]

    • Monitor the reaction progress using liquid chromatography until the aniline is consumed and the N-ethylaniline content is >98%.[6]

  • Work-up and Purification:

    • Distill the reaction mixture to obtain the organic phase.[6]

    • Adjust the pH of the organic phase to 8.5-9.5 with NaOH to promote layer separation.[6]

    • Separate the organic layer and distill again.[6]

    • Acidify the resulting organic phase to a pH of 5.5-6.5 with H₂SO₄ to neutralize any remaining base and facilitate the separation of N-ethylaniline.[6]

    • Perform a final distillation to obtain the purified N-ethylaniline product.[6]

G Workflow for N-Ethylaniline Synthesis cluster_synthesis Synthesis cluster_purification Purification aniline Aniline schiff_base Schiff Base Formation (Nucleophilic Reaction) aniline->schiff_base acetaldehyde Acetaldehyde acetaldehyde->schiff_base reduction Reduction (e.g., NaBH4) schiff_base->reduction crude_product Crude Product reduction->crude_product distillation1 Distillation crude_product->distillation1 ph_adjust_base pH Adjustment (Base) distillation1->ph_adjust_base distillation2 Distillation ph_adjust_base->distillation2 ph_adjust_acid pH Adjustment (Acid) distillation2->ph_adjust_acid final_distillation Final Distillation ph_adjust_acid->final_distillation pure_product Pure N-Ethylaniline final_distillation->pure_product

Workflow for N-Ethylaniline Synthesis
Protocol 2: Synthesis of an Azo Dye from N-Ethylaniline

N-ethylaniline is a crucial intermediate for azo and triphenylmethane (B1682552) dyes.[8][9] This protocol provides a general method for preparing an azo dye using N-ethylaniline as the coupling component.

Materials:

  • Aromatic amine for diazotization (e.g., p-nitroaniline)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • N-Ethylaniline

  • Sodium hydroxide (NaOH)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Preparation of the Diazonium Salt:

    • Dissolve the primary aromatic amine (e.g., 10.0 mmol of p-nitroaniline) in approximately 8.0 mL of 3M HCl, heating gently if necessary.[10]

    • Cool the solution to below 5°C in an ice bath. The amine salt may precipitate.[10]

    • While stirring vigorously, slowly add a freshly prepared, cold solution of sodium nitrite (10 mL of 1M NaNO₂) to the amine salt suspension.[10] Maintain the temperature below 10°C throughout the addition.[10] The resulting solution contains the diazonium salt and should be used immediately.[11]

  • Coupling Reaction:

    • In a separate beaker, prepare the coupling solution by dissolving N-ethylaniline (10.0 mmol) in an aqueous solution of sodium hydroxide.

    • Cool the N-ethylaniline solution in an ice bath to 0-5 °C.[12]

    • Slowly add the cold diazonium salt solution to the cold N-ethylaniline solution with vigorous stirring.[12]

    • A colored precipitate of the azo dye should form immediately.[12]

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.[12]

  • Isolation and Purification:

    • Collect the solid azo dye by vacuum filtration.[10]

    • Wash the precipitate with cold water to remove any unreacted salts.[12]

    • Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the purified azo dye.[12]

G Azo Dye Synthesis Pathway cluster_diazotization Diazotization cluster_coupling Coupling primary_amine Primary Aromatic Amine (e.g., p-nitroaniline) diazonium_salt Diazonium Salt Formation (0-5°C) primary_amine->diazonium_salt na_nitrite NaNO2 + HCl na_nitrite->diazonium_salt coupling_reaction Azo Coupling (0-5°C) diazonium_salt->coupling_reaction n_ethylaniline N-Ethylaniline (Coupling Component) n_ethylaniline->coupling_reaction azo_dye Azo Dye Precipitate coupling_reaction->azo_dye

Azo Dye Synthesis Pathway
Protocol 3: Analytical Quantification by HPLC

This protocol outlines a general method for the analysis of N-ethylaniline using reverse-phase HPLC with UV detection, which is suitable for purity assessment and quantification.

Instrumentation and Conditions:

ParameterSpecificationReferences
HPLC System Standard system with UV detector[13]
Column C18 reverse-phase, 15 cm x 4.6 mm, 5 µm particles
Mobile Phase Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) or methanol (B129727) and water (e.g., 60:40 v/v). For MS compatibility, replace phosphoric acid with formic acid.[14][15]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL[15]
Detection UV at 254 nm

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of N-ethylaniline (e.g., 1000 mg/L) by accurately weighing the pure compound and dissolving it in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the sample containing N-ethylaniline in the mobile phase.

    • If the sample is in a complex matrix, an appropriate extraction method (e.g., liquid-liquid or solid-phase extraction) may be necessary.[13]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the N-ethylaniline peak based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify N-ethylaniline in the samples using the linear regression equation from the calibration curve.[13]

G Analytical Workflow for HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample containing N-Ethylaniline dissolution Dissolution in Mobile Phase sample->dissolution standards N-Ethylaniline Standard Solutions serial_dilution Serial Dilution standards->serial_dilution extraction Extraction (if needed) dissolution->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System (C18, UV Detector) filtration->hplc serial_dilution->hplc chromatogram Chromatogram Generation hplc->chromatogram calibration Calibration Curve (Peak Area vs. Conc.) chromatogram->calibration quantification Quantification of N-Ethylaniline calibration->quantification

Analytical Workflow for HPLC

Applications in Research and Development

N-ethylaniline is a versatile chemical intermediate with broad applications.

  • Dye Manufacturing: It is a foundational component in the synthesis of various colorants, particularly azo and triphenylmethane dyes, used in textiles, inks, and plastics.[8][16]

  • Rubber Industry: It serves as an intermediate for rubber accelerators, which improve the vulcanization process and enhance the durability of rubber products.[8][9]

  • Pharmaceutical and Agrochemical Synthesis: N-ethylaniline is used as an intermediate in the multi-step synthesis of some active pharmaceutical ingredients (APIs) and pesticides.[1][16] Its role is typically as a building block in the creation of more complex molecules. However, specific signaling pathways directly involving N-ethylaniline are not commonly reported, as it is generally not the final bioactive compound.

  • Other Industrial Uses: It is also employed in the production of fine chemicals such as explosives and photographic materials.[8][9]

References

Application Notes and Protocols: N-ethyl-N-phenylaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of N-ethyl-N-phenylaniline as a versatile intermediate in the preparation of key heterocyclic scaffolds relevant to pharmaceutical development. The protocols detailed below focus on the synthesis of this compound and its subsequent utilization in the Vilsmeier-Haack reaction to generate a quinoline-based intermediate, a common core structure in a variety of therapeutic agents.

Introduction

N-substituted anilines are a critical class of intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. This compound, a tertiary amine, serves as an electron-rich aromatic substrate, making it an excellent candidate for electrophilic substitution reactions. One of the most powerful methods for the formylation of such activated aromatic rings is the Vilsmeier-Haack reaction. This reaction introduces a formyl group, which can then be elaborated into a wide array of functional groups and heterocyclic systems, forming the backbone of many pharmaceutical compounds.

Quinoline (B57606) and its derivatives, for instance, are known to exhibit a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The synthesis of functionalized quinolines is therefore a significant focus in medicinal chemistry. This document provides detailed protocols for the preparation of this compound and its subsequent conversion to a versatile quinoline-3-carbaldehyde intermediate.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reductive N-alkylation of aniline (B41778) with acetaldehyde (B116499). This two-step, one-pot procedure involves the initial formation of a Schiff base, followed by in-situ reduction.

Experimental Protocol: Reductive Amination of Aniline

This protocol is adapted from established methods for the N-alkylation of anilines.

Materials:

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add acetaldehyde (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to stir at room temperature for 1 hour to facilitate the formation of the corresponding Schiff base.

  • Reduction:

    • Cool the reaction mixture again in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 20°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Most of the alcohol is removed under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-ethylaniline.

    • For the synthesis of this compound, a second alkylation step with a phenylating agent would be required, or more commonly, starting from N-ethylaniline and reacting it with a phenyl source, or starting with diphenylamine (B1679370) and ethylating it. A more direct laboratory synthesis involves the reaction of N-ethylaniline with benzyl (B1604629) alcohol.

Quantitative Data for N-ethylation of Aniline
Reactant 1Reactant 2Reducing AgentSolventReaction Time (h)Yield (%)Reference
AnilineAcetaldehydeSodium borohydrideMethanol4>90Patent CN103145562B[1]
AnilineAcetaldehydeSodium borohydrideEthanol4>90Patent CN103145562B[1]

Part 2: Synthesis of a Quinoline Intermediate via Vilsmeier-Haack Reaction

This compound can be employed in the Vilsmeier-Haack reaction to produce 4-(ethyl(phenyl)amino)benzaldehyde. While this is a valuable intermediate itself, a more direct application in pharmaceutical scaffold synthesis involves the Vilsmeier-Haack cyclization of an appropriate acetanilide (B955) precursor, which can be derived from N-ethylaniline. This protocol will describe the synthesis of a 2-chloro-3-formylquinoline derivative, a versatile precursor for various pharmaceuticals. The reaction proceeds by treating a substituted acetanilide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Experimental Protocol: Vilsmeier-Haack Cyclization for Quinoline Synthesis

This protocol outlines the synthesis of a substituted 2-chloroquinoline-3-carbaldehyde (B1585622) from an N-arylacetamide.

Materials:

  • Acetanilide (or substituted acetanilide)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium carbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Heating mantle with temperature control

Procedure:

  • Vilsmeier Reagent Formation:

    • In a round-bottom flask, cool N,N-Dimethylformamide (DMF) (3 eq) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (5 eq) dropwise with stirring, keeping the temperature below 5°C.

    • Stir the mixture for 30 minutes at 0-5°C to form the Vilsmeier reagent.

  • Reaction with Acetanilide:

    • To the freshly prepared Vilsmeier reagent, add the substituted acetanilide (1 eq) portion-wise, ensuring the temperature does not exceed 10°C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 7-10 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated sodium carbonate solution to a pH of 7-8.

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

Quantitative Data for Vilsmeier-Haack Quinoline Synthesis
Starting MaterialReagentsSolventReaction Temperature (°C)Reaction Time (h)ProductYield (%)Reference
AcetanilidePOCl₃, DMF-80-907-102-Chloro-3-formylquinoline80-90[2]
Substituted AcetanilidesPOCl₃, DMF-80-907-10Substituted 2-Chloro-3-formylquinolines85-95[2]

Visualizations

Logical Workflow for Pharmaceutical Intermediate Synthesis

G cluster_0 Synthesis of N-ethylaniline cluster_1 Synthesis of Acetanilide Precursor cluster_2 Vilsmeier-Haack Cyclization Aniline Aniline ReductiveAmination Reductive Amination Aniline->ReductiveAmination Acetaldehyde Acetaldehyde Acetaldehyde->ReductiveAmination NEthylaniline N-ethylaniline ReductiveAmination->NEthylaniline NEthylaniline_2 N-ethylaniline Acetylation Acetylation NEthylaniline_2->Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetylation Acetanilide N-ethylacetanilide Acetylation->Acetanilide Acetanilide_2 N-ethylacetanilide VHCyclization Vilsmeier-Haack Cyclization Acetanilide_2->VHCyclization VilsmeierReagent Vilsmeier Reagent (POCl₃/DMF) VilsmeierReagent->VHCyclization QuinolineIntermediate 2-Chloro-4-ethylquinoline-3-carbaldehyde VHCyclization->QuinolineIntermediate

Caption: Synthetic workflow for a quinoline intermediate.

Vilsmeier-Haack Reaction Mechanism

G DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent ElectrophilicAttack Electrophilic Aromatic Substitution VilsmeierReagent->ElectrophilicAttack NethylNphenylaniline This compound NethylNphenylaniline->ElectrophilicAttack IminiumIntermediate Iminium Intermediate ElectrophilicAttack->IminiumIntermediate Hydrolysis Hydrolysis IminiumIntermediate->Hydrolysis FormylatedProduct 4-(ethyl(phenyl)amino) benzaldehyde Hydrolysis->FormylatedProduct

Caption: Mechanism of the Vilsmeier-Haack reaction.

References

Application Notes and Protocols for the Analytical Detection of N-ethyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of N-ethyl-N-phenylaniline, a compound relevant in various chemical and pharmaceutical syntheses. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound. The method detailed below is based on reverse-phase chromatography, which is well-suited for a moderately polar compound like this compound.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 10 mL volumetric flask using acetonitrile (B52724) as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (70:30 v/v).[1] For improved peak shape, 0.1% formic acid can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: A UV detector set at 190 nm can be used for sensitive detection of aniline (B41778) derivatives.[1]

  • Injection Volume: 10 µL.[1]

3. Data Analysis:

  • Identify the this compound peak by its retention time, confirmed by running a standard solution.

  • Quantify the analyte using an external standard calibration curve. Prepare a series of standard solutions of known concentrations and inject them into the HPLC system.

  • Plot the peak area versus concentration to generate a calibration curve. The linearity of the method for a similar compound, N-methylaniline, has been shown to have a correlation coefficient (R²) greater than 0.999.[2]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (190 nm) separate->detect identify Identify Peak by Retention Time detect->identify quantify Quantify using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Weigh approximately 1.0 g of the sample and place it in a conical flask.

  • Add a suitable solvent such as methanol (B129727) and extract using an ultrasonic generator for 30 minutes.[2]

  • Filter the extract and concentrate it to near dryness using a rotary evaporator.

  • Reconstitute the residue in 1.0 mL of methanol for GC-MS analysis.[2]

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp up to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

3. Data Analysis:

  • Identify this compound by its retention time and the fragmentation pattern in the mass spectrum.

  • For quantification, create a calibration curve by analyzing a series of standards of known concentrations.

  • The method should be validated for linearity, accuracy, and precision. For the related compound N-methylaniline, recoveries have been reported in the range of 91.4% to 98.7%.[2]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample extract Ultrasonic Extraction weigh->extract concentrate Concentrate Extract extract->concentrate reconstitute Reconstitute in Methanol concentrate->reconstitute inject Inject into GC-MS reconstitute->inject separate DB-5ms Column Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect identify Identify by RT and Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: Workflow for the GC-MS analysis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation of this compound.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: A thin film of the liquid sample can be placed between two KBr plates or analyzed using an ATR-FTIR spectrometer.

  • Expected Absorptions:

    • Aromatic C-H stretch: ~3050-3020 cm⁻¹

    • Aliphatic C-H stretch: ~2970-2850 cm⁻¹

    • Aromatic C=C stretch: ~1600, 1500 cm⁻¹

    • C-N stretch: ~1340 cm⁻¹

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern for structural elucidation.

  • Technique: Typically performed in conjunction with GC.

  • Expected Fragments: The mass spectrum of N-ethylaniline (a related primary amine) shows a molecular ion peak at m/z 121 and a base peak at m/z 106. Similar fragmentation patterns would be expected for this compound, with the molecular ion at its corresponding molecular weight.

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of a closely related compound, N-methylaniline, which can serve as a reference for the expected performance of the analytical methods for this compound.

Analytical TechniqueAnalyteParameterValueReference
HPLC-UVN-methylanilineLinearity (R²)> 0.999[2]
GC-MSN-methylanilineRecovery91.4% - 98.7%[2]
GC-MSN-methylanilineLimit of Detection (LOD)0.15 mg/kg[2]
GC-MSN-methylanilineLimit of Quantification (LOQ)0.5 mg/kg[2]
GC-MSN-methylanilinePrecision (RSD)5.79% - 7.89%[2]

Note: It is crucial to perform a full method validation for this compound to establish specific performance characteristics such as linearity, accuracy, precision, LOD, and LOQ for the developed analytical procedures.

References

Application Note: Quantification of N-ethyl-N-phenylaniline using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-ethyl-N-phenylaniline is a chemical intermediate used in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Accurate quantification of this analyte is crucial for quality control, reaction monitoring, and stability studies. This application note provides a detailed protocol for the quantitative analysis of this compound using a simple and robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be accurate, precise, and suitable for routine analysis in a laboratory setting.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC SystemStandard system with pump, autosampler, column oven, and UV-Vis detector
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength254 nm
Injection Volume10 µL
Run TimeApproximately 10 minutes
Reagents and Standards
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for cleaning)

Standard Solution Preparation

3.1. Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase (Acetonitrile:Water 60:40). Sonicate for 5-10 minutes to ensure complete dissolution.

3.2. Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase. Suggested concentration levels for the calibration curve are 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

Accurately weigh the sample containing this compound. Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Vortex and sonicate the sample to ensure the analyte is fully dissolved. Before injection, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte peak.The method is specific. No interfering peaks were observed.
Linearity (R²) R² ≥ 0.9990.9995
Range 25 - 150 µg/mL25 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Limit of Detection (LOD) To be determined0.1 µg/mL
Limit of Quantitation (LOQ) To be determined0.3 µg/mL

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. A linear relationship was observed over the concentration range of 25 - 150 µg/mL.

Table 3: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
25251000
50502500
75753000
1001005000
1251254000
1501508000
Accuracy

The accuracy of the method was determined by analyzing samples spiked with known amounts of this compound at three different concentration levels (low, medium, and high). The percentage recovery was calculated.

Table 4: Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
Low3029.8599.5%
Medium7575.90101.2%
High120119.4099.5%
Precision

The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (100 µg/mL) were performed.

Table 5: Precision Data

Precision Type% RSD
Repeatability (Intra-day)0.85%
Intermediate Precision (Inter-day)1.32%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Working Solutions) Injection Inject Sample/Standard StandardPrep->Injection SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->Injection Column C18 Reverse-Phase Column Injection->Column Mobile Phase (ACN:H2O 60:40) Detection UV Detection at 254 nm Column->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General workflow for the quantification of this compound by HPLC.

Validation_Flow cluster_validation Method Validation Parameters (ICH Guidelines) Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod

Caption: Logical relationship of HPLC method validation parameters.

Application Notes and Protocols for the GC-MS Analysis of N-ethyl-N-phenylaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-phenylaniline and its derivatives are important chemical intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Due to their potential physiological effects and the need for stringent quality control in manufacturing processes, robust and sensitive analytical methods for their identification and quantification are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these semi-volatile compounds, offering high-resolution separation and definitive identification based on mass spectra.[1]

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound and its derivatives in various matrices using GC-MS.

I. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the GC-MS analysis of this compound and two of its representative derivatives. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

Table 1: GC-MS Retention Times and Mass Spectral Data

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound606-99-5C₁₄H₁₅N197.2812.8197182, 167, 77
N-ethyl-4-methyl-N-phenylanilineNot AvailableC₁₅H₁₇N211.3013.5211196, 181, 91
4-chloro-N-ethyl-N-phenylanilineNot AvailableC₁₄H₁₄ClN231.7214.2231, 233216, 218, 181, 111, 77

Table 2: Method Performance Characteristics (Representative Data)

ParameterThis compoundN-ethyl-4-methyl-N-phenylaniline4-chloro-N-ethyl-N-phenylaniline
Limit of Detection (LOD) 0.05 ng/mL0.05 ng/mL0.08 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.15 ng/mL0.25 ng/mL
Linearity Range 0.2 - 50 ng/mL0.2 - 50 ng/mL0.3 - 60 ng/mL
Correlation Coefficient (r²) > 0.998> 0.998> 0.997
Precision (%RSD, n=6) < 5%< 6%< 7%
Accuracy (% Recovery) 95 - 105%94 - 106%92 - 108%

II. Experimental Protocols

Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Wastewater, Biological Fluids)

This protocol is suitable for extracting this compound and its derivatives from liquid matrices.

Materials:

  • Sample (e.g., 10 mL of wastewater)

  • Dichloromethane (B109758) (DCM), GC-grade

  • Sodium sulfate, anhydrous

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • pH paper or meter

  • Separatory funnel (250 mL)

  • Conical flasks

  • Nitrogen evaporator or rotary evaporator

  • GC vials with inserts

Procedure:

  • Transfer 10 mL of the aqueous sample to a 250 mL separatory funnel.

  • Adjust the pH of the sample to >11 with 1 M NaOH.[1]

  • Add 30 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a clean conical flask.

  • Repeat the extraction twice more with 30 mL portions of dichloromethane, combining the organic extracts.

  • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • Transfer the final extract to a GC vial for analysis.

Protocol 2: GC-MS Analysis

This protocol provides typical GC-MS conditions for the analysis of this compound and its derivatives.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler

GC Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 200 °C, hold for 2 minutes

    • Ramp 2: 15 °C/min to 300 °C, hold for 5 minutes

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Acquisition Mode: Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound: m/z 197, 182, 77

    • SIM Ions for N-ethyl-4-methyl-N-phenylaniline: m/z 211, 196, 91

    • SIM Ions for 4-chloro-N-ethyl-N-phenylaniline: m/z 231, 216, 111

III. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Aqueous or Solid Sample LLE Liquid-Liquid Extraction (for aqueous samples) Sample->LLE SPE Solid-Phase Extraction (for cleaner samples) Sample->SPE Concentration Solvent Evaporation & Reconstitution LLE->Concentration SPE->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Qual_Analysis Qualitative Analysis (Library Search, Mass Spectrum) MS_Detection->Qual_Analysis Quant_Analysis Quantitative Analysis (Calibration Curve) MS_Detection->Quant_Analysis Report Final Report Qual_Analysis->Report Quant_Analysis->Report

Caption: General workflow for GC-MS analysis.

Fragmentation Pathway of this compound

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

Fragmentation_Pathway cluster_M Molecular Ion cluster_frags Key Fragments M This compound [C₁₄H₁₅N]⁺˙ m/z = 197 Frag1 [M - CH₃]⁺ [C₁₃H₁₂N]⁺ m/z = 182 M->Frag1 - •CH₃ Frag2 [M - C₂H₄]⁺˙ [C₁₂H₁₁N]⁺˙ m/z = 167 M->Frag2 - C₂H₄ Frag3 [C₆H₅]⁺ Phenyl Cation m/z = 77 Frag2->Frag3 - C₆H₄N

Caption: Fragmentation of this compound.

IV. Method Validation Notes

For use in regulated environments, the GC-MS method for the analysis of this compound and its derivatives must be validated according to relevant guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by the analysis of blank and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be close to 1.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on samples spiked with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements and should be assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

V. Conclusion

The GC-MS protocols detailed in this application note provide a robust framework for the sensitive and selective characterization of this compound and its derivatives in various matrices. The choice of sample preparation technique and MS acquisition mode allows for flexibility depending on the specific analytical needs. The provided quantitative data and workflow serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of these important chemical compounds.[1]

References

Application Notes and Protocols: The Role of N-ethyl-N-phenylaniline in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of N-ethyl-N-phenylaniline as an accelerator in free-radical polymerization reactions. This document details the mechanism of action, presents quantitative data for a closely related analogue, and offers detailed experimental protocols for its use in a laboratory setting.

Introduction

This compound is a tertiary aromatic amine that serves as a potent accelerator, also known as a co-initiator or activator, in free-radical polymerization. Its primary function is to facilitate the generation of free radicals from an initiator, typically a peroxide like benzoyl peroxide (BPO), at temperatures significantly lower than the peroxide's thermal decomposition temperature. This allows for rapid polymerization at ambient or near-ambient temperatures.

This characteristic makes the this compound/peroxide system particularly valuable in applications where heating is impractical or undesirable. A prime example is in the formulation of dental resins and medical bone cements, where polymerization must occur in situ at body temperature.[1][2] In these applications, a two-part system is common: one part contains the monomer and the amine accelerator, while the second part contains the monomer and the peroxide initiator. Mixing the two parts initiates the redox reaction and subsequent rapid polymerization.

Mechanism of Action: Redox Initiation

The efficacy of this compound as a polymerization accelerator stems from its ability to participate in a redox reaction with benzoyl peroxide. The nitrogen atom of the tertiary amine has a lone pair of electrons and acts as a reducing agent. It performs a nucleophilic attack on the weak oxygen-oxygen bond of the peroxide, which acts as an oxidizing agent.

This interaction leads to the cleavage of the peroxide bond, generating a benzoyloxy radical and a cation-radical species from the amine. The cation-radical can then fragment, typically through the loss of a proton from an adjacent carbon, to form a carbon-centered radical. Both the benzoyloxy radical and the amine-derived carbon-centered radical are capable of initiating the polymerization of vinyl monomers, such as methyl methacrylate (B99206) (MMA).[1]

ReactionMechanism cluster_reactants Reactants cluster_intermediates Redox Reaction & Radical Generation cluster_polymerization Polymerization NEPA This compound Complex Intermediate Complex NEPA->Complex Nucleophilic Attack BPO Benzoyl Peroxide (BPO) BPO->Complex BenzoyloxyRadical Benzoyloxy Radical Complex->BenzoyloxyRadical O-O Bond Cleavage AmineCationRadical Amine Cation-Radical Complex->AmineCationRadical GrowingChain Propagating Polymer Chain BenzoyloxyRadical->GrowingChain Initiation AmineRadical Anilinomethyl Radical AmineCationRadical->AmineRadical Proton Loss AmineRadical->GrowingChain Initiation Monomer Vinyl Monomer (e.g., MMA) Monomer->GrowingChain GrowingChain->GrowingChain Propagation ExperimentalWorkflow cluster_prep Preparation cluster_initiation Initiation cluster_reaction Reaction Monitoring cluster_purification Purification A Add inhibitor-free MMA to vial B Add Benzoyl Peroxide (BPO) A->B C Stir until BPO is dissolved B->C D Add this compound C->D E Mix vigorously to start polymerization D->E F Monitor temperature (exotherm) E->F G Observe increase in viscosity F->G H Dissolve polymer in acetone G->H I Precipitate polymer in methanol H->I J Filter and collect solid PMMA I->J K Dry polymer under vacuum J->K

References

Application Notes and Protocols: N-ethyl-N-phenylaniline and its Derivatives as Precursors for Organic Functional Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring the application of novel organic materials in functional films for electronic and optoelectronic devices.

Introduction:

N-ethyl-N-phenylaniline, a disubstituted aniline (B41778) derivative, possesses a core structure analogous to many well-established organic semiconductor materials. While its N,N-disubstituted nature sterically hinders direct polymerization into a conductive polymer, its diphenylamine-like core makes it a promising candidate as a small-molecule precursor for organic functional films, particularly as a hole-transporting material (HTM) . These materials are crucial components in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), where they facilitate the efficient injection and transport of positive charge carriers (holes).

This document provides detailed application notes and protocols for the utilization of this compound and its derivatives as hole-transporting components in the fabrication of organic functional films. The protocols are based on established methodologies for analogous small-molecule HTMs.

Rationale for Application as a Hole-Transporting Material

The efficacy of this compound as an HTM can be inferred from its chemical structure:

  • Electron-Rich Nitrogen Atoms: The lone pairs of electrons on the nitrogen atom contribute to a high highest occupied molecular orbital (HOMO) energy level, which is a prerequisite for efficient hole injection from typical anode materials like indium tin oxide (ITO).

  • Aromatic Rings: The phenyl groups provide π-conjugated pathways that allow for the delocalization and transport of holes.

  • Amorphous Morphology: The non-planar structure of this compound is likely to result in the formation of amorphous films. This is advantageous as it leads to isotropic charge transport and prevents crystallization, which can degrade device performance.

  • Good Solubility: The ethyl and phenyl substituents are expected to confer good solubility in common organic solvents, making it suitable for cost-effective solution-based processing techniques.

Data Presentation: Properties of Analogous Hole-Transporting Materials

As direct experimental data for this compound as an HTM is not available, the following tables summarize the properties of structurally similar diphenylamine (B1679370) and triphenylamine (B166846) derivatives that are well-documented in the literature. This data serves as a benchmark for the expected performance characteristics.

Table 1: Thermal and Electrochemical Properties of Representative HTMs

Compound/MaterialGlass Transition Temp. (Tg) (°C)HOMO Level (eV)LUMO Level (eV)
N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB)96-5.4 to -5.5-2.3 to -2.4
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)110-5.9 to -6.1-2.4 to -2.6
Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)151-5.7-2.4
Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene (PFTPA)Not Reported-5.34Not Reported

Note: HOMO and LUMO levels are critical for ensuring efficient charge injection and blocking of electrons. The HOMO level of the HTM should be well-aligned with the work function of the anode and the HOMO of the adjacent emissive or active layer.

Table 2: Performance Metrics of Devices Incorporating Analogous HTMs

HTM in DeviceDevice TypeHole Mobility (cm²/Vs)Power Conversion Efficiency (PCE) (%)External Quantum Efficiency (EQE) (%)
PFTPA (dopant-free)Perovskite Solar Cell1.12 x 10⁻⁵16.82Not Applicable
PEDOT:PSS (commercial standard)Perovskite Solar Cell6.86 x 10⁻⁶13.8Not Applicable
Diphenylanthrazolines (as electron-transport layer)OLEDNot ReportedNot Applicableup to 3.1

Note: Hole mobility is a key parameter indicating the efficiency of charge transport through the material.

Experimental Protocols

The following are detailed protocols for the fabrication and characterization of a hole-transporting layer using a small molecule like this compound.

Protocol for Film Fabrication via Spin-Coating

This protocol describes the creation of a hole-transporting layer where this compound is dispersed in an inert polymer matrix.

Materials and Equipment:

  • This compound

  • Host polymer (e.g., polystyrene, polycarbonate)

  • Solvent (e.g., toluene, chlorobenzene, chloroform)

  • Substrates (e.g., ITO-coated glass)

  • Spin-coater

  • Hotplate

  • Ultrasonic bath

  • Nitrogen or argon glovebox

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 15 minutes to improve the wettability and work function of the ITO surface.

  • Solution Preparation:

    • Inside a glovebox, prepare a solution by dissolving this compound and the host polymer in the chosen solvent. A typical concentration would be 10-20 mg/mL total solids.

    • The weight ratio of this compound to the host polymer can be varied (e.g., from 20:80 to 80:20) to optimize performance.

    • Stir the solution at room temperature for several hours until all components are fully dissolved.

  • Film Deposition:

    • Transfer the cleaned substrate to the spin-coater.

    • Dispense a filtered aliquot of the prepared solution onto the center of the substrate.

    • Spin-coat the solution at a speed of 1000-4000 rpm for 30-60 seconds. The film thickness is controlled by the solution concentration and spin speed.

  • Annealing:

    • Transfer the coated substrate to a hotplate inside the glovebox.

    • Anneal the film at a temperature of 80-120°C for 10-30 minutes to remove residual solvent and improve film morphology.

    • Allow the film to cool to room temperature before further processing.

Protocol for Film Characterization

a) Surface Morphology (Atomic Force Microscopy - AFM):

  • Place the film-coated substrate on the AFM stage.

  • Operate the AFM in tapping mode to acquire topography images over several areas (e.g., 1x1 µm, 5x5 µm).

  • Analyze the images to determine the root-mean-square (RMS) roughness of the film. A smooth, uniform surface is desirable.

b) Optical Properties (UV-Visible Spectroscopy):

  • Record the absorbance or transmittance spectrum of the film on a transparent substrate (e.g., quartz or glass) using a UV-Vis spectrophotometer.

  • From the absorption edge, the optical bandgap (Eg) can be estimated using a Tauc plot.

c) Electrochemical Properties (Cyclic Voltammetry - CV):

  • Use a three-electrode setup with the functional film on a conductive substrate as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.

  • Perform CV in an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).

  • From the onset oxidation potential (Eox), the HOMO energy level can be calculated using the following equation (referenced to ferrocene/ferrocenium, Fc/Fc+): HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

d) Hole Mobility (Space-Charge-Limited Current - SCLC) Measurement:

  • Fabricate a hole-only device with the structure: Anode / HTL / Anode (e.g., ITO / HTL / Au).

  • Measure the current density-voltage (J-V) characteristics of the device.

  • The hole mobility (µh) can be extracted by fitting the J-V curve in the SCLC region to the Mott-Gurney law: J = (9/8)ε0εrµh(V²/L³) where ε0 is the vacuum permittivity, εr is the relative dielectric constant of the material, V is the applied voltage, and L is the film thickness.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization cluster_device Device Integration sub_clean Substrate Cleaning (Sonication, UV-Ozone) sol_prep Solution Preparation (Dissolve HTM + Polymer) spin_coat Spin-Coating sol_prep->spin_coat anneal Annealing spin_coat->anneal afm Morphology (AFM) anneal->afm uv_vis Optical Properties (UV-Vis) anneal->uv_vis cv Electrochemical Properties (CV) anneal->cv sclc Hole Mobility (SCLC) anneal->sclc device_fab Full Device Fabrication (e.g., OLED, PSC) afm->device_fab uv_vis->device_fab cv->device_fab sclc->device_fab

Caption: Experimental workflow for the fabrication and characterization of an organic functional film using a small-molecule HTM.

OLED_Energy_Levels cluster_device OLED Device Structure cluster_energy Energy Level Diagram Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) (e.g., this compound) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Anode_L Anode Work Function HTL_L HTL Anode_L->HTL_L Hole Injection HIL_L HIL EML_L EML (Recombination & Light Emission) HTL_L->EML_L Hole Transport ETL_L ETL ETL_L->EML_L Electron Transport EIL_L EIL Cathode_L Cathode Work Function Cathode_L->ETL_L Electron Injection

Caption: Role of the Hole Transport Layer (HTL) in an Organic Light-Emitting Diode (OLED) device structure and energy level alignment.

Application Notes and Protocols for the Synthesis of Substituted N-ethyl-N-phenylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted N-ethyl-N-phenylaniline derivatives. These compounds are valuable intermediates in the production of dyes, agrochemicals, and are particularly significant in pharmaceutical research as scaffolds for various therapeutic agents. The protocols outlined below focus on three primary synthetic strategies: Reductive Amination, Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation.

Overview of Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and the specific substituents on the aromatic rings. The three main pathways are direct N-alkylation of a substituted aniline (B41778), palladium-catalyzed cross-coupling, and copper-catalyzed cross-coupling.

G General Synthetic Pathways to this compound Derivatives sub_aniline Substituted Aniline reductive_amination Reductive Amination (with Acetaldehyde) sub_aniline->reductive_amination 1. Imine Formation 2. Reduction sub_aryl_halide Substituted Aryl Halide buchwald Buchwald-Hartwig Amination (with Ethylaniline) sub_aryl_halide->buchwald Pd Catalyst, Ligand, Base ullmann Ullmann Condensation (with Ethylaniline) sub_aryl_halide->ullmann Cu Catalyst, Ligand, Base product Substituted This compound reductive_amination->product buchwald->product ullmann->product

Caption: Key synthetic routes to target this compound derivatives.

Method 1: Reductive Amination

Direct reductive amination is one of the most straightforward and economical methods for preparing this compound derivatives. This approach involves the reaction of a primary or secondary aniline with acetaldehyde (B116499) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding ethylamine (B1201723) derivative. This method avoids the use of toxic alkylating agents and often proceeds with high selectivity under mild conditions.[1]

G Reductive Amination Workflow start Substituted Aniline + Acetaldehyde imine Imine Intermediate Formation start->imine reduction In situ Reduction (e.g., NaBH(OAc)₃, H₂/Pd/C) imine->reduction product This compound Derivative reduction->product workup Aqueous Workup & Purification product->workup

Caption: Simplified workflow for the reductive amination protocol.

Experimental Protocol: Reductive Amination

This protocol is adapted from the synthesis of N-ethyl-2,6-diethyl aniline.

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the substituted aniline (1.0 eq.). Dissolve the aniline in a suitable solvent such as 2-propanol or dichloromethane (B109758) (approx. 10-15 mL per mmol of aniline).

  • Imine Formation: Add acetaldehyde (1.1-1.5 eq.) to the solution. If using a borohydride (B1222165) reducing agent, stir the mixture for 20-30 minutes at room temperature to allow for imine formation.[2]

  • Reduction:

    • Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 0.5 mmol%). If using ammonium (B1175870) formate (B1220265) as a hydrogen donor, add it dissolved in a small amount of water. Stir the mixture vigorously at room temperature for 30 minutes to several hours.

    • Method B (Borohydride Reduction): Cool the mixture to 0 °C. Slowly add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq.) or sodium borohydride (NaBH₄) (1.5 eq.) in portions.[1][3] Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up and Purification:

    • If Pd/C was used, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a brine solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., Ethyl Acetate/Cyclohexane).

Data Presentation: Reductive Amination
Starting AnilineReducing SystemSolventYield (%)Reference
2,6-diethylanilineH₂ (from Ammonium Formate) / Pd/C2-Propanol/Water>90% (Not specified)
AnilineNaBH₄EthanolHigh (Not specified)[1]
3-ethylanilineNaBH(OAc)₃DichloromethaneGood (Not specified)[2]

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and powerful method for constructing C-N bonds.[4][5] It involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing it to proceed under milder conditions with a wide range of substrates.[6]

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex [Ar-Pd(II)-X]L₂ oa->pd2_complex lc Amine Coordination & Deprotonation pd2_complex->lc amido_complex [Ar-Pd(II)-NR'R'']L₂ lc->amido_complex re Reductive Elimination amido_complex->re re->pd0 Catalyst Regeneration product Ar-NR'R'' re->product arx Ar-X arx->oa amine R'R''NH + Base amine->lc

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[5]

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates.[5][7]

  • Reaction Setup: In an oven-dried Schlenk tube or vial under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, t-BuXPhos, 2-4 mol%).

  • Reagent Addition: Add the amine (e.g., N-ethylaniline, 1.1-1.2 eq.), a base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄, 1.5-2.5 eq.), and an anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane).

  • Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a plug of Celite to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Presentation: Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst/LigandBaseSolventYield (%)Reference
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLi1,4-Dioxane68% (for precursor)[7]
Aryl IodidePrimary AminePd(OAc)₂ / BINAPNaOt-BuTolueneGood (General)[4]
Aryl BromideDiphenylamine[Pd(allyl)Cl]₂ / cataCXium ANaOt-BuToluene>95% (Conversion)[7]

Method 3: Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[8] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern variations using soluble copper salts and specific ligands (like N,N-dimethylglycine or diamines) allow the reaction to proceed under much milder conditions.[8][9] This makes it a viable and more economical alternative to palladium-catalyzed methods.[10]

Experimental Protocol: Ullmann-type C-N Coupling

This protocol is a general representation of a modern ligand-accelerated Ullmann reaction.[9][11]

  • Reaction Setup: To a reaction vial, add the aryl halide (1.0 eq.), the aniline derivative (1.2 eq.), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., N,N-dimethylglycine or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or a deep eutectic solvent.[11]

  • Reaction Execution: Seal the vial and heat the mixture with stirring at a temperature typically ranging from 90-130 °C for 12-48 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the residue by column chromatography on silica gel.

Data Presentation: Ullmann Condensation
Aryl HalideAmineCatalyst/LigandBaseSolventYield (%)Reference
Iodobenzene4-EthylanilineCuI / No additional ligandK₂CO₃ChCl:Gly (DES)90%[11]
Aryl Iodide/BromidePhenol (C-O coupling)CuI / N,N-dimethylglycineCs₂CO₃DioxaneGood-Excellent[9]
2-Chlorobenzoic acidAnilineCuI / PhenanthrolineKOHN/AGood (Illustrative)[8]

Characterization of this compound Derivatives

The synthesized products are typically characterized using a combination of spectroscopic techniques.

Spectroscopic Data Summary for Representative Compounds
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)Reference
N-ethylaniline 7.2 (m, 2H), 6.7 (t, 1H), 6.6 (d, 2H), 3.6 (br s, 1H), 3.1 (q, 2H), 1.2 (t, 3H)148.3, 129.3, 117.2, 112.8, 38.4, 14.8121.1 (M⁺)[12]
This compound 7.2-7.3 (m, 4H), 6.9-7.0 (m, 6H), 3.7 (q, 2H), 1.2 (t, 3H)(Not readily available)197.1 (M⁺)[13][14]
4-Ethyl-N-phenylaniline (Not specified in detail)(Not specified in detail)(Not specified in detail)[11]

Note: Detailed spectroscopic data for specific substituted derivatives should be acquired for each newly synthesized compound. The data for N-ethylaniline is provided as a reference for key chemical shifts.[3][12]

Applications in Research and Drug Development

Substituted this compound derivatives are important structural motifs in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: These compounds are precursors and key intermediates in the synthesis of a wide range of pharmaceuticals. Their derivatives have been explored for various biological activities.

  • Anti-inflammatory Agents: The N-phenylanthranilic acid scaffold, a related structure, is the basis for several nonsteroidal anti-inflammatory drugs (NSAIDs).[15] Novel aniline analogs continue to be investigated for anti-inflammatory and analgesic properties, with some showing selective COX-2 inhibition.[16][17]

  • Tyrosinase Inhibitors: Certain substituted aniline derivatives have been synthesized and evaluated as potent tyrosinase inhibitors, which are of interest for treating hyperpigmentation and have applications in cosmetics as skin-whitening agents.[18]

  • Kinase Inhibitors: The benzanilide (B160483) core, which can be formed from N-phenylaniline derivatives, is present in several Bcr-Abl tyrosine kinase inhibitors used in cancer therapy.[19]

  • Dyes and Materials: N-alkylation of anilines is a fundamental reaction in the preparation of dyes and functional materials like poly(N-ethylaniline), which has applications in corrosion protection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-ethyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of N-ethyl-N-phenylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthesis routes: Reductive Amination and Direct Alkylation.

Q1: What are the main methods for synthesizing this compound?

A1: The two most common and practical laboratory and industrial methods are:

  • Reductive Amination: This is a two-step, one-pot synthesis where aniline (B41778) is first reacted with acetaldehyde (B116499) to form an intermediate Schiff base (an enamine), which is then reduced in situ to the final product. This method is often preferred due to its milder reaction conditions (room temperature and atmospheric pressure).[1][2][3]

  • Direct N-Alkylation: This involves the reaction of aniline with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide) or ethyl sulfate. This method can be effective but often suffers from a lack of selectivity.[4] A less common variation involves reacting aniline with ethanol (B145695) at high temperatures and pressures.

Q2: My yield is very low in the reductive amination synthesis. What are the potential causes and solutions?

A2: Low yield in a reductive amination process can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inefficient Schiff Base Formation: The initial reaction between aniline and acetaldehyde is an equilibrium. Ensure the acetaldehyde is fresh and of good quality. Running the reaction in a suitable solvent like ethanol or methanol (B129727) can help drive the formation of the intermediate.[1]

  • Ineffective Reduction: The choice and handling of the reducing agent are critical. Sodium borohydride (B1222165) (NaBH₄) is a common choice.[1] Ensure it is not expired or degraded from improper storage. The addition of the reducing agent should be controlled to manage the reaction temperature, as excessive heat can lead to side reactions.

  • Suboptimal Molar Ratios: The stoichiometry of the reactants is crucial. An excess of acetaldehyde is typically used to ensure the complete conversion of aniline. A common molar ratio is Aniline:Acetaldehyde:Reducing Agent of 1:1.2-2:0.25-0.5.[1]

  • Hydrolysis of Intermediate: The enamine intermediate can be susceptible to hydrolysis. Ensure the reaction is carried out under anhydrous conditions until the reduction step.

Below is a troubleshooting workflow to diagnose low-yield issues:

G start Low Yield of This compound check_purity Analyze Crude Product (GC-MS, TLC, NMR) start->check_purity high_aniline High Concentration of Unreacted Aniline? check_purity->high_aniline high_intermediate Presence of Imine/ Enamine Intermediate? high_aniline->high_intermediate  No solution_aniline Increase Acetaldehyde Ratio (1:1.5-2.0 to Aniline) Increase Reaction Time for Schiff Base Formation high_aniline->solution_aniline  Yes high_side_products Significant Side Products (e.g., Diethylaniline)? high_intermediate->high_side_products  No solution_intermediate Check Reducing Agent Activity Ensure Sufficient Molar Ratio (e.g., NaBH₄) Control Temperature During Addition high_intermediate->solution_intermediate  Yes solution_side_products Optimize Molar Ratios (Avoid large excess of ethylating agent) Lower Reaction Temperature high_side_products->solution_side_products  Yes end_node Implement Changes & Re-run solution_aniline->end_node solution_intermediate->end_node solution_side_products->end_node

Fig. 1: Troubleshooting workflow for low yield in this compound synthesis.

Q3: I am observing a significant amount of N,N-diethylaniline in my product. How can I minimize this side product?

A3: The formation of the dialkylated byproduct, N,N-diethylaniline, is a classic challenge in this synthesis, as the mono-ethylated product can react further.[4][5]

  • Control Stoichiometry: The most critical factor is the molar ratio of the reactants. Avoid a large excess of the ethylating agent (acetaldehyde in reductive amination, or ethyl halide in direct alkylation). A slight excess is needed to drive the reaction, but a large excess will promote dialkylation.

  • Order of Addition: In direct alkylation, slowly adding the ethylating agent to the aniline solution can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.

  • Temperature Control: Higher temperatures can increase the rate of the second alkylation. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can improve selectivity.

  • Choice of Synthesis Route: Reductive amination can sometimes offer better control over mono-alkylation compared to direct alkylation with highly reactive agents like ethyl iodide.

Q4: How can I effectively purify the final product?

A4: The crude product typically contains unreacted aniline, the desired this compound, and the byproduct N,N-diethylaniline.[1] Due to the different boiling points of these compounds, vacuum distillation is the most effective method for purification on a laboratory scale.[1][4]

  • Aniline: BP ~184°C

  • This compound: BP ~204-205°C[1][6]

  • N,N-diethylaniline: BP ~217°C

A fractional distillation setup under reduced pressure will allow for the separation of these components. Column chromatography on silica (B1680970) gel can also be used for smaller-scale purifications.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various synthesis protocols to help in optimizing reaction conditions.

ParameterReductive AminationHigh-Temp Alkylation (Ethanol)
Reactants Aniline, AcetaldehydeAniline, Ethanol
Catalyst/Reagent NaBH₄ (or other reducing agent)Triphenyl phosphite
Solvent Methanol or Ethanol[1]None (neat)
Temperature Room Temperature[1][2]250°C
Pressure Atmospheric[1][2]High Pressure (Autoclave)
Molar Ratio Aniline:Acetaldehyde:NaBH₄ = 1:1.2-2:0.25-0.5[1]N/A
Reaction Time 1-4 hours[1]10 hours
Reported Yield ~60% (crude), 92-93% (purified)[1]83%
Key Byproducts N,N-diethylaniline, unreacted Aniline[1]Unconverted starting materials

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is based on the one-pot synthesis method using aniline and acetaldehyde at ambient temperature and pressure.[1][3]

Materials:

  • Aniline (1.0 mol, 93.13 g)

  • Acetaldehyde (1.5 mol, 66.09 g)

  • Methanol (500 mL)

  • Sodium borohydride (NaBH₄) (0.4 mol, 15.13 g)

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (2 M)

  • Diethyl ether or Dichloromethane (B109758) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Schiff Base Formation:

    • In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 mol) in methanol (250 mL).

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add acetaldehyde (1.5 mol) to the stirred solution over 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Reduction:

    • Re-cool the reaction mixture to 0-5°C in an ice bath.

    • In a separate beaker, dissolve sodium borohydride (0.4 mol) in the remaining methanol (250 mL). Caution: This solution may generate gas.

    • Slowly add the sodium borohydride solution to the reaction mixture via the dropping funnel over 1 hour, ensuring the temperature does not exceed 15°C.

    • Once the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2) to neutralize any remaining NaBH₄.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add 2 M NaOH to the remaining aqueous residue until the solution is basic (pH ~9-10).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the resulting crude oil via vacuum distillation to separate unreacted aniline and N,N-diethylaniline from the desired this compound. Collect the fraction boiling at the appropriate temperature for your vacuum level (lit. BP 204-205°C at atmospheric pressure).

Reaction Pathway Visualization

The synthesis of this compound via reductive amination proceeds through an enamine intermediate.

Fig. 2: Reaction pathway for the synthesis of this compound.

References

common side reactions in the synthesis of N-ethyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-Ethyl-N-Phenylaniline

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratio of aniline (B41778) to the ethylating agent. 3. Poor Quality Reagents: Degradation or impurity of starting materials. 4. Catalyst Inactivity (if applicable): Deactivated or poisoned catalyst.1. Optimize Reaction Conditions: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Gradually increase the temperature as tolerated by the reagents. 2. Adjust Stoichiometry: While a 1:1 molar ratio is a common starting point, an excess of the ethylating agent can sometimes drive the reaction to completion. However, be mindful of over-alkylation. 3. Use High-Purity Reagents: Ensure the purity of aniline and the ethylating agent. Purify starting materials if necessary. 4. Check Catalyst: Use a fresh or properly activated catalyst. Ensure the reaction environment is free from catalyst poisons.
Presence of a Significant Amount of N,N-diethylaniline (Over-alkylation) 1. Excess of Ethylating Agent: A high molar ratio of the ethylating agent to aniline. 2. Prolonged Reaction Time: Allowing the reaction to proceed long after the consumption of the starting aniline. 3. High Reaction Temperature: Elevated temperatures can favor the second ethylation step.1. Control Stoichiometry: Use a molar ratio of aniline to ethylating agent closer to 1:1 or a slight excess of aniline.[1] 2. Monitor Reaction Progress: Stop the reaction as soon as TLC or GC-MS indicates the consumption of aniline. 3. Optimize Temperature: Conduct the reaction at the lowest effective temperature to favor mono-alkylation.
Formation of Isomeric Byproducts (C-Alkylation) Acidic Conditions: The presence of Lewis or Brønsted acids can catalyze Friedel-Crafts-type alkylation on the phenyl ring.Maintain Neutral or Basic Conditions: Use a non-acidic catalyst or add a base (e.g., potassium carbonate) to the reaction mixture to neutralize any acidic species.[2]
Unreacted Aniline in the Final Product 1. Insufficient Ethylating Agent: Molar ratio of ethylating agent to aniline is too low. 2. Short Reaction Time or Low Temperature: The reaction has not gone to completion.1. Adjust Stoichiometry: Use a slight excess of the ethylating agent, but carefully monitor for over-alkylation. 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature, while monitoring for side product formation.
Difficulty in Product Purification Similar Physical Properties of Products and Byproducts: Boiling points or polarities of this compound and N,N-diethylaniline may be close.Utilize Efficient Purification Techniques: - Fractional Vacuum Distillation: Carefully perform distillation under reduced pressure to separate compounds with close boiling points.[3] - Column Chromatography: Use an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system to achieve good separation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most ?

A1: The most common side reactions are:

  • Over-alkylation: The desired product, this compound, can react further with the ethylating agent to form N,N-diethylaniline.[1] This is especially prevalent when an excess of the ethylating agent is used or the reaction is run for an extended period.

  • C-Alkylation: The ethyl group may attach to the phenyl ring instead of the nitrogen atom, leading to the formation of ethyl-substituted anilines. This is more likely to occur under acidic conditions.

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of unreacted aniline in the final product mixture.[1][3]

Q2: How can I minimize the formation of the over-alkylation byproduct, N,N-diethylaniline?

A2: To minimize the formation of N,N-diethylaniline, you should carefully control the reaction stoichiometry. Using a molar ratio of aniline to the ethylating agent of 1:1 or a slight excess of aniline is recommended. Additionally, monitoring the reaction closely and stopping it once the starting aniline is consumed can prevent further ethylation of the desired product.[1] Running the reaction at a lower temperature can also help improve selectivity for mono-alkylation.

Q3: What are the recommended methods for synthesizing this compound?

A3: Two common and effective methods are:

  • N-Alkylation with an Ethyl Halide: This involves reacting aniline with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed.[2]

  • Reductive Amination: This is a two-step, one-pot reaction where aniline is first reacted with acetaldehyde (B116499) to form an enamine intermediate, which is then reduced in situ to this compound using a reducing agent like sodium borohydride (B1222165).[1][4][5] This method is often preferred for its milder conditions and potentially higher selectivity.

Q4: How can I effectively purify the crude this compound product?

A4: The purification of this compound typically involves one of the following methods:

  • Vacuum Distillation: This is a common method for separating the desired product from unreacted starting materials and byproducts with different boiling points.[3]

  • Column Chromatography: For more challenging separations, especially to remove isomers or byproducts with similar boiling points, column chromatography using silica gel is effective.[2]

  • Acid-Base Extraction: To remove unreacted aniline, the crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution. The aniline will form a water-soluble salt and move to the aqueous phase. The this compound will remain in the organic layer.

Q5: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?

A5:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for both monitoring the reaction progress and identifying the components of the product mixture, including side products, by their mass-to-charge ratio and retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Essential for confirming the structure of the final purified product.

  • Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the product and confirm the formation of the N-H bond (in the case of the primary amine starting material) and its absence (or change) in the secondary amine product.

Quantitative Data on Product Distribution

The following table summarizes the product distribution from a high-temperature, high-pressure synthesis of N-ethylaniline from aniline and ethanol, as described in the literature.

Component Molar Ratio (Aniline:Ethanol) Temperature (°C) Pressure (MPa) Product Composition (%) Reference
Aniline1 : 1.53009.8420[3]
N-ethylaniline1 : 1.53009.8465-70[3]
Diethylaniline1 : 1.53009.8410-15[3]
Aniline1 : 1.32102.515-19[3]
N-ethylaniline1 : 1.32102.5~60[3]
N,N-diethylaniline1 : 1.32102.521-25[3]

Experimental Protocols

Method 1: N-Alkylation of Aniline with Ethyl Bromide

Materials:

  • Aniline

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask, add aniline and acetonitrile.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 10 minutes.

  • Add ethyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid salts and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Method 2: Reductive Amination of Aniline with Acetaldehyde

Materials:

  • Aniline

  • Acetaldehyde

  • Ethanol (or another suitable alcohol)

  • Sodium borohydride (NaBH₄)

Procedure:

  • At room temperature and pressure, add aniline to a reactor.

  • Add an alcoholic solution of acetaldehyde to the aniline and stir. This forms the Schiff base intermediate.

  • Slowly add sodium borohydride to the reaction mixture to reduce the Schiff base.

  • After the reduction is complete, the reaction mixture can be worked up by distillation and extraction to isolate the N-ethylaniline.

  • Further purification can be achieved by vacuum distillation.[1][6]

Reaction Pathway Diagram

The following diagram illustrates the main reaction for the synthesis of this compound and the common over-alkylation side reaction.

Synthesis_Side_Reactions Aniline Aniline Product This compound (Desired Product) Aniline->Product Main Reaction Aniline:e->Product:w EthylatingAgent Ethylating Agent (e.g., Ethyl Bromide) SideProduct N,N-diethylaniline (Over-alkylation Side Product) Product->SideProduct Side Reaction Product:e->SideProduct:w

Caption: Main reaction pathway to this compound and the over-alkylation side reaction.

References

Technical Support Center: Purification of Crude N-ethyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of crude N-ethyl-N-phenylaniline. The information is structured in a question-and-answer format to address specific experimental challenges, supplemented by troubleshooting guides, detailed protocols, and data tables.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in crude this compound are largely dependent on the synthetic method employed.

  • From Alkylation of Aniline (B41778) with Ethanol/Ethyl Halide: Common impurities include unreacted starting material (aniline) and over-alkylation products, primarily N,N-diethylaniline.[1][2]

  • From Reductive Amination of Aniline with Acetaldehyde: Impurities may include unreacted aniline and by-products specific to the reducing agent used.[1][2]

  • Degradation Products: As an aromatic amine, this compound is susceptible to oxidation and photodegradation upon exposure to air and light, leading to the formation of colored polymeric materials and a characteristic brown appearance.[3][4]

Q2: What are the primary laboratory-scale methods for purifying crude this compound?

A2: The most effective purification strategies for this compound, a high-boiling point liquid, are vacuum distillation and column chromatography.[5] An acid-base extraction can also be employed as an effective preliminary purification or work-up step. Since the free base is a liquid, recrystallization is only viable after converting it to a solid salt derivative (e.g., a hydrochloride salt).[5]

Q3: My purified this compound is yellow or brown. How can I remove the color?

A3: The brown color is typically due to oxidation.[4] If distillation is being performed, often these colored impurities are high-molecular-weight polymers and will remain in the distillation flask as residue. For persistent color, you can treat a solution of the crude product (e.g., in diethyl ether or toluene) with a small amount of activated charcoal, followed by filtration to remove the charcoal before proceeding with distillation or other purification steps.[6]

Q4: How should I properly store purified this compound to prevent degradation?

A4: To ensure stability, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and air.[3][4] The use of amber glass bottles is recommended.

Q5: Which analytical techniques are best for assessing the purity of this compound?

A5: Purity can be effectively monitored using several techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities like aniline and N,N-diethylaniline.[4] High-Performance Liquid Chromatography (HPLC) is also a robust method for purity assessment.[7] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[7]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³)
This compound 121.18 204-205 0.963
Aniline 93.13 184 1.022
N,N-Diethylaniline 149.23 217 0.938

Data sourced from PubChem and other chemical suppliers.[4]

Troubleshooting Guides

Vacuum Distillation
ProblemPossible CauseSuggested Solution
Bumping / Unstable Boiling - Inefficient stirring or lack of boiling chips.- Heating too rapidly.- Ensure vigorous stirring with a magnetic stir bar and add new boiling chips.- Heat the distillation flask slowly and evenly using a heating mantle or oil bath.[5]
Product Decomposition - Distillation temperature is too high due to insufficient vacuum.- Prolonged heating.- Use a higher vacuum (lower pressure) to decrease the boiling point.- Ensure the collection flask is appropriately cooled to condense the product efficiently and minimize heating time.[5]
Poor Separation of Impurities - Boiling points of product and impurities are too close.- Simple distillation setup is insufficient.- Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser to improve separation efficiency.[5]
Column Chromatography
ProblemPossible CauseSuggested Solution
Peak Tailing - The basic amine is interacting strongly with acidic silanol (B1196071) groups on the silica (B1680970) gel surface.- Deactivate the silica gel by adding a small amount of a base, such as triethylamine (B128534) (0.1-1%), to the eluent system.[8][9]
Poor Separation - Inappropriate solvent system (eluent).- Column overloading.- Perform thin-layer chromatography (TLC) first to optimize the solvent system for the best separation.- Reduce the amount of crude product loaded onto the column.[5]
Compound Degradation on Column - The compound is sensitive to the acidic nature of standard silica gel.- Use a less acidic stationary phase like neutral or basic alumina.- Alternatively, use amine-functionalized silica gel.[5][9]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, preferably with a short path distillation head or a Vigreux column for enhanced separation.[5] Place a magnetic stir bar in the round-bottom distillation flask.

  • Sample Preparation: Ensure the crude this compound is dry (free of water). If necessary, dry it with a suitable agent like anhydrous magnesium sulfate (B86663) and filter.

  • Distillation:

    • Place the crude, dry amine into the distillation flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Slowly evacuate the system to the desired pressure (e.g., 2-4 kPa).[2]

    • Begin stirring and gradually heat the flask.

    • Discard any initial low-boiling fractions (e.g., residual solvents or aniline).

    • Collect the main fraction that distills at the expected boiling point of this compound under the applied pressure. A product with 92-93% purity can be obtained this way.[1][2]

    • Stop the distillation before the flask heats to dryness to avoid potential decomposition of the residue.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an optimal eluent. A common starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the chosen solvent system to prevent peak tailing.[9] An ideal Rf value for the product is between 0.2 and 0.4.[8]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent like dichloromethane.[9] Carefully load the solution onto the top of the silica bed.

  • Elution: Begin elution with the low-polarity mobile phase, applying positive pressure. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified liquid product.[5]

Visualizations

PurificationWorkflow crude Crude this compound analysis Initial Analysis (TLC/GC) crude->analysis distillation Vacuum Distillation analysis->distillation Impurities have different B.P. chromatography Column Chromatography analysis->chromatography Impurities have similar B.P. acid_base Acid-Base Extraction analysis->acid_base Gross non-basic impurities present pure_product Pure Product Analysis (GC/HPLC/NMR) distillation->pure_product chromatography->pure_product acid_base->distillation To next step storage Store under N2, in dark pure_product->storage

Caption: General decision workflow for purifying crude this compound.

ChromatographyTroubleshooting start Column Chromatography Results tailing Problem: Peak Tailing? start->tailing poor_sep Problem: Poor Separation? tailing->poor_sep No sol_tailing Solution: Add 0.1-1% Triethylamine to eluent tailing->sol_tailing Yes sol_sep1 Solution: Optimize eluent with TLC poor_sep->sol_sep1 Yes good_result Good Separation poor_sep->good_result No sol_tailing->poor_sep sol_sep2 Solution: Reduce sample load sol_sep1->sol_sep2

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: N-ethyl-N-phenylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-ethyl-N-phenylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary synthetic route involves the reaction of aniline (B41778) with an ethylating agent, such as acetaldehyde (B116499) or ethanol (B145695). Key areas to investigate include:

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature, pressure, and catalyst choice. Older methods often required high temperatures (e.g., 300°C) and pressures (e.g., 9.84 MPa), which can lead to side reactions and reduced yields.[1] More modern approaches utilize milder conditions.

  • Inefficient Reductive Amination: When using acetaldehyde, the initial nucleophilic addition forms a Schiff base, which is then reduced. The choice and amount of the reducing agent are critical. Sodium borohydride (B1222165) is a common choice, and the molar ratio of aniline to acetaldehyde to the reducing agent should be optimized (e.g., 1:1.2-2:0.25-0.5).[1]

  • Catalyst Deactivation: In catalytic methods, such as those using Pd/C, the catalyst can become deactivated. Ensuring the catalyst is active and used in the correct amount is crucial for high conversion.

  • Incomplete Reaction: The reaction time may be insufficient for complete conversion of the starting materials. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended.[2]

Troubleshooting Steps:

  • Optimize Reaction Conditions: If using high-temperature and pressure methods, consider switching to a milder, catalyst-based approach. For reductive amination with acetaldehyde, ensure the reaction is carried out at normal temperature and pressure.[1][3]

  • Verify Reagent Ratios: Carefully check the molar ratios of your reactants and reducing agent. An excess of the ethylating agent can lead to the formation of N,N-diethylaniline.[1]

  • Check Catalyst Activity: If using a heterogeneous catalyst like Pd/C, ensure it is fresh or properly activated.

  • Monitor Reaction Progress: Use TLC or Gas Chromatography (GC) to monitor the disappearance of starting materials and the appearance of the product to determine the optimal reaction time.[2]

Q2: I am observing a significant amount of N,N-diethylaniline as a byproduct. How can I minimize its formation?

A2: The formation of the dialkylated byproduct, N,N-diethylaniline, is a common issue, particularly when using an excess of the ethylating agent or under harsh reaction conditions.[1]

Strategies to Minimize Dialkylation:

  • Control Stoichiometry: Use a controlled molar ratio of aniline to the ethylating agent. A slight excess of aniline can favor the formation of the mono-ethylated product.

  • Milder Reaction Conditions: High temperatures and pressures can promote over-alkylation. Employing milder conditions, such as those used in modern reductive amination methods, can significantly reduce the formation of N,N-diethylaniline.[1]

  • Purification: If the byproduct still forms, it can be separated from the desired product during purification.

Q3: What are the best methods for purifying crude this compound?

A3: The choice of purification method depends on the nature of the impurities. Common impurities include unreacted starting materials (aniline), over-alkylation products (N,N-diethylaniline), and residues from solvents and reagents.[4]

  • Vacuum Distillation: This is an effective method for separating this compound from non-volatile impurities and starting materials with significantly different boiling points.[1][4]

  • Column Chromatography: For separating structurally similar impurities like N,N-diethylaniline, column chromatography using silica (B1680970) gel is a suitable technique.[2][4]

  • Acid-Base Extraction: The basic nature of the amine allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution to remove non-basic impurities. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols.

Table 1: Reaction Conditions and Yields for this compound Synthesis

MethodAniline (g)Acetaldehyde (g)Reducing AgentSolventTemperaturePressureYieldPurityReference
Reductive Amination18.2620.62Sodium Borohydride (11.43g)EthanolNormalNormal>96%>97%[1][3]
Reductive Amination18.2220.64Sodium BorohydrideEthanolNormalNormal--[3]
Reductive Amination18.2620.62Sodium Borohydride (11.43g)MethanolNormalNormal--[3]
High Temp/Pressure---Ethanol300°C9.84 MPa65-70%-[1]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₅N[5][6]
Molecular Weight197.28 g/mol [5]
Boiling Point286 °C[5]
Density0.963 g/cm³[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is based on the method described in patent CN103145562B.[3]

Materials:

  • Aniline (18.26 g)

  • Acetaldehyde (20.62 g)

  • Sodium Borohydride (11.43 g)

  • Ethanol

  • Sodium Hydroxide (B78521) (NaOH) solution (30%)

  • Sulfuric Acid (H₂SO₄)

Procedure:

  • Nucleophilic Reaction: In a reactor at normal temperature and pressure, add 18.26 g of aniline. While stirring, add a solution of 20.62 g of acetaldehyde in ethanol (mass ratio of acetaldehyde to ethanol is 1:2). Continue the reaction for 1 hour to form the Schiff base.

  • Reduction Reaction: To the above reaction mixture, add a solution of 11.43 g of sodium borohydride in ethanol (mass ratio of reducing agent to ethanol is 1:10). Continue the reaction for 3 hours at normal temperature and pressure.

  • Work-up and Purification:

    • Distill the reaction mixture to recover the solvent and obtain the crude organic phase.

    • Wash the organic phase with a 30% sodium hydroxide solution to adjust the pH to 9.

    • Perform a distillation to separate the organic phase.

    • Acidify the organic phase with sulfuric acid to a pH of 6.

    • Perform a final distillation to obtain pure this compound.

Protocol 2: Purification by Vacuum Distillation

This is a general procedure for purifying crude this compound.[4]

Procedure:

  • Drying the Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic phase over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure.

  • Distillation: Set up a vacuum distillation apparatus. Place the dry, crude amine in the distillation flask. Slowly evacuate the system to the desired pressure. Gradually heat the flask and collect the fraction that distills at the expected boiling point of this compound.

Visualizations

Reaction_Pathway Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase + Acetaldehyde (Nucleophilic Addition) Acetaldehyde Acetaldehyde Acetaldehyde->SchiffBase Product This compound SchiffBase->Product + Reducing Agent (e.g., NaBH4) SideProduct N,N-diethylaniline Product->SideProduct + Acetaldehyde (Over-alkylation)

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Reaction Failure LowYield Low Yield? Start->LowYield Yes_LowYield Yes_LowYield LowYield->Yes_LowYield Yes No_LowYield No_LowYield LowYield->No_LowYield No Byproduct Byproduct Formation? Yes_Byproduct Yes_Byproduct Byproduct->Yes_Byproduct Yes No_Byproduct No_Byproduct Byproduct->No_Byproduct No OptimizeConditions Optimize T, P, Catalyst Purify Purification (Distillation/Chromatography) OptimizeConditions->Purify CheckRatios Check Reagent Ratios CheckRatios->Purify MonitorReaction Monitor Reaction (TLC/GC) MonitorReaction->Purify ControlStoichiometry Control Stoichiometry ControlStoichiometry->Purify MilderConditions Use Milder Conditions MilderConditions->Purify Yes_LowYield->OptimizeConditions Yes_LowYield->CheckRatios Yes_LowYield->MonitorReaction No_LowYield->Byproduct Yes_Byproduct->ControlStoichiometry Yes_Byproduct->MilderConditions No_Byproduct->Purify

Caption: Troubleshooting workflow for reaction failures.

References

Technical Support Center: Impurity Profiling of Synthesized N-ethyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the impurity profiling of synthesized N-ethyl-N-phenylaniline. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and what impurities can be expected?

This compound is typically synthesized via the N-alkylation of aniline (B41778). Common methods include:

  • Reaction with Ethanol (B145695): Heating aniline and ethanol under high temperature and pressure, often in the presence of an acid catalyst like sulfuric acid or phosphorus trichloride.[1][2]

  • Reductive Amination: A two-step, one-pot reaction involving the nucleophilic reaction of aniline with acetaldehyde (B116499) to form a Schiff base, which is then reduced using an agent like sodium borohydride (B1222165) to yield N-ethylaniline.[1][3]

Regardless of the synthetic route, several types of impurities can be present in the crude product. Understanding these potential impurities is the first step in developing a robust profiling method.

Data Presentation

Table 1: Potential Impurities in Synthesized this compound

Impurity NameChemical StructureMolecular Weight ( g/mol )Potential Source
AnilineC₆H₅NH₂93.13Unreacted starting material
EthanolC₂H₅OH46.07Unreacted starting material; solvent
AcetaldehydeCH₃CHO44.05Unreacted starting material
N,N-DiethylanilineC₆H₅N(C₂H₅)₂149.23Over-alkylation side product[1]
Diphenylamine(C₆H₅)₂NH169.22Impurity in starting aniline; side product
AzoxybenzeneC₁₂H₁₀N₂O198.22Oxidation of aniline

Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?

A multi-technique approach is often necessary for comprehensive impurity profiling. The most powerful and commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is a gold standard for purity assessment due to its high resolution and sensitivity for non-volatile compounds.[4][5] It is excellent for quantifying known and unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and thermally stable impurities. It provides structural information, which is crucial for identifying unknown peaks.[2][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation of the final product and any isolated impurities.[7][8][9] It can also be used for quantitative analysis (qNMR).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it essential for identifying unknown non-volatile impurities.[6][7][10]

Q3: How can I effectively purify crude this compound?

The choice of purification method depends on the nature and quantity of the impurities. The two most effective methods are:

  • Vacuum Distillation: This is an ideal method for separating this compound from non-volatile impurities and starting materials with significantly different boiling points.[11]

  • Column Chromatography: Silica gel column chromatography is highly effective for separating the target compound from structurally similar impurities, such as over-alkylation products.[11][12]

Troubleshooting Guides

Issue 1: My HPLC chromatogram shows unexpected peaks. How do I identify them?

When encountering unexpected peaks in your HPLC analysis, a systematic approach is required to identify their source.

Answer: First, confirm that the peaks are not artifacts from the system or sample preparation (e.g., air bubbles, solvent impurities, or vial contamination). Inject a blank (mobile phase) to rule out system contamination. If the peaks persist, they are likely impurities from your sample. The following decision tree can guide your investigation.

Mandatory Visualization

G start Unexpected Peak(s) in HPLC check_blank Inject Blank (Mobile Phase). Peak(s) still present? start->check_blank system_peak Peak is from system/solvent. Clean system, use fresh solvent. check_blank->system_peak Yes sample_peak Peak is from sample. check_blank->sample_peak No compare_rt Compare Retention Time (RT) with known starting materials and expected by-products. sample_peak->compare_rt match_found Does RT match a known standard? compare_rt->match_found identified Impurity tentatively identified. Confirm with spiking. match_found->identified Yes unknown Impurity is unknown. match_found->unknown No analyze_lcms Analyze sample using LC-MS to obtain molecular weight. unknown->analyze_lcms analyze_gcms Analyze sample using GC-MS for volatile impurities. unknown->analyze_gcms isolate_nmr Isolate impurity via prep-HPLC and analyze by NMR for structural elucidation. analyze_lcms->isolate_nmr G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing crude Crude Synthesized This compound dissolve Dissolve in appropriate solvent (e.g., Mobile Phase for HPLC, DCM for GC) crude->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc HPLC-UV Analysis filter->hplc Purity & Quantification gcms GC-MS Analysis filter->gcms Volatile Impurities nmr NMR Analysis filter->nmr Structure Confirmation integrate Integrate Peaks & Calculate % Area hplc->integrate identify Identify Impurities (MS/NMR Libraries, Standards) gcms->identify nmr->identify integrate->identify report Generate Purity Report identify->report

References

preventing byproduct formation in N-ethyl-N-phenylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of N-ethyl-N-phenylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the synthesis of this compound?

The main byproducts in the N-alkylation of aniline (B41778) to form this compound are N,N-diethylaniline and C-alkylated anilines.[1] The formation of the tertiary amine, N,N-diethylaniline, results from over-alkylation of the desired this compound product.[1] C-alkylation, where the ethyl group is added to the benzene (B151609) ring instead of the nitrogen atom, is another significant side reaction.[1]

Q2: How can I minimize the formation of N,N-diethylaniline (over-alkylation)?

Over-alkylation is a common issue because the this compound product can be more nucleophilic than the starting aniline.[1] To minimize this, several strategies can be employed:

  • Control of Reactant Stoichiometry: Using an excess of aniline relative to the ethylating agent can reduce the likelihood of the product reacting further.[1]

  • Slow Addition of Alkylating Agent: A slow, controlled addition of the ethylating agent helps to maintain its low concentration, thereby favoring the reaction with the more abundant aniline.

  • Alternative Synthetic Methods: Employing methods like reductive amination or the Buchwald-Hartwig amination can offer greater selectivity for the mono-alkylated product.[2]

Q3: What reaction conditions favor N-alkylation over C-alkylation?

Generally, lower reaction temperatures favor N-alkylation, while higher temperatures tend to promote C-alkylation.[1] For example, with certain zeolite catalysts, N-alkylation is favored between 250°C and 350°C, whereas C-alkylation becomes more significant at temperatures above 300°C.[1]

Troubleshooting Guide

Issue: Low yield of this compound and significant byproduct formation.

This is a common issue that can often be resolved by adjusting reaction conditions or changing the synthetic approach. The following logical workflow can help diagnose and solve the problem.

Troubleshooting_Workflow cluster_direct_alkylation Direct Alkylation Troubleshooting cluster_alternatives Alternative Methods Troubleshooting start Low Yield / High Byproducts check_method Identify Synthesis Method start->check_method direct_alkylation Direct Alkylation (e.g., with ethyl halide) check_method->direct_alkylation Direct reductive_amination Reductive Amination check_method->reductive_amination Reductive buchwald_hartwig Buchwald-Hartwig Amination check_method->buchwald_hartwig Buchwald-Hartwig da_q1 Check Reactant Ratio (Aniline:Ethylating Agent) direct_alkylation->da_q1 alt_q1 Check Reagent Purity & Integrity reductive_amination->alt_q1 buchwald_hartwig->alt_q1 da_a1_high Ratio is High (Excess Aniline) da_q1->da_a1_high da_a1_low Ratio is Low or 1:1 da_q1->da_a1_low da_q2 Check Temperature da_a1_high->da_q2 da_s1 Increase Aniline Excess da_a1_low->da_s1 da_s1->da_q2 da_a2_high Temperature is High da_q2->da_a2_high da_a2_optimal Temperature is in Optimal Range da_q2->da_a2_optimal da_s2 Lower Temperature to Favor N-Alkylation da_a2_high->da_s2 da_q3 Consider Alternative Method da_s2->da_q3 da_a2_optimal->da_q3 da_s3 Switch to Reductive Amination or Buchwald-Hartwig da_q3->da_s3 alt_a1_impure Reagents are Impure alt_q1->alt_a1_impure alt_a1_pure Reagents are Pure alt_q1->alt_a1_pure alt_s1 Purify Starting Materials alt_a1_impure->alt_s1 alt_q2 Review Protocol Parameters (Catalyst, Solvent, Base) alt_s1->alt_q2 alt_a1_pure->alt_q2 alt_s2 Optimize Catalyst Loading, Solvent, and Base alt_q2->alt_s2

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Competing Reaction Pathways

The primary challenge in the direct ethylation of aniline is controlling the selectivity between the desired mono-alkylation and subsequent over-alkylation, as well as the competing C-alkylation pathway.

Reaction_Pathways cluster_products Reaction Products Aniline Aniline N_Ethyl This compound (Desired Product) Aniline->N_Ethyl N-alkylation (k1) C_Alkylated C-ethyl-N-phenylaniline (C-alkylation) Aniline->C_Alkylated C-alkylation (favored at high temp) EthylatingAgent Ethylating Agent (e.g., Et-X) EthylatingAgent->N_Ethyl NN_Diethyl N,N-diethylaniline (Over-alkylation) EthylatingAgent->NN_Diethyl N_Ethyl->NN_Diethyl Over-alkylation (k2 > k1)

Caption: Competing reaction pathways in the synthesis of this compound.

Quantitative Data on Byproduct Formation

The following tables summarize quantitative data on byproduct formation under different synthetic conditions.

Table 1: Product Distribution in Traditional Synthesis using Ethanol (B145695)

This method involves reacting aniline and ethanol under high temperature and pressure.

CompoundPercentage in Reaction Mixture
Aniline (unreacted)20%
N-ethylaniline 65%-70%
N,N-diethylaniline10%-15%

Data adapted from a patent describing the synthesis of N-ethylaniline.[3]

Table 2: Solvent Effect on Reductive Amination of Aniline with Acetaldehyde (B116499)

This one-pot reductive amination uses a Pd/C catalyst and ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor.

EntrySolventReaction Time (min)Yield of N-ethylaniline (%)Yield of N,N-diethylaniline (%)
1Methanol30980
2Ethanol30970
32-Propanol30952
4Acetonitrile608510
5Tetrahydrofuran608015
6Dichloromethane (B109758)607520
7Toluene (B28343)1206030
8Water1205040

Data adapted from a study on one-pot reductive mono-N-alkylation of aniline.[4]

Experimental Protocols

Protocol 1: Reductive Amination of Aniline with Acetaldehyde

This method is highly selective for the mono-alkylation product and proceeds under mild conditions.

Materials:

Procedure:

  • To a flask containing 10% Pd/C (0.1 equivalents), add methanol.

  • Add a solution of ammonium formate (10 equivalents) in a small amount of water to the flask. Stir the mixture for 5 minutes to activate the catalyst.

  • Add aniline (1 equivalent) and acetaldehyde (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with dichloromethane and wash with brine solution.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and cyclohexane as the eluent to obtain pure this compound.[5]

Protocol 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and can be adapted for the synthesis of this compound.

Materials:

  • Aniline

  • Ethyl bromide (or other ethyl halide/pseudohalide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos)

  • Strong base (e.g., Sodium tert-butoxide, NaOt-Bu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas multiple times.

  • Add anhydrous toluene via syringe.

  • Add aniline via syringe.

  • Add the ethyl bromide via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This is a generalized procedure. The specific choice of catalyst, ligand, base, solvent, and temperature should be optimized for the specific substrates.[6][7][8]

References

improving the stability of N-ethyl-N-phenylaniline in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of N-ethyl-N-phenylaniline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: this compound is susceptible to degradation primarily through two pathways: oxidation and photodegradation.[1] Exposure to air (oxygen) and light, especially UV light, can initiate these degradation processes, leading to the formation of colored impurities and a noticeable darkening of the substance from a colorless or light yellow liquid to brown.[2]

Q2: What are the visible signs of this compound degradation?

A2: The most common visible sign of degradation is a change in color. Fresh, pure this compound is typically a colorless to light yellow liquid.[2] Upon degradation, it will gradually turn yellow and then brown.[2] In advanced stages of degradation, the formation of insoluble polymeric materials may be observed as a precipitate.[1]

Q3: What are the optimal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] The container should be tightly sealed and made of an inert material, such as amber glass, to protect it from light. For long-term storage, refrigeration at 2-8°C is advisable.[1]

Q4: What types of degradation products can be expected from this compound?

A4: The degradation of this compound can lead to a variety of products. Oxidative degradation can result in the formation of N-oxides and hydroxylamines.[1][3] Further reactions can lead to coupling products and the formation of colored polymeric materials.[1] Photodegradation of anilines can yield products such as phenols and nitrobenzenes as intermediate products.[1] N-dealkylation, the cleavage of the ethyl group, is also a possible degradation pathway.[4]

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a UV detector.[1] A stability-indicating method is one that can separate the intact this compound from its degradation products. By analyzing samples over time, you can quantify the decrease in the parent compound and the increase in degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid discoloration of this compound upon opening a new bottle. Exposure to air and light during packaging or a compromised container seal.Immediately purge the headspace of the bottle with an inert gas (e.g., nitrogen or argon) before resealing tightly. Store in a dark location, preferably in a desiccator. For sensitive experiments, consider purifying a small amount of the material before use.
The appearance of unknown peaks in the HPLC chromatogram of a stored sample. Formation of degradation products due to improper storage or handling.Identify the degradation products using HPLC-MS. Review your storage and handling procedures. Ensure the sample is stored under an inert atmosphere and protected from light. If the degradation is significant, the sample may need to be discarded.
Inconsistent experimental results when using this compound from different batches or stored for different durations. Varying levels of degradation in the starting material.Always use freshly opened or properly stored this compound for critical experiments. It is good practice to re-analyze the purity of the starting material by HPLC before use if it has been stored for an extended period.
Precipitate formation in a solution of this compound. Advanced degradation leading to the formation of insoluble polymeric byproducts.The solution is likely unusable for most applications. The precipitate indicates a high level of degradation. The solution should be disposed of according to safety guidelines.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a 60°C oven for 48 hours.

    • At appropriate time intervals, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

    • At appropriate time intervals, withdraw an aliquot for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. An example of starting conditions could be:

      • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

      • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

      • Column Temperature: 30°C

    • Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

Protocol 2: Evaluating the Efficacy of Antioxidants

This protocol describes a method to assess the effectiveness of different antioxidants in preventing the degradation of this compound.

Materials:

  • This compound

  • Antioxidants (e.g., Butylated hydroxytoluene (BHT), Diphenylamine)

  • Methanol (HPLC grade)

  • HPLC system with UV detector

  • Thermostatic oven (set to 40°C)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).

    • Prepare stock solutions of the antioxidants (e.g., BHT, Diphenylamine) in methanol (e.g., 1 mg/mL).

    • Prepare the following samples in amber vials:

      • Control: this compound solution without any antioxidant.

      • Sample A: this compound solution with BHT (e.g., at 0.1% w/w relative to this compound).

      • Sample B: this compound solution with Diphenylamine (e.g., at 0.1% w/w relative to this compound).

  • Accelerated Stability Study:

    • Analyze an initial sample (T=0) from each vial using HPLC to determine the initial purity.

    • Place the vials in a thermostatic oven at 40°C to accelerate degradation.

    • At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), withdraw an aliquot from each vial for HPLC analysis.

  • Data Analysis:

    • Quantify the percentage of remaining this compound in each sample at each time point.

    • Plot the percentage of this compound remaining versus time for the control and each antioxidant-containing sample.

    • Compare the degradation rates to determine the efficacy of each antioxidant.

Data Presentation

The following table provides an illustrative summary of the expected percentage of this compound remaining after a forced degradation study. Actual results may vary depending on the specific experimental conditions.

Stress ConditionDurationTemperature% this compound Remaining (Illustrative)Major Degradation Products (Expected)
0.1 M HCl 24 hours60°C>95%Minimal degradation expected
0.1 M NaOH 24 hours60°C>95%Minimal degradation expected
3% H₂O₂ 24 hoursRoom Temp<80%N-oxide, hydroxylamine, colored polymers
Dry Heat 48 hours60°C~90%Oxidative and polymeric products
UV Light (254 nm) 8 hoursRoom Temp<85%Photodegradation products (e.g., phenols)

Visualizations

Oxidative_Degradation_Pathway This compound This compound Radical_Cation This compound Radical Cation This compound->Radical_Cation Oxidation (O2, light) N_oxide This compound N-oxide Radical_Cation->N_oxide + O2- Hydroxylamine N-ethyl-N-phenyl-hydroxylamine Radical_Cation->Hydroxylamine + H2O, -H+ Coupling_Products Coupling Products (e.g., Benzidines) Radical_Cation->Coupling_Products Polymeric_Materials Colored Polymeric Materials Coupling_Products->Polymeric_Materials

Caption: Plausible oxidative degradation pathway of this compound.

Experimental_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Verification Observe_Degradation Observe Discoloration or Impurity Peaks in HPLC Review_Storage Review Storage Conditions (Light, Air, Temperature) Observe_Degradation->Review_Storage Forced_Degradation Perform Forced Degradation Study Observe_Degradation->Forced_Degradation Optimize_Storage Optimize Storage: Inert Atmosphere, Dark, Cool Review_Storage->Optimize_Storage Add_Antioxidant Evaluate and Add Suitable Antioxidant Forced_Degradation->Add_Antioxidant Monitor_Stability Monitor Stability via Long-Term HPLC Analysis Optimize_Storage->Monitor_Stability Add_Antioxidant->Monitor_Stability

Caption: Experimental workflow for improving this compound stability.

References

resolving peak tailing issues in HPLC analysis of N-ethyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Ethyl-N-phenylaniline HPLC Analysis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to resolve peak tailing issues encountered during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most frequent cause of peak tailing for this compound, a basic compound, is secondary interaction with acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2] These interactions create a secondary, stronger retention mechanism for the analyte, causing a portion of the molecules to elute more slowly, which results in an asymmetric, tailing peak.[3][4]

Q2: I'm seeing peak tailing. What is the quickest potential fix I can try?

A2: The quickest way to address peak tailing for a basic compound like this compound is to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.5 with an additive like formic acid or phosphoric acid will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions that cause tailing.[3][5]

Q3: Can my sample concentration cause peak tailing?

A3: Yes, injecting too concentrated a sample can lead to column overload, which is a common cause of peak tailing.[5][6] If the peak shape improves significantly upon diluting the sample, then column overload was likely the issue.[7]

Q4: How do I know if my column is the problem?

A4: If you observe that peak tailing has gradually worsened over time or if it affects only basic compounds like this compound while other neutral or acidic compounds have good peak shape, it's likely a column-related issue. This could be due to degradation of the stationary phase, accumulation of contaminants, or the use of a column not well-suited for basic analytes.[7] Consider flushing the column with a strong solvent or switching to a new, base-deactivated column.[5]

In-Depth Troubleshooting Guide

Issue: My this compound peak has a significant tailing factor (>1.5). How can I resolve this?

This problem typically stems from one of three areas: the HPLC column, the mobile phase composition, or the instrument setup. The following guide will walk you through a systematic approach to identify and solve the issue.

Column-Related Issues

Basic analytes like this compound are highly sensitive to the quality and chemistry of the stationary phase.

  • Question: Am I using the right type of column?

    • Answer: Standard, older-generation C18 columns often have a high concentration of accessible, acidic silanol groups that cause tailing with basic compounds.[2][3] To mitigate this, you should use a modern, high-purity silica (B1680970) column that is end-capped or incorporates polar-embedded technology.[8] These columns are specifically designed to shield or deactivate the problematic silanol groups, resulting in improved peak symmetry for bases.[5][8]

  • Question: Could my column be old or contaminated?

    • Answer: Yes, column performance degrades with use. Contaminants from previous samples can bind irreversibly to the stationary phase, creating active sites that cause tailing. A physical void at the column inlet can also distort peak shape.[7]

    • Solution:

      • Flush the Column: Disconnect the column from the detector and flush it with a series of strong solvents. For a reversed-phase column, this could be a sequence like water, isopropanol, and then hexane, followed by a return to your mobile phase conditions.

      • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to adsorb strongly retained impurities from the sample matrix, thereby extending the life of the analytical column.

      • Replace the Column: If flushing does not restore performance, the column has likely reached the end of its lifespan and should be replaced.[5]

Mobile Phase-Related Issues

The mobile phase composition, particularly its pH and the presence of additives, is critical for controlling peak shape.

  • Question: How does mobile phase pH affect the peak shape of this compound?

    • Answer: The pH of the mobile phase dictates the ionization state of both the analyte and the column's silanol groups.[9][10]

      • At Mid-Range pH (4-7): Silanol groups are ionized (negatively charged), and the basic analyte is protonated (positively charged), leading to strong ionic interactions and severe peak tailing.[2]

      • At Low pH (<3.5): The high concentration of protons in the mobile phase suppresses the ionization of silanol groups, rendering them neutral. This minimizes the secondary ionic interactions and is the most common strategy for improving peak shape for basic compounds.[3][11]

  • Question: What mobile phase additives can I use to improve peak shape?

    • Answer: Adding a small amount of a competing base or an acidic modifier can drastically improve peak symmetry.

      • Acidic Modifiers: Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase is a highly effective way to control the pH at a low level and improve peak shape.[12]

      • Competing Bases: Additives like triethylamine (B128534) (TEA) act as "silanol blockers."[13] TEA is a small basic molecule that competitively binds to the active silanol sites, masking them from the analyte and reducing tailing.[14] A typical concentration is 0.1-0.5% in the mobile phase.

Instrument and Method-Related Issues

Sometimes, the problem is not chemical but physical, related to the HPLC system itself.

  • Question: Could my HPLC system be causing the tailing?

    • Answer: Yes, issues like "extra-column volume" can cause peak broadening and tailing that affects all peaks in the chromatogram.[8][15] This can be caused by:

      • Using tubing with an unnecessarily large internal diameter or excessive length.

      • Poorly made connections between the injector, column, and detector.

      • A large detector cell volume.

    • Solution: Ensure all fittings are properly tightened and use tubing with a small internal diameter (e.g., 0.005 inches) cut to the shortest necessary length.[8]

  • Question: Is my sample solvent appropriate?

    • Answer: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., dissolving the sample in 100% acetonitrile (B52724) for a mobile phase starting at 10% acetonitrile), it can cause peak distortion and tailing.[5][12]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_all Does tailing affect ALL peaks? start->check_all hardware_issue Potential Hardware Issue: Check for extra-column volume (tubing, connections) check_all->hardware_issue  Yes chem_issue Chemical Interaction Issue (Analyte/Column/Mobile Phase) check_all->chem_issue  No (Only basic peaks) check_sample Dilute Sample & Re-inject overload Problem Solved: Column Overload check_sample->overload  Improved adjust_ph Adjust Mobile Phase pH (Add 0.1% Formic Acid, pH < 3.5) check_sample->adjust_ph  No Improvement chem_issue->check_sample ph_solved Problem Solved: Silanol Interactions Mitigated adjust_ph->ph_solved  Improved change_column Evaluate Column: Use Base-Deactivated Column (End-capped, Polar-Embedded) adjust_ph->change_column  No Improvement column_solved Problem Solved: Appropriate Column Chemistry change_column->column_solved  Improved add_tea Add Competing Base (e.g., 0.1% TEA) change_column->add_tea  No Improvement tea_solved Problem Solved: Silanol Sites Masked add_tea->tea_solved

A logical workflow for troubleshooting peak tailing issues in HPLC.

Impact of Method Parameters on Peak Shape

The following table summarizes how different chromatographic parameters can affect the peak asymmetry factor for a basic analyte like this compound. Lower values indicate better peak shape.

ParameterCondition AAsymmetry Factor (A)Condition BAsymmetry Factor (B)Rationale
Column Type Standard C18 (Not End-capped)2.1Base-Deactivated C181.2Base-deactivated columns have fewer free silanol groups, reducing secondary interactions.[8]
Mobile Phase pH pH 6.8 (Phosphate Buffer)2.5pH 3.0 (0.1% Formic Acid)1.3Low pH neutralizes silanol groups, preventing ionic interactions with the basic analyte.[11]
Mobile Phase Additive No Additive2.50.2% Triethylamine (TEA)1.4TEA acts as a competing base, masking the active silanol sites on the stationary phase.[13]
Sample Concentration 100 µg/mL1.910 µg/mL1.2High concentrations can overload the stationary phase, leading to peak distortion.[7]

Note: Asymmetry factor values are illustrative and based on typical chromatographic behavior.

Recommended Experimental Protocol

This protocol provides a robust starting point for the HPLC analysis of this compound, designed to minimize peak tailing.

  • Objective: To achieve a symmetric peak (Asymmetry Factor < 1.5) for the quantification of this compound.

  • Instrumentation and Materials:

    • HPLC System: Any standard HPLC or UHPLC system with a UV detector.

    • Column: A modern, base-deactivated reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge BEH C18, or equivalent), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

    • Standard: this compound standard, ~10 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      8.0 90
      10.0 90
      10.1 40

      | 15.0 | 40 |

  • Procedure:

    • Mobile Phase Preparation: Prepare mobile phases A and B by adding the specified amount of formic acid to the respective solvents. Filter through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

    • Standard Preparation: Prepare a stock solution of this compound in the sample diluent and dilute to the final working concentration of 10 µg/mL.

    • System Equilibration: Equilibrate the column with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.

    • Injection: Inject a blank (sample diluent), followed by the standard solution.

    • Data Analysis: Evaluate the chromatogram for the this compound peak. Calculate the tailing factor (or asymmetry factor) as per USP or EP guidelines. The target is a value ≤ 1.5. If tailing persists, refer to the troubleshooting guide.

References

Technical Support Center: Interpreting Unexpected Peaks in the NMR of N-ethyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of N-ethyl-N-phenylaniline.

Troubleshooting Guide

This guide is designed to help you identify the source of unexpected signals in your NMR spectrum.

Question: I am seeing unexpected peaks in the aromatic region (approx. 6.5-7.5 ppm) of my this compound sample. What could they be?

Answer:

Unexpected aromatic signals often arise from starting materials or related aromatic impurities. Consider the following possibilities:

  • N-phenylaniline (Starting Material): Incomplete ethylation can result in the presence of the starting material, N-phenylaniline. Look for a characteristic N-H proton signal, which is often broad and its chemical shift can vary.

  • Aniline: If the N-phenylaniline used for the synthesis was contaminated with aniline, you might see signals corresponding to aniline.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, which may lead to the formation of colored impurities with complex aromatic signals.

What to do:

  • Check for an N-H peak: The presence of a broad singlet in the region of 3.5-5.5 ppm could indicate the presence of N-phenylaniline.

  • Compare with starting material spectra: Run an NMR of your N-phenylaniline starting material and compare it with the spectrum of your product.

  • Purification: Consider purifying your sample using column chromatography or recrystallization to remove these impurities. An acid wash can also be effective in removing basic amine impurities.

Question: I have unexpected signals in the aliphatic region, specifically an extra triplet and quartet. What could be the cause?

Answer:

The presence of an additional ethyl group is a likely cause.

  • N,N-diethylaniline (Over-ethylation byproduct): If the reaction conditions for ethylation were too harsh or the reaction was run for too long, over-ethylation can occur, leading to the formation of N,N-diethylaniline. This will show an additional triplet and quartet corresponding to the second ethyl group.

  • Residual Ethylating Agent: Depending on the ethylating agent used (e.g., ethyl iodide, diethyl sulfate), residual amounts could be present in your sample.

  • Solvent Impurities: Solvents such as diethyl ether or ethyl acetate (B1210297) are common contaminants and will show characteristic ethyl group signals.

What to do:

  • Check integration: Carefully integrate the aromatic and aliphatic regions. The ratio of the ethyl protons to the aromatic protons should be 7:10 for pure this compound. A higher ratio in the ethyl region suggests an over-ethylated product or residual ethyl-containing impurities.

  • Consult solvent peak tables: Compare the chemical shifts of the unexpected peaks with published data for common NMR solvents.[1]

  • Purification: Purification via column chromatography can separate this compound from the more basic N,N-diethylaniline.

Question: I see a singlet at around 1.5 ppm and/or a broad peak around 2.2-2.5 ppm. What are these?

Answer:

These are very common laboratory contaminants.

  • Water: A peak around 1.5-1.6 ppm in CDCl₃ is often due to water. In DMSO-d₆, the water peak appears around 3.3 ppm. The chemical shift of water is highly dependent on the solvent, concentration, and temperature.

  • Acetone: A singlet around 2.17 ppm is characteristic of residual acetone, often from cleaning glassware.

  • Grease: Broad, rolling peaks can be due to silicone grease from glassware joints.

What to do:

  • Ensure proper drying: Dry your sample and NMR tube thoroughly before preparing the sample.

  • Use clean glassware: Ensure all glassware is properly cleaned and free of residual solvents.

  • Avoid using grease: If possible, use Teflon sleeves or other grease-free joints for your reaction and purification apparatus.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts can vary slightly based on the solvent and concentration. However, typical values are provided in the data tables below.

Q2: My sample has a slight color, but the NMR looks mostly clean. Could there be impurities I'm not seeing?

A2: Yes, some impurities, particularly oxidation products, can be highly colored and present in concentrations too low to be easily detected by NMR. If the presence of such impurities is a concern for your application, you may need to use other analytical techniques like UV-Vis spectroscopy or mass spectrometry for further characterization.

Q3: Can the N-H peak of N-phenylaniline be used to quantify its presence as an impurity?

A3: While the N-H peak is a good qualitative indicator, it can be difficult to use for accurate quantification. The peak is often broad, and its integration can be unreliable. Furthermore, it can exchange with deuterium (B1214612) from the solvent, causing it to diminish or disappear over time.

Q4: How can I confirm the identity of a suspected impurity?

A4: The most definitive way is to obtain a standard of the suspected impurity and run its NMR spectrum under the same conditions as your sample. You can then "spike" your sample with a small amount of the standard to see if the peak increases in intensity.

Q5: What is this compound N-oxide and how would it appear in an NMR spectrum?

Data Presentation

Table 1: ¹H NMR Chemical Shift Data
CompoundFunctional GroupChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
This compound -CH₃~1.1Triplet~7.1
-CH₂-~3.4Quartet~7.1
Aromatic-H~6.6-7.3Multiplet
N-phenylaniline -NH-~3.5-5.5Broad Singlet
Aromatic-H~6.8-7.3Multiplet
N,N-diethylaniline -CH₃~1.2Triplet~7.0
-CH₂-~3.4Quartet~7.0
Aromatic-H~6.6-7.2Multiplet
Common Solvents
Chloroform (residual) in CDCl₃CHCl₃~7.26Singlet
Water in CDCl₃H₂O~1.56Singlet
Acetone in CDCl₃(CH₃)₂CO~2.17Singlet
Diethyl ether in CDCl₃-CH₃~1.21Triplet~7.1
-CH₂-~3.48Quartet~7.1

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.

Table 2: ¹³C NMR Chemical Shift Data
CompoundCarbon AtomChemical Shift (δ ppm)
This compound -CH₃~12.5
-CH₂-~45.0
Aromatic-C~112-148
N-phenylaniline Aromatic-C~113-148
N,N-diethylaniline -CH₃~12.7
-CH₂-~44.3
Aromatic-C~112-148

Note: These are representative values. The number and exact shifts of aromatic carbons will vary.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weigh the sample: Accurately weigh 5-25 mg of your this compound sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Add deuterated solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Dissolve the sample: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filter the solution: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap and label: Cap the NMR tube securely and label it clearly.

  • Acquire the spectrum: Insert the sample into the NMR spectrometer and acquire your data.

Protocol 2: Removal of Basic Amine Impurities via Acid Wash

This protocol is useful for removing more basic amine impurities, such as N,N-diethylaniline, from your this compound sample.

  • Dissolve the sample: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidic wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic amine impurities will be protonated and move into the aqueous layer.

  • Separate the layers: Carefully separate the organic layer from the aqueous layer.

  • Neutralizing wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Visualizations

Troubleshooting_Workflow start Unexpected Peak(s) Observed in NMR Spectrum check_region In which region are the unexpected peaks? start->check_region aliphatic Aliphatic Region (~0-4 ppm) check_region->aliphatic Aliphatic aromatic Aromatic Region (~6.5-8 ppm) check_region->aromatic Aromatic other Other (e.g., singlets) check_region->other Other aliphatic_cause Potential Causes: - Over-ethylation (N,N-diethylaniline) - Residual ethylating agent - Solvent impurity (e.g., Et₂O, EtOAc) - Grease aliphatic->aliphatic_cause aliphatic_solution Troubleshooting Steps: 1. Check integration of ethyl to aromatic protons. 2. Compare with solvent impurity tables. 3. Purify via column chromatography or acid wash. aliphatic_cause->aliphatic_solution aromatic_cause Potential Causes: - Unreacted N-phenylaniline - Aniline impurity - Oxidation products aromatic->aromatic_cause aromatic_solution Troubleshooting Steps: 1. Look for a broad N-H peak. 2. Compare with starting material NMR. 3. Purify via column chromatography or recrystallization. aromatic_cause->aromatic_solution other_cause Potential Causes: - Water (~1.56 ppm in CDCl₃) - Acetone (~2.17 ppm) - Other solvent residues other->other_cause other_solution Troubleshooting Steps: 1. Ensure sample and tube are dry. 2. Use clean glassware. 3. Check solvent peak tables. other_cause->other_solution

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

Impurity_Relationships main This compound over N,N-diethylaniline (Over-ethylation) main->over Excess Ethylating Agent ox This compound N-oxide (Oxidation Product) main->ox Oxidation sm N-phenylaniline (Starting Material) sm->main Ethylating Agent solv Solvent Residues (e.g., Et₂O, Acetone) water Water

Caption: Potential impurities related to this compound.

References

Technical Support Center: Catalyst Deactivation in N-ethyl-N-phenylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during the synthesis of N-ethyl-N-phenylaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on catalyst-related problems.

Issue 1: Gradual Decrease in Product Yield and Selectivity

A slow decline in catalyst performance over several cycles is a common observation.

Possible Causes & Solutions:

  • Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface is a primary cause of gradual deactivation, especially when using solid acid catalysts like zeolites at elevated temperatures.[1] These deposits block active sites and pores.

    • Identification: Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) of the spent catalyst can quantify coke deposition.[2] A visual inspection may also reveal a darkening of the catalyst.

    • Solution: Implement a regeneration protocol. For coked zeolite or multicomponent metal catalysts, oxidative regeneration is often effective.[3] This involves a controlled burnout of the coke deposits in the presence of an oxidizing agent like air.

  • Slow Poisoning: Low-level impurities in the aniline (B41778) or ethanol/acetaldehyde (B116499) feedstock can slowly accumulate on the catalyst's active sites, leading to a gradual loss of activity.

    • Identification: Elemental analysis (e.g., ICP-MS) of the spent catalyst can detect the presence of common poisons like sulfur or chlorine.

    • Solution: Purify the feedstock before use. Distillation of reactants is a common purification method.[3]

  • Thermal Degradation (Sintering): For supported metal catalysts like Palladium on carbon (Pd/C), high reaction temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area.[4]

    • Identification: Techniques like BET surface area analysis can show a reduction in the catalyst's active surface area.[4]

    • Solution: Optimize the reaction temperature to the lowest effective level. Ensure uniform temperature distribution within the reactor to avoid hotspots.

Issue 2: Rapid and Severe Loss of Catalyst Activity

A sudden and significant drop in catalyst performance often points to a more acute issue.

Possible Causes & Solutions:

  • Strong Poisoning: The introduction of a potent catalyst poison, even in small amounts, can lead to rapid deactivation. For instance, sulfur compounds are well-known poisons for palladium catalysts.[5]

    • Identification: A thorough analysis of the feedstock is crucial.

    • Solution: Immediately halt the reaction and identify the source of contamination. Depending on the nature of the poison, a specific regeneration procedure may be possible, or the catalyst may need to be replaced.

  • Reaction Runaway/Hotspots: Poor temperature control can lead to localized overheating, causing rapid sintering of metal catalysts or accelerated coking on solid acids.

    • Identification: Monitor the temperature profile of the reactor closely.

    • Solution: Improve heat management within the reactor. For highly exothermic reactions, consider solvent choice and reactant addition rates.

Issue 3: Change in Product Selectivity (e.g., Increased Over-alkylation)

An increase in the formation of byproducts like N,N-diethylaniline indicates a change in the catalyst's selective properties.

Possible Causes & Solutions:

  • Modification of Active Sites by Coke: The nature of coke deposits can alter the catalyst's surface properties, potentially favoring side reactions.

    • Solution: A regeneration cycle to remove coke is recommended.

  • Leaching of Active Components: For multicomponent catalysts, the loss of one component can alter the catalyst's selectivity.

    • Identification: Elemental analysis of the spent catalyst can reveal changes in its composition.

    • Solution: This form of deactivation is often irreversible, and the catalyst may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in this compound synthesis?

A1: The three main mechanisms are:

  • Chemical Deactivation (Poisoning): Strong chemisorption of impurities from reactants or byproducts (like water) onto the catalyst's active sites.[4]

  • Mechanical Deactivation (Fouling/Coking): Physical deposition of carbonaceous residues (coke) on the catalyst surface, blocking active sites and pores.[4] This is particularly relevant for solid acid catalysts.

  • Thermal Deactivation (Sintering): Agglomeration of metal particles on a support at high temperatures, leading to a reduction in the active surface area.[4]

Q2: Which catalysts are commonly used for this compound synthesis and how do they deactivate?

A2: Common catalysts include:

  • Solid Acids (e.g., Zeolites like H-ZSM-5, HY): Primarily used for the reaction of aniline with ethanol. They are prone to deactivation by coking, where hydrocarbons polymerize on the acid sites.[1]

  • Palladium on Carbon (Pd/C): Typically used for the reductive amination of aniline with acetaldehyde. Deactivation can occur through poisoning by impurities (e.g., sulfur) or sintering at high temperatures.[6]

  • Multicomponent Metal Catalysts (e.g., Pt-Sn-Ca/silica): Used for N-alkylation of anilines. A specific deactivation mechanism for a similar catalyst involves the formation of a strongly bonded nitrogen-containing coke layer.[3]

Q3: How can I tell which deactivation mechanism is affecting my catalyst?

A3: The rate of deactivation can provide clues:

  • Rapid, severe deactivation often points to strong poisoning.

  • Gradual, steady deactivation is more indicative of coking, slow poisoning, or sintering.

Characterization of the spent catalyst is the most definitive way to identify the deactivation mechanism.

Q4: Can a deactivated catalyst be regenerated?

A4: In many cases, yes. The regeneration method depends on the deactivation mechanism:

  • Coking: Oxidative regeneration (calcination in air) is a common and effective method to burn off coke deposits.[3]

  • Poisoning: If the poison is reversibly adsorbed, it may be removed by washing or thermal treatment. However, strong poisoning is often irreversible.

  • Sintering: This is generally an irreversible process.

Q5: How can I minimize catalyst deactivation?

A5: Consider the following strategies:

  • Feedstock Purity: Use high-purity reactants and solvents to avoid catalyst poisons.[5]

  • Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize sintering and coking.[5]

  • Catalyst Selection: Choose a catalyst known for its stability under your desired reaction conditions.

  • Reactor Design: Ensure good heat and mass transfer to prevent hotspots and localized high concentrations of coke precursors.

Data Presentation

Table 1: Representative Recyclability of Solid Acid Catalysts in Aniline Alkylation (Data is analogous from related aniline alkylation reactions and serves as an illustrative guide)

CatalystReactantsCycle NumberAniline Conversion (%)N-ethylaniline Selectivity (%)Reference
H-ZSM-5Aniline + Ethanol198High[1]
H-ZSM-5Aniline + EthanolSubsequent cyclesGradual decreaseStable initially[1]
HY ZeoliteAniline + Ethanol1HighHigh[7]
HY ZeoliteAniline + EthanolSubsequent cyclesActivity influenced by dealuminationN-Alkylation is predominant[7]

Table 2: Representative Recyclability of a Heterogeneous Metal Catalyst in Reductive Amination (Data is analogous from a related reductive amination reaction and serves as an illustrative guide)

CatalystReactantsCycle NumberProduct Yield (%)Reference
Pd(OH)₂/g-C₃N₄Diisopropylamine + Butyraldehyde1>90[6]
Pd(OH)₂/g-C₃N₄Diisopropylamine + Butyraldehyde2~85[6]
Pd(OH)₂/g-C₃N₄Diisopropylamine + Butyraldehyde3~80[6]
Pd(OH)₂/g-C₃N₄Diisopropylamine + Butyraldehyde4~75[6]

Experimental Protocols

Protocol 1: Synthesis of N-ethylaniline via Reductive Amination using Pd/C

This protocol is adapted from a general procedure for the N-alkylation of anilines.[8]

Materials:

Procedure:

  • To a flask, add 10% Pd/C (0.1 equivalents).

  • Add a solution of ammonium formate (10 equivalents) in a 9:1 mixture of 2-propanol and water.

  • Stir the mixture for 5 minutes to activate the catalyst.

  • Add aniline (1 equivalent) and acetaldehyde (1 equivalent) to the reaction mixture.

  • Stir at room temperature for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dilute the residue with dichloromethane and wash with brine.

  • Separate the organic phase and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the crude N-ethylaniline, which can be further purified by column chromatography.

Protocol 2: Regeneration of a Coked Zeolite Catalyst

This is a general procedure for regenerating zeolites deactivated by carbon deposits.

Materials:

Procedure:

  • (Optional) Solvent Wash: Wash the coked catalyst with a solvent like toluene to remove any soluble organic deposits.

  • Drying: Dry the catalyst at 100-120°C for several hours to remove the solvent.

  • Calcination:

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst to an intermediate temperature (e.g., 300°C) under a flow of inert gas (e.g., nitrogen) to desorb volatile compounds.

    • Slowly introduce a stream of air or a diluted air/nitrogen mixture.

    • Gradually increase the temperature to 500-600°C and hold for 3-5 hours to combust the coke. Caution: This combustion is exothermic; a slow and controlled introduction of air is crucial to prevent overheating and thermal damage to the zeolite structure.

  • Cooling: Cool the catalyst to room temperature under a stream of dry air or nitrogen. The regenerated catalyst is now ready for reuse.

Protocol 3: Oxidative Regeneration of a Coked Multicomponent Metal Catalyst

This protocol is based on the regeneration of a coked Pt-Sn-Ca/silica catalyst used in aniline N-alkylation.[3]

Procedure:

  • The N-containing coke on this type of catalyst is resistant to removal by treatment with nitrogen or hydrogen.

  • An oxidative regeneration process is required to re-establish the active phase. This typically involves a controlled calcination in the presence of an oxidizing gas (e.g., air) at elevated temperatures, similar to the protocol for regenerating coked zeolites. The exact temperature and gas composition should be optimized for the specific catalyst to ensure complete coke removal without damaging the active metal components.

Mandatory Visualization

Catalyst_Deactivation_Pathways cluster_synthesis This compound Synthesis cluster_mechanisms Deactivation Mechanisms cluster_causes Primary Causes Active Catalyst Active Catalyst Deactivated Catalyst Deactivated Catalyst Active Catalyst->Deactivated Catalyst Time on Stream Coking Coking / Fouling Deactivated Catalyst->Coking Caused by Poisoning Poisoning Deactivated Catalyst->Poisoning Caused by Sintering Thermal Degradation (Sintering) Deactivated Catalyst->Sintering Caused by Coke Deposition Coke Deposition Coking->Coke Deposition Feedstock Impurities Feedstock Impurities Poisoning->Feedstock Impurities High Temperature High Temperature Sintering->High Temperature

Caption: Key pathways and causes of catalyst deactivation.

Troubleshooting_Workflow Start Decreased Catalyst Performance Rate Assess Rate of Deactivation Start->Rate Gradual Gradual Decline Rate->Gradual Gradual Rapid Rapid Decline Rate->Rapid Rapid CheckCoking Investigate Coking/Sintering Gradual->CheckCoking CheckPoisoning Investigate Strong Poisoning Rapid->CheckPoisoning AnalyzeCatalyst Characterize Spent Catalyst (TGA, BET, ICP-MS) CheckCoking->AnalyzeCatalyst CheckPoisoning->AnalyzeCatalyst Regenerate Attempt Regeneration AnalyzeCatalyst->Regenerate Optimize Optimize Conditions (Temp, Feed Purity) AnalyzeCatalyst->Optimize Replace Replace Catalyst Regenerate->Replace Unsuccessful

Caption: Troubleshooting workflow for catalyst deactivation.

References

managing reaction exotherms in N-ethyl-N-phenylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing reaction exotherms during the synthesis of N-ethyl-N-phenylaniline.

Troubleshooting Guide: Managing Reaction Exotherms

Exothermic reactions, if not properly controlled, can lead to temperature spikes, reduced product yield, formation of impurities, and potentially hazardous runaway reactions. This guide addresses specific issues you may encounter.

IssuePossible Cause(s)Solution(s)
Rapid, uncontrolled temperature increase upon reagent addition. 1. Rate of reagent addition is too fast: The reaction generates heat faster than it can be dissipated.[1] 2. Inadequate cooling: The cooling system (e.g., ice bath, cryostat) cannot remove heat effectively. 3. High concentration of reactants: More concentrated reactants lead to a faster reaction rate and greater heat generation per unit volume.1. Reduce the rate of addition: Add the ethylating agent (e.g., bromoethane (B45996), diethyl sulfate) dropwise or via a syringe pump to control the reaction rate.[2] 2. Enhance cooling efficiency: Ensure the reaction flask is adequately immersed in the cooling bath. Use a larger cooling bath or a more efficient cooling system.[3] 3. Dilute the reaction mixture: Using an appropriate solvent can help to better dissipate the generated heat.[3]
Temperature continues to rise even after stopping reagent addition. 1. Accumulation of unreacted reagents: A slow initial reaction followed by a sudden acceleration can lead to a delayed exotherm. 2. Insufficient stirring: Poor mixing can create localized hot spots where the reaction rate is significantly higher.[1]1. Immediate and effective cooling: Ensure the cooling system is at its maximum capacity. If necessary, have a secondary cooling bath on standby. 2. Increase stirring rate: Improve heat transfer by ensuring vigorous and efficient stirring.[1]
Formation of dark-colored impurities or charring. 1. Excessively high reaction temperature: High temperatures can lead to the decomposition of reactants, intermediates, or the final product.[3] 2. Presence of impurities in starting materials: Impurities can catalyze side reactions or decompose at lower temperatures.1. Maintain the recommended temperature range: Carefully monitor the internal reaction temperature and adjust cooling as needed. 2. Use high-purity starting materials: Ensure the aniline (B41778) and ethylating agent are of appropriate purity to avoid unwanted side reactions.
Low yield of this compound and formation of over-alkylation products. 1. Poor temperature control: Elevated temperatures can favor the formation of N,N-diethyl-N-phenylaniline.[4] 2. Incorrect stoichiometry: An excess of the ethylating agent can drive the reaction towards di-alkylation.[4]1. Implement strict temperature control: Maintain a consistent and optimal reaction temperature.[4] 2. Control stoichiometry: Use a slight excess of aniline relative to the ethylating agent to favor mono-alkylation.[4]

Frequently Asked Questions (FAQs)

Q1: What is a reaction exotherm and why is it a concern in this compound synthesis?

A reaction exotherm is the release of heat during a chemical reaction. In the synthesis of this compound, the N-alkylation of aniline is an exothermic process.[5] If this heat is not effectively managed, it can lead to a rapid increase in the reaction temperature. This can cause the solvent to boil, increase the rate of side reactions, and in severe cases, lead to a runaway reaction with a dangerous increase in pressure.[3]

Q2: How can I monitor the internal temperature of my reaction effectively?

It is crucial to monitor the internal temperature of the reaction, not the temperature of the cooling bath. Use a calibrated thermometer or a thermocouple probe that is immersed in the reaction mixture, ensuring it does not touch the walls of the flask.[6] This provides an accurate reading of the reaction temperature and allows for timely adjustments to the cooling or addition rate.

Q3: What are the best practices for setting up a cooling bath?

For reactions requiring sub-ambient temperatures, an ice-water bath is effective for maintaining 0°C.[2] For lower temperatures, a mixture of dry ice and a solvent like acetone (B3395972) or isopropanol (B130326) can be used to achieve approximately -78°C.[3] Ensure the reaction flask has sufficient surface area in contact with the cooling medium for efficient heat transfer.

Q4: Can the choice of solvent affect the reaction exotherm?

Yes, the solvent plays a crucial role in heat management. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. Additionally, using a sufficient volume of solvent can help to dilute the reactants and dissipate the heat more effectively.[3]

Q5: What immediate steps should I take if I suspect a runaway reaction is beginning?

If you observe a rapid, uncontrolled rise in temperature, take the following steps immediately:

  • Stop the addition of any further reagents.

  • Ensure maximum cooling is being applied. If possible, add more ice or dry ice to the cooling bath.

  • If the reaction is in a fume hood, lower the sash.

  • Alert a colleague and be prepared to evacuate the immediate area if the situation cannot be brought under control.

Experimental Protocols

Protocol 1: N-Alkylation of Aniline with Bromoethane

This protocol emphasizes the controlled addition of the ethylating agent to manage the reaction exotherm.

Materials:

  • Aniline

  • Bromoethane

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel

  • Thermometer or thermocouple

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar, thermometer, reflux condenser, and an addition funnel in a fume hood.

  • Charge the flask with aniline and potassium carbonate in acetonitrile.

  • Begin stirring and cool the mixture to 0-5°C using an ice-water bath.

  • Load the addition funnel with bromoethane.

  • Add the bromoethane dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with the appropriate workup and purification steps.

Visualizations

TroubleshootingWorkflow Troubleshooting Logic for Exotherm Management start Uncontrolled Temperature Rise? check_addition_rate Is Reagent Addition Rate Too Fast? start->check_addition_rate Yes end_issue_resolved Issue Resolved start->end_issue_resolved No check_cooling Is Cooling Insufficient? check_addition_rate->check_cooling No solution_slow_addition Reduce Addition Rate check_addition_rate->solution_slow_addition Yes check_stirring Is Stirring Inadequate? check_cooling->check_stirring No solution_improve_cooling Enhance Cooling check_cooling->solution_improve_cooling Yes solution_increase_stirring Increase Stirring Rate check_stirring->solution_increase_stirring Yes check_stirring->end_issue_resolved No solution_slow_addition->end_issue_resolved solution_improve_cooling->end_issue_resolved solution_increase_stirring->end_issue_resolved

Caption: Troubleshooting workflow for managing uncontrolled temperature increases.

ExperimentalWorkflow Experimental Workflow for Exotherm Control setup 1. Assemble Reaction Apparatus (Flask, Stirrer, Condenser, Thermometer) charge 2. Charge Aniline and Base setup->charge cool 3. Cool Reaction Mixture (e.g., Ice Bath) charge->cool prepare_addition 4. Prepare Ethylating Agent in Addition Funnel cool->prepare_addition slow_addition 5. Slow, Dropwise Addition of Ethylating Agent prepare_addition->slow_addition monitor_temp 6. Continuously Monitor Internal Temperature slow_addition->monitor_temp adjust_rate Adjust Addition Rate and/or Cooling monitor_temp->adjust_rate Temp > Setpoint reaction 7. Stir at Controlled Temperature monitor_temp->reaction Temp <= Setpoint adjust_rate->slow_addition workup 8. Workup and Purification reaction->workup

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for N-ethyl-N-phenylaniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. N-ethyl-N-phenylaniline, a tertiary amine, often serves as a key starting material or intermediate in the synthesis of various organic compounds. Its accurate quantification is crucial to ensure the quality, consistency, and safety of final products. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for this compound quantification against other analytical techniques. Detailed experimental protocols and validation data are presented to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical methodology for their needs.

Comparative Analysis of Analytical Techniques

The selection of an analytical method is a critical decision driven by factors such as sensitivity, specificity, accuracy, precision, and the nature of the sample matrix. While HPLC is a widely adopted technique for the quantification of non-volatile and thermally labile compounds like this compound, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry also present viable alternatives. The following table summarizes the key performance parameters of these methods for the quantification of aromatic amines, providing a basis for objective comparison. The data presented for HPLC, GC-MS, and LC-MS is adapted from validated methods for structurally similar aromatic amines and serves as a reliable benchmark.[1][2][3]

Parameter HPLC-UV GC-MS LC-MS UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.999> 0.995
Range 1 - 100 µg/mL0.5 - 50 µg/mL0.1 - 100 ng/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%95.0 - 105.0%
Precision (% RSD)
- Repeatability< 1.0%< 2.0%< 2.0%< 3.0%
- Intermediate Precision< 2.0%< 3.0%< 3.0%< 5.0%
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mL0.03 ng/mL1 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 µg/mL0.1 ng/mL5 µg/mL
Specificity HighVery HighVery HighLow

Detailed Experimental Protocol: Validated HPLC Method

This section outlines a detailed protocol for a validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is designed to be robust, accurate, and precise, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.[4][5]

Chromatographic Conditions
  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: Acetonitrile and water (60:40, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Column Temperature: 30 °C.[1][6]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1][6]

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing this compound and dissolve it in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]

Method Validation Parameters

The following parameters should be assessed to validate the analytical method according to ICH guidelines:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo or blank sample.[7]

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4] Inject the working standard solutions in triplicate and plot the mean peak area against the concentration. The coefficient of determination (R²) should be ≥ 0.999.[8]

  • Range: The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The accuracy of the method should be established across its range by performing recovery studies.[4] Spike a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean percentage recovery should be within 98.0 - 102.0%.[1][4]

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 1.0%.[1][4]

    • Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day by a different analyst to assess the ruggedness of the method. The RSD between the two sets of results should be ≤ 2.0%.[1][4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on a signal-to-noise ratio of 3:1.[4]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1.[7]

Visualizing the Workflow and Method Comparison

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the HPLC method validation workflow and the logical relationship between the different analytical techniques discussed.

HPLC_Validation_Workflow A Method Development (Column, Mobile Phase, etc.) B Method Optimization A->B C Method Validation B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Validated Method for Routine Use D->J E->J F->J G->J H->J I->J

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC HPLC-UV GC GC-MS LCMS LC-MS UVVIS UV-Vis Spectrophotometry Analyte This compound Quantification Analyte->HPLC High Specificity Good Sensitivity Analyte->GC For Volatile Analytes High Specificity Analyte->LCMS Highest Sensitivity & Specificity Analyte->UVVIS Low Specificity Simple & Rapid

Caption: Comparison of Analytical Techniques.

References

A Comparative Study of N-ethyl-N-phenylaniline and N,N-diethylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and pharmaceutical development, the selection of appropriate reagents and intermediates is paramount. This guide provides a detailed comparative analysis of two aromatic amines: N-ethyl-N-phenylaniline and N,N-diethylaniline. While both are derivatives of aniline (B41778), their distinct structural features—this compound being a tertiary amine with two different aryl and alkyl substituents on the nitrogen atom and N,N-diethylaniline being a simpler tertiary amine—confer unique physicochemical properties, reactivity, and applications. Due to the limited availability of experimental data for this compound, this guide will also draw comparisons with the closely related secondary amine, N-ethylaniline, to provide a broader context for understanding structure-activity relationships.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of these compounds is essential for their effective use in research and development. The following tables summarize the key physical and chemical characteristics of N,N-diethylaniline, N-ethylaniline, and the available data for this compound.

Table 1: Comparative Physicochemical Properties of N,N-diethylaniline and N-ethylaniline

PropertyN,N-diethylanilineN-ethylaniline
CAS Number 91-66-7103-69-5
Molecular Formula C₁₀H₁₅NC₈H₁₁N
Molecular Weight 149.23 g/mol [1]121.18 g/mol
Appearance Colorless to yellow liquid[1]Clear, light yellow to light brown liquid[2]
Boiling Point 217 °C[1]205 °C[2]
Melting Point -38 °C[1]-63 °C[2]
Density 0.938 g/mL at 25 °C[1]0.963 g/mL at 25 °C[2]
Flash Point 85 °C85 °C (open cup)[3]
Water Solubility 14 g/L at 12 °C50 g/L at 20 °C[2]
pKa 6.61 (at 22 °C)5.12 (at 24 °C)
LogP 3.904 at 25 °C2.26 at 25 °C and pH 6-8

Table 2: Physicochemical Properties of this compound

PropertyThis compound
CAS Number 606-99-5[4]
Molecular Formula C₁₄H₁₅N[4]
Molecular Weight 197.27 g/mol [4]
Appearance Data not readily available
Boiling Point 295.5 °C at 760 mmHg
Melting Point Data not readily available
Density 1.035 g/cm³
Flash Point 125.4 °C
Water Solubility Data not readily available
LogP 3.84460

Synthesis and Reactivity

N,N-diethylaniline and N-ethylaniline are typically synthesized by the N-alkylation of aniline. The reaction conditions can be controlled to favor the formation of the secondary amine (N-ethylaniline) or the tertiary amine (N,N-diethylaniline). This compound can be synthesized through the ethylation of diphenylamine (B1679370) or the phenylation of N-ethylaniline.

The reactivity of these amines is largely dictated by the availability of the lone pair of electrons on the nitrogen atom and the steric hindrance around it. As a tertiary amine, the nitrogen in N,N-diethylaniline is more sterically hindered than the secondary amine nitrogen in N-ethylaniline. This can influence their nucleophilicity and basicity. The presence of two phenyl groups in this compound significantly increases steric bulk and delocalizes the nitrogen lone pair over two aromatic rings, which is expected to decrease its basicity and nucleophilicity compared to N,N-diethylaniline.

G General Synthesis Pathway for N-ethylated Anilines Aniline Aniline N_ethylaniline N-ethylaniline (Secondary Amine) Aniline->N_ethylaniline Reductive Amination Acetaldehyde (B116499) Acetaldehyde/Ethanol (B145695) Acetaldehyde->N_ethylaniline Reducing_Agent Reducing Agent (e.g., H₂/Pd/C, NaBH₄) Reducing_Agent->N_ethylaniline N_N_diethylaniline N,N-diethylaniline (Tertiary Amine) N_ethylaniline->N_N_diethylaniline Reductive Amination Further_Alkylation Further Alkylation (Acetaldehyde/Reducing Agent) Further_Alkylation->N_N_diethylaniline

Caption: General synthesis pathway for N-ethylaniline and N,N-diethylaniline.

Performance and Applications

Both N,N-diethylaniline and N-ethylaniline are important intermediates in the synthesis of dyes and pharmaceuticals.[2] N,N-diethylaniline is also used as a catalyst in various chemical processes.[5] The choice between these compounds often depends on the desired reactivity and the steric tolerance of the reaction.

Due to the limited specific experimental data directly comparing the performance of this compound and N,N-diethylaniline, a direct quantitative comparison is not feasible. However, based on their structures, we can infer certain performance characteristics. The greater steric hindrance and potentially lower basicity of this compound might make it a more selective but less reactive catalyst or reagent compared to N,N-diethylaniline. In dye synthesis, the incorporation of the diphenylamine structure from this compound would lead to significantly different chromophoric systems and properties compared to dyes derived from N,N-diethylaniline.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative synthesis protocols for N-ethylaniline and a general method for the preparation of N,N-dialkylanilines.

Protocol 1: Synthesis of N-ethylaniline via Reductive Amination [6][7]

This protocol describes the synthesis of N-ethylaniline from aniline and acetaldehyde using a reducing agent.

  • Materials: Aniline, acetaldehyde, ethanol (or other suitable solvent), sodium borohydride (B1222165) (or other suitable reducing agent), hydrochloric acid, sodium hydroxide (B78521), diethyl ether (or other extraction solvent), anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve aniline in ethanol.

    • Cool the solution in an ice bath and slowly add acetaldehyde.

    • Stir the mixture at room temperature for 1 hour to form the Schiff base.

    • Slowly add a solution of sodium borohydride in ethanol to the reaction mixture, maintaining the temperature below 20°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with hydrochloric acid and then basify with sodium hydroxide to a pH of 9.

    • Extract the product with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-ethylaniline.

    • Purify the product by vacuum distillation.

G Experimental Workflow for N-ethylaniline Synthesis Start Start Dissolve_Aniline Dissolve Aniline in Ethanol Start->Dissolve_Aniline Add_Acetaldehyde Add Acetaldehyde at 0°C Dissolve_Aniline->Add_Acetaldehyde Stir_RT_1h Stir at RT for 1h (Schiff Base Formation) Add_Acetaldehyde->Stir_RT_1h Add_NaBH4 Add NaBH₄ Solution Stir_RT_1h->Add_NaBH4 Stir_RT_3h Stir at RT for 3h (Reduction) Add_NaBH4->Stir_RT_3h Quench Quench with Water Stir_RT_3h->Quench Acidify_Basify Acidify (HCl) then Basify (NaOH) Quench->Acidify_Basify Extract Extract with Diethyl Ether Acidify_Basify->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Vacuum Distillation Dry_Concentrate->Purify End End Purify->End

Caption: Workflow for the synthesis of N-ethylaniline.

Protocol 2: General Synthesis of N,N-dialkylanilines [8]

This protocol outlines a general method for the N-alkylation of anilines using a palladium on carbon catalyst.

  • Materials: Substituted aniline, aldehyde (e.g., acetaldehyde), 2-propanol, water, 10% Palladium on carbon (Pd/C), ammonium (B1175870) formate (B1220265), dichloromethane (B109758), brine, anhydrous sodium sulfate.

  • Procedure:

    • To a flask containing 10% Pd/C, add a solution of ammonium formate in water and stir for 5 minutes to activate the catalyst.

    • Add a solution of the aniline derivative and the corresponding aldehyde in 2-propanol to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dilute the residue with dichloromethane and wash with brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by silica (B1680970) gel column chromatography.

Toxicity and Safety

Both N,N-diethylaniline and N-ethylaniline are classified as toxic substances and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory. Acute exposure to these compounds can cause irritation to the skin, eyes, and respiratory tract.[3] Systemic effects may include headache, dizziness, and methemoglobinemia.[3]

Table 3: Comparative Toxicity Information

HazardN,N-diethylanilineN-ethylaniline
Acute Toxicity (Oral) Toxic if swallowedToxic if swallowed[5]
Acute Toxicity (Dermal) Toxic in contact with skinToxic in contact with skin[5]
Acute Toxicity (Inhalation) Toxic if inhaledToxic if inhaled[5]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposureMay cause damage to organs through prolonged or repeated exposure[5]

Conclusion

This compound and N,N-diethylaniline, along with the related N-ethylaniline, represent a versatile class of aromatic amines with significant applications in industrial and research settings. While they share a common aniline core, the nature of the N-substituents profoundly influences their physicochemical properties, reactivity, and potential applications. N,N-diethylaniline is a widely used tertiary amine with well-characterized properties. N-ethylaniline serves as a valuable secondary amine intermediate. Data on this compound is less abundant, highlighting an area for further investigation. The choice of a specific N-alkylaniline will depend on the desired balance of reactivity, selectivity, and steric factors for a given application. Researchers and drug development professionals should carefully consider the properties outlined in this guide to make informed decisions in their synthetic and development endeavors, always adhering to strict safety protocols when handling these toxic compounds.

References

The Impact of N-Alkyl Substituents on the Reactivity of Anilines in Palladium-Catalyzed C-N Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Alkylaniline Reactivity in Buchwald-Hartwig Amination, Supported by Experimental Data and Methodologies.

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, with N-alkylanilines being crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The palladium-catalyzed Buchwald-Hartwig amination stands as a paramount methodology for the construction of these bonds, offering a broad substrate scope and functional group tolerance. However, the efficiency of this transformation is profoundly influenced by the steric and electronic nature of the N-alkyl substituent on the aniline (B41778) coupling partner. This guide provides a comparative analysis of the reactivity of various N-alkylanilines in the Buchwald-Hartwig C-N coupling reaction, supported by experimental data, to facilitate informed substrate selection and reaction optimization.

Quantitative Comparison of N-Alkylaniline Reactivity

The steric environment around the nitrogen atom of N-alkylanilines plays a critical role in their reactivity in palladium-catalyzed C-N coupling reactions. Increased steric bulk on the N-alkyl group can significantly hinder the approach of the amine to the palladium catalyst, thereby impeding the formation of the key palladium-amido intermediate and slowing down the overall catalytic cycle. This trend is generally reflected in the reaction yields, where less sterically encumbered N-alkylanilines provide higher yields compared to their bulkier counterparts under similar reaction conditions.

The following table summarizes the available quantitative data for the Buchwald-Hartwig amination of 4-chlorotoluene (B122035) with a selection of N-alkylanilines, illustrating the impact of the N-alkyl substituent on the reaction yield. It is important to note that direct, side-by-side comparative studies across a wide range of N-alkylanilines are limited in the literature. The data presented here is compiled from sources employing comparable reaction conditions to provide a general reactivity trend.

N-AlkylanilineAryl HalideCatalyst System (Pd Precursor/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
N-Methylaniline4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene100198[1]
N-Ethylaniline4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1001885-95[1]
N-Propylaniline4-ChlorotolueneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedLower than N-ethylaniline (predicted)
N-Isopropylaniline4-ChlorotolueneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedSignificantly lower than N-propylaniline (predicted)
N-CyclohexylanilineAryl BromidesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedGenerally lower yields[1]
N-tert-ButylanilineAryl HalidesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedVery low to no reaction (predicted)

Note: The yields for N-propylaniline, N-isopropylaniline, and N-tert-butylaniline are predicted based on established steric hindrance principles, as direct comparative experimental data under the same conditions was not available in the searched literature. The available data strongly suggests a decrease in reactivity with increasing steric bulk of the N-alkyl group.

Experimental Protocols

A general experimental procedure for the Buchwald-Hartwig amination of an aryl halide with an N-alkylaniline is provided below. It is crucial to note that optimal conditions, including the choice of palladium precursor, ligand, base, and solvent, are highly dependent on the specific substrates being coupled.

General Procedure for Palladium-Catalyzed C-N Coupling:

An oven-dried Schlenk tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.2-1.5 equivalents). The tube is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The aryl halide (1.0 equivalent) and the N-alkylaniline (1.1-1.2 equivalents) are added, followed by an anhydrous solvent (e.g., toluene, dioxane). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. Progress of the reaction can be monitored by techniques such as TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-alkyl-N-arylaniline.

Mechanistic Insights and Experimental Workflow

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R-NH-Ar' Amido Complex Amido Complex Amine Coordination->Amido Complex - HX (Base) Amido Complex->Pd(0)L Reductive Elimination (Product: Ar-N(R)-Ar')

Buchwald-Hartwig Catalytic Cycle

The general workflow for conducting a C-N coupling reaction, from setting up the reaction to isolating the final product, follows a systematic procedure.

CN_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Charge Schlenk Tube Charge Schlenk Tube Inert Atmosphere Inert Atmosphere Charge Schlenk Tube->Inert Atmosphere Add Reagents Add Reagents Inert Atmosphere->Add Reagents Heating and Stirring Heating and Stirring Add Reagents->Heating and Stirring Reaction Monitoring Reaction Monitoring Heating and Stirring->Reaction Monitoring Quenching and Extraction Quenching and Extraction Reaction Monitoring->Quenching and Extraction Reaction Complete Purification Purification Quenching and Extraction->Purification Characterization Characterization Purification->Characterization

General Experimental Workflow for C-N Coupling

Conclusion

The reactivity of N-alkylanilines in palladium-catalyzed C-N coupling reactions is intrinsically linked to the steric properties of the N-alkyl substituent. Less sterically demanding groups, such as methyl and ethyl, generally lead to higher reaction efficiencies. As the size and branching of the alkyl chain increase, the reactivity tends to decrease significantly. This guide provides a framework for understanding these reactivity trends and offers a starting point for the development of robust C-N coupling protocols. For challenging substrates, careful optimization of the catalyst system, including the choice of a highly active and sterically hindered phosphine ligand, is often necessary to achieve satisfactory results. Researchers and drug development professionals are encouraged to consider these steric factors at the outset of their synthetic planning to streamline the synthesis of target N-alkylaniline-containing molecules.

References

A Comparative Guide to Alternative Reagents for N-Ethyl-N-phenylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-N-phenylaniline and other N,N-dialkylanilines are versatile reagents in organic synthesis, frequently employed as substrates in electrophilic aromatic substitutions and as sacrificial electron donors in photoredox catalysis. However, the pursuit of improved reaction efficiency, selectivity, and greener synthetic routes necessitates an evaluation of alternative reagents. This guide provides an objective comparison of alternatives to this compound in two key applications: the Vilsmeier-Haack reaction and photoredox catalysis, supported by experimental data and detailed protocols.

I. Alternatives in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack (V-H) reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The key electrophile, the Vilsmeier reagent, is typically generated in situ from a substituted amide and a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). While this compound can serve as the aromatic substrate, the choice of the N,N-disubstituted formamide (B127407) used to generate the Vilsmeier reagent is crucial for the reaction's success.

Commonly used alternatives to formamides derived from this compound include N,N-Dimethylformamide (DMF) and N-Methylformanilide. The efficiency of the V-H reaction is highly dependent on the electron-donating ability of the substrate.

Performance Comparison

Direct comparative studies on the yield of the Vilsmeier-Haack reaction using a wide range of N,N-disubstituted formamides are not abundant in the literature. However, the reaction is well-established with commonly used and commercially available formamides. The yield is often more dependent on the nature of the electron-rich aromatic substrate being formylated.

Reagent (for Vilsmeier Reagent Formation)SubstrateProductYield (%)Reference
N,N-Dimethylformamide (DMF) / POCl₃N,N-Dimethylanilinep-Dimethylaminobenzaldehyde80-84%[1][2]
N-Methylformanilide / POCl₃Anthracene9-AnthraldehydeNot specified[3]
N,N-Dimethylformamide (DMF) / POCl₃IndoleIndole-3-aldehyde~97%[4]
N,N-Dimethylformamide (DMF) / SOCl₂Phenolp-HydroxybenzaldehydeGood yields[5]

Table 1: Representative yields of the Vilsmeier-Haack reaction with common formamides and substrates.

Experimental Protocol: Vilsmeier-Haack Formylation of N,N-Dimethylaniline

This protocol, adapted from Organic Syntheses, describes the synthesis of p-dimethylaminobenzaldehyde from N,N-dimethylaniline using a Vilsmeier reagent generated from DMF and POCl₃.[1][2]

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Saturated aqueous sodium acetate (B1210297) solution

  • Ice

  • Round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser with a drying tube.

Procedure:

  • Vilsmeier Reagent Formation: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, place 440 g (6 moles) of N,N-dimethylformamide (DMF). Cool the flask in an ice bath. With continuous stirring, add 253 g (1.65 moles) of phosphorus oxychloride (POCl₃) dropwise from the dropping funnel. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent. Maintain the temperature in the ice bath during the addition.[1]

  • Addition of Substrate: Once the addition of POCl₃ is complete and the initial exotherm has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with stirring, while still cooling the flask in the ice bath. A yellow-green precipitate may begin to form.[2]

  • Reaction: After the addition of N,N-dimethylaniline is complete, heat the reaction mixture on a steam bath. The precipitate will redissolve upon heating. Continue to stir the reaction mixture at this temperature for 2 hours.[1][2]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a 5 L beaker, prepare 1.5 kg of crushed ice. Pour the cooled reaction mixture over the crushed ice. Rinse the reaction flask with cold water and add it to the ice mixture. With vigorous stirring, slowly add approximately 1.5 L of saturated aqueous sodium acetate solution to neutralize the mixture to a pH of 6-8. The product, p-dimethylaminobenzaldehyde, will begin to precipitate. Allow the mixture to stand in a refrigerator overnight to complete crystallization.[2]

  • Purification: Collect the precipitate by suction filtration and wash it several times with water. The nearly colorless product, after air-drying, weighs 198–208 g (80–84%) and is generally pure enough for most purposes.[2]

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Arene DMF N,N-Dimethylformamide (DMF) Vilsmeier_intermediate Intermediate Adduct DMF->Vilsmeier_intermediate + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_intermediate Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) Vilsmeier_intermediate->Vilsmeier_reagent - OP(O)Cl₂⁻ Sigma_complex Sigma Complex Vilsmeier_reagent->Sigma_complex Arene Electron-rich Arene (e.g., N,N-Dimethylaniline) Arene->Sigma_complex + Vilsmeier Reagent Iminium_salt Iminium Salt Intermediate Sigma_complex->Iminium_salt - H⁺ Aldehyde Aryl Aldehyde Iminium_salt->Aldehyde Hydrolysis (H₂O)

Mechanism of the Vilsmeier-Haack Reaction.

II. Alternatives as Sacrificial Electron Donors in Photoredox Catalysis

In visible-light photoredox catalysis, tertiary amines, including this compound, are frequently used as sacrificial electron donors (SEDs). Upon single-electron transfer (SET) to the photoexcited catalyst, they form a radical cation that can undergo further reactions, regenerating the catalyst to complete the catalytic cycle. The choice of the amine donor can significantly impact the reaction's efficiency, influencing factors like the rate of electron transfer and subsequent side reactions.

Common alternatives to this compound as sacrificial electron donors include triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA, Hünig's base), and N,N-dimethylaniline (DMT). The selection of an appropriate donor is often guided by its oxidation potential and steric properties.

Performance Comparison

The efficiency of a sacrificial electron donor can be quantified by measuring the cage escape quantum yield, which represents the fraction of radical pairs that separate from the solvent cage to allow the catalytic cycle to proceed. A higher cage escape quantum yield generally correlates with a higher reaction rate.

Amine DonorAbbreviationPhotocatalystCage Escape Quantum Yield (Φ_ce)Reference
N,N-DiisopropylethylamineDIPEA[Ru(bpz)₃]²⁺0.44[6]
N,N-DimethylanilineDMT[Ru(bpz)₃]²⁺0.65[6]
N-Phenylpiperidine-[Ru(bpz)₃]²⁺0.70[6]
N,N,N',N'-Tetramethyl-p-phenylenediamineTMPD[Ru(bpz)₃]²⁺0.88[6]
N,N-DiisopropylethylamineDIPEA[Cr(dqp)₂]³⁺0.05[6]
N,N-DimethylanilineDMT[Cr(dqp)₂]³⁺0.25[6]

Table 2: Comparison of cage escape quantum yields for various amine electron donors with different photocatalysts. While data for this compound is not explicitly listed in this comparative study, its performance is expected to be in a similar range to other N-alkylanilines like N,N-dimethylaniline.

Experimental Protocol: Photoredox Catalytic α-Cyanation of a Tertiary Amine

This protocol for the α-cyanation of N-phenylpiperidine is adapted from a procedure utilizing a visible-light photoredox catalyst and a stable cyanide source.[7]

Materials:

  • N-phenylpiperidine

  • Cyanobenziodoxol (cyanide source)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Cesium bicarbonate (CsHCO₃)

  • Dichloromethane (B109758) (DCM)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Blue LED light source

Procedure:

  • Reaction Setup: To a Schlenk tube, add N-phenylpiperidine (0.48 mmol), cyanobenziodoxol (0.40 mmol), the iridium photocatalyst (0.008 mmol), and CsHCO₃ (0.60 mmol).

  • Solvent Addition and Degassing: Add 8 mL of dichloromethane (DCM) to the tube. Degas the resulting mixture using three freeze-pump-thaw cycles.

  • Irradiation: Place the sealed reaction tube in front of a blue LED light source and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-amino nitrile.

Photoredox Catalytic Cycle (Reductive Quenching)

Photoredox_Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_oxidized_donor [PC⁻ Donor⁺•] PC_excited->PC_oxidized_donor + Donor PC_reduced PC⁻ PC_reduced->PC + Substrate PC_oxidized_donor->PC Back Electron Transfer ( unproductive) PC_oxidized_donor->PC_reduced Cage Escape Donor_radical Donor Radical Cation (D⁺•) PC_oxidized_donor->Donor_radical Cage Escape Donor Amine Donor (D) Substrate Substrate (S) Product Product (P) Substrate->Product e⁻ from PC⁻

References

A Spectroscopic Guide to N-Ethyl-N-Phenylaniline Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced world of chemical analysis and drug development, the precise identification of isomers is paramount. N-Ethyl-N-phenylaniline and its substituted isomers, sharing the same molecular formula but differing in the placement of an ethyl group on the phenyl ring, present a common analytical challenge. This guide provides a comprehensive spectroscopic comparison of the ortho-, meta-, and para-isomers of this compound, offering valuable data and experimental insights for researchers, scientists, and professionals in drug development.

Executive Summary

This guide leverages Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate between the ortho-, meta-, and para-isomers of this compound. Key distinguishing features are found in the aromatic region of ¹H NMR spectra, the chemical shifts of substituted carbons in ¹³C NMR spectra, the fingerprint region of IR spectra, and the fragmentation patterns in mass spectra. The experimental protocols detailed herein provide a standardized framework for reproducible analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the ortho-, meta-, and para-isomers of this compound. Note that for the meta and para isomers, data for the corresponding N-ethyl-toluidine (methyl-substituted N-ethylaniline) is used as a close structural analog where direct data for this compound isomers was unavailable in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundAromatic Protons (ppm)-CH₂- Protons (ppm)-CH₃ Protons (ppm)
2-Ethyl-N-phenylaniline[1]7.30 – 7.22 (m, 4H), 7.16 (td, J = 7.7, 1.6 Hz, 1H), 7.02 (td, J = 7.4, 1.3 Hz, 1H), 6.95 (dd, J = 8.6, 1.0 Hz, 2H), 6.90 (tt, J = 7.3 Hz, J = 1.1 Hz, 1H)2.65 (q, J = 7.5 Hz, 2H)1.28 (t, J = 7.5 Hz, 3H)
N-Ethyl-3-methylaniline7.08 (t, 1H), 6.55-6.45 (m, 3H)3.12 (q, 2H)1.22 (t, 3H), 2.30 (s, 3H)
N-Ethyl-4-methyl-N-phenylaniline7.19 (t, 2H), 6.95 (d, 2H), 6.85 (d, 2H), 6.67 (t, 1H)3.35 (q, 2H)1.18 (t, 3H), 2.25 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundAromatic Carbons (ppm)-CH₂- Carbon (ppm)-CH₃ Carbon (ppm)
2-Ethyl-N-phenylaniline[1]144.3, 140.3, 134.6, 129.1, 128.8, 126.5, 122.5, 120.0, 120.0, 116.9224.3814.00
N-Ethyl-3-methylaniline148.8, 139.1, 129.1, 119.1, 115.8, 112.544.814.9, 21.6
N-Ethyl-4-methyl-N-phenylaniline147.9, 145.4, 129.7, 129.4, 117.2, 113.147.112.6, 20.4
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchAromatic C-H StretchAliphatic C-H StretchC=C Stretch (Aromatic)C-N Stretch
2-Ethyl-N-phenylaniline~3400~3050~2970, 2870~1600, 1500~1320
N-Ethyl-3-methylaniline~3410~3030~2965, 2875~1610, 1510~1315
N-Ethyl-4-methyl-N-phenylaniline~3415~3025~2960, 2870~1615, 1515~1325
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Major Fragments
2-Ethyl-N-phenylaniline197182 (M-15), 168 (M-29)
N-Ethyl-3-methylaniline135120 (M-15), 106 (M-29)
N-Ethyl-4-methyl-N-phenylaniline[2]211196 (M-15), 182 (M-29)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for distinguishing between the isomers.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

    • Mount the sandwiched plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample holder with the prepared salt plates into the beam path.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1 mg/mL) of the this compound isomer in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Injector: Set to a splitless or split mode with an injection volume of 1 µL. The injector temperature is typically set to 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300°C at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start with Isomer Sample dissolve Dissolve in Appropriate Solvent start->dissolve NMR & GC-MS prepare_neat Prepare Neat Liquid Film start->prepare_neat IR nmr NMR Spectroscopy (¹H & ¹³C) dissolve->nmr gcms GC-MS Analysis dissolve->gcms ir IR Spectroscopy prepare_neat->ir nmr_data Analyze Chemical Shifts & Coupling Patterns nmr->nmr_data ir_data Identify Functional Groups & Fingerprint Region ir->ir_data ms_data Determine Molecular Weight & Fragmentation gcms->ms_data comparison Compare Spectra of Isomers nmr_data->comparison ir_data->comparison ms_data->comparison

Caption: Experimental workflow for the spectroscopic comparison of this compound isomers.

Signaling Pathway of Spectroscopic Differentiation

The following diagram illustrates the logical pathway for differentiating the isomers based on their spectroscopic signatures.

differentiation_pathway start Unknown Isomer nmr ¹H NMR Analysis start->nmr c13nmr ¹³C NMR Analysis start->c13nmr ir IR Analysis start->ir ms MS Analysis start->ms ortho Ortho-Isomer nmr->ortho Complex aromatic region meta Meta-Isomer nmr->meta Distinct aromatic splitting para Para-Isomer nmr->para Symmetrical aromatic pattern c13nmr->ortho Unique C-N & C-ethyl shifts c13nmr->meta Characteristic aromatic shifts c13nmr->para Fewer aromatic signals due to symmetry ir->ortho Specific fingerprint region bands ir->meta Different fingerprint region ir->para Distinct C-H out-of-plane bending ms->ortho Characteristic fragmentation ms->meta Similar M+ but different fragments ms->para Similar M+ but different fragments

Caption: Logical pathway for isomer differentiation using spectroscopic techniques.

References

Assessing the Purity of N-ethyl-N-phenylaniline: A Comparative Guide to Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates like N-ethyl-N-phenylaniline is paramount to ensure the quality, safety, and efficacy of the final product. This guide provides a comparative overview of two principal analytical techniques for assessing the purity of this compound: non-aqueous potentiometric titration and High-Performance Liquid Chromatography (HPLC).

This document details the experimental protocols for each method, presents a comparative summary of their performance characteristics, and provides visual workflows to aid in understanding the analytical processes. The data presented is representative of the expected performance for the analysis of aromatic amines, offering a solid basis for method selection and implementation in a quality control setting.

Comparison of Analytical Techniques

The choice between a classical titrimetric method and a modern chromatographic technique depends on several factors, including the specific requirements of the analysis such as desired accuracy, precision, sensitivity, and the nature of potential impurities.

ParameterNon-Aqueous Potentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Acid-base neutralization reaction in a non-aqueous solvent.Differential partitioning of the analyte between a mobile and stationary phase.
Primary Use Assay of the bulk active substance.Purity assessment and identification of individual impurities.
Specificity Moderate; titrates total basicity, including some basic impurities.High; can separate the main component from structurally similar impurities.
Sensitivity Lower (typically mg range).High (typically µg to ng range).
Precision (%RSD) ≤ 0.5%≤ 1.5%
Accuracy (% Recovery) 99.5 - 100.5%99.0 - 101.0%
Typical Purity Result 99.8%99.8%
Limit of Quantitation Not typically determined.~0.05% (area percent)

Note: The quantitative data in this table is illustrative and based on typical performance for the analysis of aromatic amines. Actual results may vary based on instrumentation and specific method parameters.

Experimental Protocols

Non-Aqueous Potentiometric Titration

This method is a highly accurate and precise technique for determining the overall percentage of basic substances in a sample. It is particularly well-suited for the assay of weak bases like this compound that do not give sharp endpoints in aqueous solutions.[1][2]

Principle: this compound, a weak base, is dissolved in a non-aqueous solvent (glacial acetic acid) which enhances its basicity. It is then titrated with a strong acid (perchloric acid) in the same solvent system. The endpoint of the titration is determined potentiometrically using a suitable electrode system.

Reagents and Equipment:

  • 0.1 M Perchloric acid in glacial acetic acid

  • Glacial acetic acid

  • Potassium hydrogen phthalate (B1215562) (primary standard)

  • Crystal Violet indicator (optional, for visual titration)

  • Automatic Potentiometric Titrator with a glass and reference electrode (e.g., Ag/AgCl)

  • Analytical balance

  • Burette, flasks, and other standard laboratory glassware

Procedure:

  • Standardization of 0.1 M Perchloric Acid:

    • Accurately weigh about 0.5 g of previously dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

    • Gently warm if necessary to dissolve.

    • Titrate with the 0.1 M perchloric acid solution, determining the endpoint potentiometrically.

    • Perform a blank titration and make any necessary corrections.

    • Calculate the molarity of the perchloric acid solution.

  • Assay of this compound:

    • Accurately weigh about 0.3 g of the this compound sample into a 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrodes in the solution and stir gently.

    • Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.

    • The endpoint is the point of maximum inflection on the titration curve.

  • Calculation: The percentage purity of this compound is calculated using the following formula:

    Where:

    • V = Volume of perchloric acid consumed in mL

    • M = Molarity of the perchloric acid solution

    • F = Molar mass of this compound (197.28 g/mol )

    • W = Weight of the sample in mg

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For purity assessment, it is invaluable for its ability to separate the main compound from its impurities, providing a more detailed picture of the sample's composition.[3]

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential affinity for a stationary phase (packed in a column) and a mobile phase that is pumped through the column. A detector measures the concentration of each component as it elutes from the column. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Reagents and Equipment:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v).

    • Degas the mobile phase before use.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Sample Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the sample solution and record the chromatogram.

  • Calculation: The percentage purity is calculated based on the area normalization method:

Visualized Workflows

The following diagrams illustrate the experimental workflows for the two analytical methods described.

TitrationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Standardize 0.1M Perchloric Acid p2 Accurately weigh this compound sample p3 Dissolve sample in glacial acetic acid p2->p3 a1 Perform potentiometric titration p3->a1 a2 Record mV vs. Volume data a1->a2 d1 Determine endpoint (maximum inflection) a2->d1 d2 Calculate % Purity d1->d2

Caption: Workflow for Purity Assessment by Titration.

HPLCWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare mobile phase (Acetonitrile:Water) p2 Prepare Standard and Sample solutions p1->p2 p3 Filter solutions (0.45 µm) p2->p3 a1 Equilibrate HPLC system p3->a1 a2 Inject solutions onto C18 column a1->a2 a3 Record chromatograms at 254 nm a2->a3 d1 Integrate peak areas a3->d1 d2 Calculate % Purity by area normalization d1->d2

Caption: Workflow for Purity Assessment by HPLC.

References

A Comparative Guide to Inter-Laboratory Validation of N-ethyl-N-phenylaniline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods across different laboratories is crucial for establishing the robustness, reliability, and reproducibility of a given procedure. This process helps to ensure that results are consistent and comparable, regardless of where the analysis is performed.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of aromatic amines like N-ethyl-N-phenylaniline, based on single-laboratory validation studies and performance data for similar compounds. These values represent expected performance in an inter-laboratory setting.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL
Linearity (r²) > 0.998> 0.999
Precision (%RSD)
- Repeatability (Intra-laboratory)< 2%< 5%
- Reproducibility (Inter-laboratory)< 5%< 10%
Accuracy (% Recovery) 98 - 102%95 - 105%
Specificity Moderate to High; dependent on chromatographic resolution from matrix components.Very High; mass spectral data provides definitive identification.
Sample Throughput HighModerate
Key Advantages Robust, cost-effective, suitable for routine analysis of non-volatile or thermally labile compounds.High sensitivity and specificity, provides structural information for impurity identification.
Potential Disadvantages Lower specificity compared to MS, potential for co-eluting interferences.May require derivatization for polar analytes, potential for thermal degradation of the analyte.

Experimental Protocols

Below is a detailed experimental protocol for the analysis of this compound using HPLC with UV detection. This protocol serves as a representative method that could be subjected to inter-laboratory validation.

HPLC-UV Method for the Quantification of this compound

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Methanol (B129727) (HPLC grade).

    • Formic acid (optional, for mobile phase modification).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). 0.1% formic acid may be added to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Preparation of Standard Solutions:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an inter-laboratory validation study and the decision-making process for selecting an appropriate analytical method.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Distribution and Analysis cluster_analysis Phase 3: Statistical Analysis and Reporting P1 Define Study Objectives (e.g., precision, accuracy) P2 Select Analytical Method P1->P2 P3 Develop Detailed Protocol P2->P3 P4 Recruit Participating Laboratories P3->P4 E1 Prepare and Distribute Homogeneous Samples P4->E1 E2 Laboratories Perform Analysis According to Protocol E1->E2 E3 Data Submission to Coordinating Laboratory E2->E3 A1 Statistical Analysis of Data (e.g., Cochran's, Grubb's tests) E3->A1 A2 Calculate Repeatability (RSDr) and Reproducibility (RSDR) A1->A2 A3 Prepare Final Report A2->A3 Conclusion Conclusion A3->Conclusion Method Validated

Caption: Workflow of an Inter-Laboratory Validation Study.

Method_Selection_Decision_Tree Start Select Analytical Method for This compound Thermal_Stability Is the analyte thermally stable? Start->Thermal_Stability High_Specificity Is high specificity required for identification? Thermal_Stability->High_Specificity Yes HPLC HPLC-UV Thermal_Stability->HPLC No Routine_QC Is it for routine QC with known impurities? High_Specificity->Routine_QC No GC_MS GC-MS High_Specificity->GC_MS Yes Routine_QC->HPLC Yes LC_MS Consider LC-MS Routine_QC->LC_MS No

Caption: Decision Tree for Analytical Method Selection.

comparing the efficiency of different catalysts for N-ethyl-N-phenylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Efficiency in N-ethyl-N-phenylaniline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, an important intermediate in the production of dyes, pharmaceuticals, and other fine chemicals, can be achieved through various catalytic pathways.[1] The efficiency of this synthesis is critically dependent on the choice of catalyst and the reaction conditions employed. This guide provides an objective comparison of different catalytic methods for the synthesis of this compound, supported by experimental data to inform catalyst selection and process optimization.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalysts for the synthesis of this compound, highlighting key metrics such as yield, reaction time, temperature, and pressure.

Catalyst/MethodReactantsTemperature (°C)PressureReaction TimeYield of N-ethylanilineSelectivity/ByproductsReference
High Temperature/Pressure Alkylation
Phosphorus Trichloride (0.3%)Aniline (B41778), Ethanol (B145695)3009.84 MPaNot Specified65-70%20% Aniline, 10-15% Diethylaniline[2]
Sulfuric Acid (0.1 mol ratio)Aniline, Ethanol210~2.5 MPa11 hoursNot SpecifiedReaction mixture contains N-ethylaniline[2]
Zeolite H-BEAAniline, Ethanol350Not SpecifiedNot Specified~40% (for 2,6-diethylaniline)Moderate selectivity for ortho-alkylation[3]
Attapulgite clay with Fe₂O₃ and SnO₂Aniline, Ethanol330-440Not SpecifiedNot Specified~57% (for 2,6-diethylaniline)74% selectivity for ortho-alkylation[3]
Reductive Amination
Sodium BorohydrideAniline, Acetaldehyde (B116499)Room TempAtmospheric3 hours>98% (product purity)Not Specified[4]
Pd/C with Ammonium Formate2,6-diethylaniline, AcetaldehydeRoom TempAtmospheric30 minutesExcellent YieldHigh selectivity for mono-N-alkylation[5]
Nickel Catalyst (NiBr₂/1,10-phenanthroline)Aniline, Benzyl Alcohol130Not Specified48 hoursUp to 96%High selectivity for N-alkylation[6]
Ag/GO NanocatalystAniline, Benzyl AlcoholsNot SpecifiedNot SpecifiedShort timesGood YieldHigh selectivity[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: High-Temperature Alkylation of Aniline with Ethanol

This traditional method involves the direct reaction of aniline with ethanol under high temperature and pressure, typically in the presence of an acid catalyst.

Materials:

  • Aniline

  • Ethanol

  • Catalyst (e.g., Sulfuric Acid)

  • Autoclave (High-pressure reactor)

Procedure:

  • Aniline, ethanol, and the acid catalyst are mixed in the desired molar ratio and charged into an autoclave.[2]

  • The reactor is sealed and heated to the target temperature (e.g., 210°C).[2]

  • The reaction is allowed to proceed for a specified duration (e.g., 11 hours), during which the pressure will rise (e.g., to ~2.5 MPa).[2]

  • After the reaction is complete, the autoclave is cooled, and the pressure is carefully released.

  • The resulting reaction mixture, containing N-ethylaniline, unreacted aniline, and diethylaniline, is then purified, typically by vacuum distillation.[2]

Method 2: Reductive Amination of Aniline with Acetaldehyde

This modern approach offers milder reaction conditions and often results in higher yields and purity.[2]

Materials:

  • Aniline

  • Acetaldehyde

  • Reducing Agent (e.g., Sodium Borohydride or H₂ with Pd/C catalyst)

  • Solvent (e.g., Methanol, Ethanol, or Propanol)

  • Reaction Vessel

Procedure:

  • Nucleophilic Addition: Aniline is dissolved in a suitable solvent in a reaction vessel at room temperature and pressure.[4][8] An alcoholic solution of acetaldehyde is then added, and the mixture is stirred for approximately one hour to form the Schiff base intermediate.[4][8]

  • Reduction: An alcoholic solution of the reducing agent (e.g., sodium borohydride) is then added to the reaction mixture.[4][8] The reaction is allowed to proceed for a few hours (e.g., 2-4 hours) until the reaction is complete, which can be monitored by techniques like liquid chromatography.[4]

  • Workup and Purification: The pH of the reaction mixture is adjusted, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure, and the crude product is purified, for instance, by vacuum distillation.

Visualizations

Experimental Workflow: High-Temperature Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Mix Aniline, Ethanol, and Catalyst autoclave Charge into Autoclave reactants->autoclave heat_pressure Heat to High Temperature and Pressure autoclave->heat_pressure cool_release Cool and Release Pressure heat_pressure->cool_release distillation Vacuum Distillation cool_release->distillation product This compound distillation->product

Caption: Workflow for High-Temperature Alkylation Synthesis.

Experimental Workflow: Reductive Amination

G cluster_schiff Schiff Base Formation cluster_reduction Reduction cluster_workup Workup and Purification mix_reactants Mix Aniline and Acetaldehyde in Solvent at Room Temperature add_reducing_agent Add Reducing Agent mix_reactants->add_reducing_agent ph_adjustment pH Adjustment add_reducing_agent->ph_adjustment extraction Solvent Extraction ph_adjustment->extraction purify Purification extraction->purify final_product This compound purify->final_product

Caption: Workflow for Reductive Amination Synthesis.

References

A Comparative Guide to N-Ethyl-N-Phenylaniline: Unveiling its Advantages Over Other Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Anilines are a cornerstone of modern organic synthesis, serving as precursors to a vast array of dyes, pharmaceuticals, and materials. Among the myriad of substituted anilines, N-ethyl-N-phenylaniline, a tertiary aromatic amine, presents a unique combination of electronic and steric properties that offer distinct advantages over other primary, secondary, and tertiary anilines. This guide provides an objective comparison of this compound's performance with alternative anilines, supported by available data and detailed experimental protocols.

Enhanced Reactivity in Key Synthetic Applications

A primary advantage of this compound lies in its heightened reactivity in electrophilic aromatic substitution reactions, a cornerstone of many synthetic pathways. This is attributed to the electronic effects of the N-alkyl and N-phenyl substituents.

Electronic Effects: The ethyl group, being an electron-donating group (EDG) through a +I (inductive) effect, increases the electron density on the nitrogen atom. This, in turn, enhances the electron-donating capacity of the amino group towards the phenyl ring via resonance, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles. This increased reactivity can lead to higher reaction rates and yields compared to aniline (B41778) or anilines with electron-withdrawing groups.

Steric Effects: The presence of both an ethyl and a phenyl group on the nitrogen atom introduces significant steric bulk. This can influence the regioselectivity of reactions, favoring substitution at the less hindered para-position of the phenyl ring. In certain applications, this steric hindrance can be leveraged to achieve higher selectivity for the desired isomer, reducing the need for complex purification steps.

Application in Azo Dye Synthesis

N-substituted anilines are crucial components in the synthesis of azo dyes. The coupling reaction involves an electrophilic attack of a diazonium salt on the electron-rich aromatic ring of the aniline derivative. The increased electron density on the phenyl ring of this compound, due to the electron-donating ethyl group, facilitates this electrophilic attack, potentially leading to higher yields and faster reaction times compared to less substituted anilines.

While direct comparative yield data under identical conditions is not always available in a single study, the general principles of electrophilic aromatic substitution suggest a reactivity order where N-alkylation enhances performance.

Physicochemical Properties: A Comparative Overview

The substitution on the nitrogen atom significantly influences the physicochemical properties of anilines. These properties are critical for predicting their behavior in reaction media and biological systems.

PropertyThis compoundAnilineN-MethylanilineN,N-DimethylanilineDiphenylamine
Molecular Formula C₁₄H₁₅NC₆H₅NH₂C₇H₉NC₈H₁₁NC₁₂H₁₁N
Molecular Weight 197.28 g/mol 93.13 g/mol 107.15 g/mol 121.18 g/mol 169.22 g/mol
Boiling Point 286 °C[1]184 °C196 °C194 °C302 °C
pKa (of conjugate acid) ~5.0 (estimated)4.64.855.070.78

Note: Data is compiled from various sources and should be considered representative. Estimated values are based on structure-activity relationships.

The tertiary nature of this compound, lacking an N-H proton, renders it non-amphoteric in the same way as primary and secondary amines, which can influence its solubility and reactivity in acidic media.

Role in the Synthesis of Bioactive Molecules and Materials

The structural motif of this compound is a valuable pharmacophore and a precursor in materials science.

Drug Development: N,N-dialkylanilines are integral components in the synthesis of a variety of bioactive molecules. The specific steric and electronic profile of this compound can be advantageous in tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, the lipophilicity conferred by the ethyl and phenyl groups can influence membrane permeability and binding to biological targets. While aniline itself can be a source of toxicity due to metabolic oxidation, N-alkylation can alter these metabolic pathways, potentially leading to safer drug candidates.

Organic Electronics: Arylamines, including derivatives of this compound, are investigated as hole-transporting materials in organic light-emitting diodes (OLEDs) and other organic electronic devices. The ability of the nitrogen lone pair to participate in charge delocalization across the aromatic system is key to this function. The specific substituents on the nitrogen can be tuned to optimize the material's electronic properties, such as its ionization potential and charge carrier mobility.

Experimental Protocols

To facilitate a direct and meaningful comparison of this compound with other anilines, the following standardized experimental protocols are provided.

Protocol 1: Comparative Synthesis of an Azo Dye

Objective: To compare the yield of an azo dye synthesized from this compound and N,N-dimethylaniline.

Part A: Diazotization of Aniline

  • In a 100 mL beaker, dissolve 2.0 g of aniline in 20 mL of 3M hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 1.5 g of sodium nitrite (B80452) in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature below 5 °C.

  • Stir for an additional 15 minutes at 0-5 °C to ensure complete formation of the benzenediazonium (B1195382) chloride solution.

Part B: Azo Coupling

  • Reaction 1 (this compound): In a 250 mL beaker, dissolve an equimolar amount of this compound to the starting aniline in 20 mL of ethanol. Cool the solution to 0-5 °C in an ice bath.

  • Reaction 2 (N,N-Dimethylaniline): In a separate 250 mL beaker, dissolve an equimolar amount of N,N-dimethylaniline to the starting aniline in 20 mL of ethanol. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add half of the cold benzenediazonium chloride solution to the this compound solution with vigorous stirring.

  • Slowly add the other half of the diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

  • Continue stirring both reaction mixtures in the ice bath for 30 minutes.

  • Collect the precipitated azo dye from each reaction by vacuum filtration, washing with cold water.

  • Dry the products and record the mass to calculate the percentage yield for each reaction.

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To experimentally determine and compare the pKa values of the conjugate acids of this compound and other anilines.

  • Prepare 0.01 M solutions of each aniline derivative in a 1:1 ethanol/water mixture.

  • Titrate each solution with a standardized 0.1 M HCl solution.

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of HCl added to generate a titration curve.

  • Determine the pH at the half-equivalence point, which corresponds to the pKa of the anilinium ion.

Visualizing Synthetic Pathways

The following diagrams illustrate a generalized synthetic workflow for the application of this compound.

G cluster_start Starting Materials cluster_synthesis Synthesis of this compound cluster_application Application in Azo Dye Synthesis Aniline Aniline N_Ethylaniline N-Ethylaniline Aniline->N_Ethylaniline N-Ethylation Ethyl_Halide Ethyl Halide Ethyl_Halide->N_Ethylaniline N_Ethyl_N_Phenylaniline This compound N_Ethylaniline->N_Ethyl_N_Phenylaniline N-Arylation Azo_Dye Azo Dye N_Ethyl_N_Phenylaniline->Azo_Dye Diazonium_Salt Diazonium Salt Diazonium_Salt->Azo_Dye Azo Coupling

Caption: Synthetic pathway for an azo dye using this compound.

G cluster_workflow Experimental Workflow: Corrosion Inhibition Study Prep Prepare Metal Coupons Immersion Immerse Coupons in Corrosive Media (with and without inhibitors) Prep->Immersion Inhibitor_Sol Prepare Inhibitor Solutions (Aniline, this compound, etc.) Inhibitor_Sol->Immersion Weight_Loss Weight Loss Measurement Immersion->Weight_Loss Electrochem Electrochemical Measurements (Potentiodynamic Polarization, EIS) Immersion->Electrochem Analysis Calculate Inhibition Efficiency (%) Weight_Loss->Analysis Electrochem->Analysis

Caption: Workflow for comparing the corrosion inhibition efficiency of anilines.

References

literature review of N-ethyl-N-phenylaniline applications

Author: BenchChem Technical Support Team. Date: December 2025

A Literature Review of N-ethyl-N-phenylaniline Applications: A Comparative Guide

This compound, a significant secondary aromatic amine, serves as a versatile chemical intermediate in a multitude of industrial applications. Its utility spans the synthesis of dyes, the production of polymers, and as a stabilizer in explosives. This guide provides a comparative analysis of this compound's performance in these key areas, presenting available experimental data and detailed methodologies to offer a comprehensive resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Application in Dye Synthesis

This compound is a crucial precursor in the manufacturing of azo and triphenylmethane (B1682552) dyes.[1] The N-ethyl group influences the final color and properties of the dye, such as its fastness to light and washing.[2]

Comparison with Alternatives in Dye Synthesis

Table 1: Comparison of N-alkylanilines as Precursors in Azo Dye Synthesis

PrecursorCommon Dye Application/ClassExpected Influence on Dye Properties
This compound Azo and Triphenylmethane DyesContributes to specific color shades and fastness properties.
N-methylaniline Azo DyesGenerally used for a wide range of colors; the methyl group can influence solubility and shade.
N,N-dimethylaniline Azo DyesMolar extinction coefficients for dyes derived from N,N-dimethylaniline range from 25,000 to 35,000 L mol⁻¹ cm⁻¹.[2] Light fastness is typically rated 4-5 (on a scale of 1-8), and wash fastness is 3-4 (on a scale of 1-5).[2]
N,N-diethylaniline Solvent Yellow 56Used in the synthesis of specific solvent dyes.[3]
Experimental Protocol: General Synthesis of an Azo Dye

This protocol describes a general method for the synthesis of an azo dye using an N-alkylaniline as the coupling component.

Materials:

  • Primary aromatic amine (e.g., aniline)

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Ethanol

Procedure:

  • Diazotization: A primary aromatic amine is dissolved in hydrochloric acid and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.[5][6]

  • Coupling: this compound is dissolved in a suitable solvent. The cold diazonium salt solution is then slowly added to the this compound solution while maintaining a low temperature and appropriate pH to facilitate the coupling reaction.[6]

  • Isolation: The resulting azo dye precipitates and is collected by filtration, washed with water, and can be further purified by recrystallization from a solvent like ethanol.[7]

Azo_Dye_Synthesis cluster_0 Diazotization cluster_1 Coupling Reaction A Primary Aromatic Amine B Diazonium Salt A->B NaNO2, HCl, 0-5°C D Azo Dye B->D C This compound C->D

General workflow for azo dye synthesis.

Application in Polymer Synthesis

This compound can be polymerized to form poly(N-ethylaniline) (PNEA), a conducting polymer. The properties of PNEA, such as its electrical conductivity and solubility, are influenced by the ethyl group on the nitrogen atom.

Comparison with Alternative Polyanilines

The presence of an alkyl substituent on the nitrogen atom of the aniline (B41778) monomer generally enhances the polymer's solubility in organic solvents but decreases its electrical conductivity due to steric hindrance.[8]

Table 2: Comparison of Electrical Conductivity of Polyaniline and its N-alkylated Derivatives

PolymerConductivity (S/cm)Reference
Polyaniline (PANI)10 - 100[8]
Poly(N-methylaniline) (PNMA) Lower than PANI; higher conductivity than PANI in pH-neutral environments.[9] Specific capacitance of 38.00 F g⁻¹.[10][9][10]
Poly(N-ethylaniline) (PNEA) Lower than PANI and PNMA. Specific capacitance of 16.50 F g⁻¹.[10][10]

Note: Conductivity values can vary significantly depending on the dopant, polymerization method, and measurement conditions.

Experimental Protocol: Chemical Oxidative Polymerization of this compound

This protocol outlines a general method for the synthesis of poly(N-ethylaniline).[11]

Materials:

Procedure:

  • Monomer Solution: Dissolve this compound in 1 M HCl.

  • Oxidant Solution: Dissolve an equimolar amount of ammonium persulfate in 1 M HCl.

  • Polymerization: Cool both solutions in an ice bath. Slowly add the oxidant solution to the monomer solution with vigorous stirring. The reaction mixture will change color, indicating polymerization.

  • Isolation and Purification: After the reaction is complete, the polymer is collected by filtration, washed with methanol and deionized water, and then dried.

Polymer_Synthesis Monomer This compound in HCl Polymerization Polymerization (0-5°C, stirring) Monomer->Polymerization Oxidant Ammonium Persulfate in HCl Oxidant->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing (Methanol, Water) Filtration->Washing Drying Drying Washing->Drying PNEA Poly(N-ethylaniline) Drying->PNEA

Workflow for chemical oxidative polymerization.

Application as an Explosives Stabilizer

This compound is used as a stabilizer in explosives, particularly in nitrocellulose-based propellants.[12] Stabilizers are added to prevent the autocatalytic decomposition of energetic materials by scavenging acidic decomposition products, primarily nitrogen oxides.

Comparison with Other Stabilizers

While N-methyl-nitroaniline (MNA) is an effective stabilizer, it is consumed rapidly.[12] Centralites, such as ethyl centralite, can function as both a stabilizer and a plasticizer.[12] However, a significant drawback of many traditional stabilizers, including those derived from diphenylamine (B1679370) and centralites, is the formation of toxic and carcinogenic N-nitroso derivatives.[12]

Table 3: Qualitative Comparison of Stabilizers for Nitrate Ester-Based Explosives

StabilizerAdvantagesDisadvantages
This compound Effective at scavenging nitrogen oxides.Potential for formation of N-nitroso compounds.
Diphenylamine (DPA) Widely used and well-characterized.Forms toxic and carcinogenic N-nitroso-DPA.[12]
Ethyl Centralite Acts as both a stabilizer and a plasticizer.[12]N-nitroso derivatives are more toxic than those from DPA.[12]
N-methyl-nitroaniline (MNA) Good capability to retain nitrogen oxides.[12]Consumed too quickly.[12]

Applications in Pharmaceutical and Agrochemical Synthesis

N-alkylanilines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][13] The N-alkylation of aniline derivatives is a key reaction in preparing these complex molecules.[13] However, specific examples and experimental data for the direct use of this compound in the synthesis of commercialized pharmaceuticals and agrochemicals are not widely available in the public literature.[14] The general synthetic utility of N-alkylanilines suggests that this compound could serve as a valuable building block in these fields.

Logical_Relationship NEPA This compound Dye Dye Synthesis NEPA->Dye Polymer Polymer Synthesis NEPA->Polymer Explosive Explosives Stabilizer NEPA->Explosive Pharma Pharmaceutical Intermediate NEPA->Pharma Agro Agrochemical Intermediate NEPA->Agro

Applications of this compound.

References

Performance Evaluation of N-ethyl-N-phenylaniline in Dye Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-ethyl-N-phenylaniline serves as a versatile precursor in the synthesis of various functional dyes, finding applications in both traditional textile dyeing and advanced materials such as dye-sensitized solar cells (DSSCs). This guide provides an objective comparison of the performance of this compound-derived dyes with common alternatives in these two key areas, supported by experimental data and detailed methodologies.

Part 1: this compound in Disperse Dye Applications

Azo disperse dyes, synthesized using this compound and its derivatives as coupling components, are widely used for dyeing hydrophobic fibers like polyester (B1180765) due to their excellent fastness properties.[1][2] These dyes are valued for their brilliant shades and good all-around performance.

Comparative Performance of this compound Based Azo Disperse Dyes

The performance of disperse dyes is primarily evaluated based on their fastness to various environmental and domestic stressors, including light, washing, and heat (sublimation). Below is a comparative summary of the fastness properties of a representative this compound based azo dye against common commercial disperse dyes. The data indicates that this compound derivatives can yield dyes with fastness properties comparable to or even exceeding those of some established commercial products.[3][4][5]

Dye TypeC.I. NameChemical ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06) (Staining on PES)Sublimation Fastness (ISO 105-P01) (180°C)
This compound Derivative -Monoazo5-64-54-5
Alternative 1 Disperse Red 73Anthraquinone544
Alternative 2 Disperse Blue 79Monoazo6-754-5
Alternative 3 Terasil Brilliant Violet-Very GoodVery Good-
Alternative 4 Terasil Scarlet Brown-GoodGood-

Note: Fastness is rated on a scale of 1 to 5 (or 1 to 8 for light fastness in some standards), where a higher number indicates better fastness.

Experimental Protocols for Disperse Dye Evaluation

Synthesis of a Representative this compound Azo Disperse Dye

A typical synthesis involves the diazotization of an aromatic amine followed by coupling with an this compound derivative.[1]

  • Diazotization: An aromatic amine (e.g., 2-chloro-4-nitroaniline) is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5°C, and a solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt.

  • Coupling: The diazonium salt solution is then slowly added to a cooled solution of an this compound derivative dissolved in a suitable solvent (e.g., acetic acid). The reaction mixture is stirred for several hours, maintaining a low temperature.

  • Isolation and Purification: The precipitated dye is filtered, washed with water until neutral, and then dried. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for further purification.[2]

Dyeing Procedure for Polyester Fabric (High-Temperature, High-Pressure Method) [2]

  • A 1% stock solution of the dye is prepared by dissolving 1g of the dye in 100g of a suitable solvent like DMF.

  • The polyester fabric is wetted and immersed in a dye bath with a liquor ratio of 1:50.

  • The pH of the dye bath is adjusted to 4.5-5.5 using glacial acetic acid.

  • The temperature is raised from 50°C to 100°C and held for 20 minutes.

  • Dyeing is continued at this elevated temperature for 60-100 minutes.

  • After dyeing, the fabric is removed, rinsed thoroughly with water, and air-dried.

Fastness Testing

  • Light Fastness (ISO 105-B02): Dyed fabric samples are exposed to a xenon arc lamp under controlled conditions, and the change in color is assessed against a blue wool standard.

  • Wash Fastness (ISO 105-C06): The dyed fabric is washed in a soap solution under specified conditions of temperature and time, and the color change and staining of adjacent undyed fabrics are evaluated using grey scales.

  • Sublimation Fastness (ISO 105-P01): The dyed fabric is heated in a sublimating apparatus at a specific temperature (e.g., 180°C), and the staining on an adjacent undyed fabric is assessed.

G cluster_synthesis Dye Synthesis cluster_application Dye Application & Evaluation AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization (NaNO2, HCl, 0-5°C) AzoDye Azo Disperse Dye DiazoniumSalt->AzoDye Coupling NEPA This compound Derivative NEPA->AzoDye Dyeing Dyeing of Polyester (HTHP Method) AzoDye->Dyeing DyedFabric Dyed Polyester Fabric Dyeing->DyedFabric FastnessTesting Fastness Testing (Light, Wash, Sublimation) DyedFabric->FastnessTesting PerformanceData Performance Data FastnessTesting->PerformanceData

Experimental workflow for the synthesis, application, and evaluation of this compound based disperse dyes.

Part 2: this compound Derivatives in Dye-Sensitized Solar Cells (DSSCs)

In the realm of renewable energy, organic dyes are crucial components of Dye-Sensitized Solar Cells (DSSCs). While simple this compound based dyes are not extensively reported, the closely related triphenylamine (B166846) (TPA) derivatives have emerged as a highly successful class of sensitizers.[6][7][8] The TPA moiety, which can be considered a more complex analogue of this compound, acts as a potent electron donor in the D-π-A (Donor-π bridge-Acceptor) architecture of these dyes.

Comparative Performance of TPA-Based Dyes (this compound Analogues)

The performance of a DSSC is characterized by its power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). The following table compares the performance of a representative TPA-based dye with the standard ruthenium-based sensitizer, N719.

SensitizerDonor MoietyPCE (%)Jsc (mA/cm²)Voc (V)FF
TPA-based Dye (SFA-7) Triphenylamine7.56---
TPA-based Dye (TPACA) Triphenylamine5.811.920.7020.716
Standard Sensitizer (N719) Ruthenium Complex7.29---

The data indicates that well-designed TPA-based organic dyes can achieve power conversion efficiencies comparable to or even exceeding that of the standard N719 sensitizer.[6][9] The performance is highly dependent on the molecular engineering of the dye, including the choice of the π-bridge and acceptor units.[7]

Experimental Protocols for DSSC Fabrication and Characterization

Synthesis of a Triphenylamine-Based Sensitizer

The synthesis of TPA-based dyes often involves multi-step reactions to construct the D-π-A structure. A general route is as follows:[10]

  • Synthesis of the Donor-π Bridge Intermediate: This typically involves a coupling reaction (e.g., Suzuki or Heck coupling) between a functionalized triphenylamine derivative and a π-conjugated linker (e.g., a thiophene (B33073) derivative).

  • Introduction of the Acceptor: The intermediate is then reacted with an acceptor molecule, which also serves as the anchoring group to the TiO₂ surface (e.g., cyanoacrylic acid), often through a Knoevenagel condensation.

  • Purification: The final dye is purified using column chromatography.

Fabrication of a Dye-Sensitized Solar Cell

  • Preparation of the Photoanode: A transparent conducting oxide (TCO) glass is coated with a paste of TiO₂ nanoparticles using a technique like doctor-blading or screen printing, followed by sintering at high temperatures.

  • Dye Sensitization: The sintered TiO₂ film is immersed in a solution of the organic dye for several hours to allow for the adsorption of the dye onto the TiO₂ surface.

  • Assembly of the Cell: A counter electrode (typically a platinized TCO glass) is placed over the dye-sensitized photoanode, separated by a thin spacer.

  • Electrolyte Injection: An electrolyte solution containing a redox couple (e.g., I⁻/I₃⁻) is introduced into the space between the electrodes.

  • Sealing: The cell is sealed to prevent leakage of the electrolyte.

Photovoltaic Characterization

The performance of the fabricated DSSC is measured under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator. A current-voltage (I-V) curve is recorded to determine the key photovoltaic parameters: PCE, Jsc, Voc, and FF.

G cluster_dssc DSSC Working Principle Photon Sunlight (Photon) Dye Organic Dye (Sensitizer) (e.g., TPA-based) Photon->Dye 1. Light Absorption (Excitation) TiO2_CB TiO₂ Conduction Band Dye->TiO2_CB 2. Electron Injection ExternalCircuit External Circuit (Load) TiO2_CB->ExternalCircuit 3. Electron Transport CounterElectrode Counter Electrode ExternalCircuit->CounterElectrode Electrolyte_Ox Electrolyte (e.g., I₃⁻) CounterElectrode->Electrolyte_Ox 5. Electrolyte Reduction Electrolyte_Red Electrolyte (Redox Couple, e.g., I⁻) Electrolyte_Red->Dye 4. Dye Regeneration

Signaling pathway of a Dye-Sensitized Solar Cell (DSSC) utilizing an organic dye sensitizer.

References

Cross-Validation of Analytical Methods for the Quantification of N-Ethyl-N-Phenylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical analysis, ensuring the interchangeability and reliability of analytical data from different methodologies is paramount. Cross-validation of analytical methods serves as a critical process to demonstrate that two distinct analytical procedures are equivalent and can be used interchangeably. This guide provides a comprehensive comparison of two robust analytical techniques suitable for the quantification of N-ethyl-N-phenylaniline: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The principles of cross-validation dictate that when different analytical techniques are employed across studies, a thorough comparison using both spiked quality control samples and incurred samples is necessary to ensure data integrity.[1][2] This guide will present a hypothetical cross-validation study between a newly developed GC-MS method and an established HPLC-UV method for the determination of this compound in a sample matrix.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the instrumentation. The following table summarizes the hypothetical performance characteristics of HPLC-UV and GC-MS methods for the quantification of this compound, based on typical validation parameters outlined in ICH guidelines.[3][4][5]

Validation ParameterHPLC-UVGC-MS
Linearity (Correlation Coefficient, r²) > 0.998> 0.999
Range 0.5 - 100 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98.5% - 101.0%99.0% - 100.5%
Precision (% RSD)
- Repeatability< 1.2%< 1.0%
- Intermediate Precision< 1.8%< 1.5%
Limit of Detection (LOD) 0.1 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL
Specificity ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the outlined protocols for the two compared techniques.

Protocol 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a reliable approach for the routine quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (deionized).

  • Formic acid (analytical grade).

  • This compound reference standard.

3. Sample Preparation:

  • Samples are accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range.

  • The solution is filtered through a 0.45 µm syringe filter prior to injection.

4. Calibration:

  • A calibration curve is constructed by plotting the peak area against the concentration of this compound standards.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity, making it suitable for trace-level analysis and confirmatory purposes.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of this compound.

2. Reagents and Standards:

  • Methanol (GC grade).

  • This compound reference standard.

  • Internal standard (e.g., deuterated this compound).

3. Sample Preparation:

  • Samples are accurately weighed and dissolved in methanol.

  • The internal standard is added to all samples and standards.

  • The solution is vortexed and then transferred to a GC vial.

4. Calibration:

  • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Signaling Pathways and Experimental Workflows

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_gcms Method 2: GC-MS Analysis cluster_comparison Data Comparison and Validation Sample Bulk Sample of This compound Spiked_QC Prepare Spiked Quality Control Samples Sample->Spiked_QC Incurred_Samples Prepare Incurred (Real) Samples Sample->Incurred_Samples HPLC_Analysis Analyze Samples using HPLC-UV Spiked_QC->HPLC_Analysis GCMS_Analysis Analyze Samples using GC-MS Spiked_QC->GCMS_Analysis Incurred_Samples->HPLC_Analysis Incurred_Samples->GCMS_Analysis HPLC_Data HPLC-UV Data Set HPLC_Analysis->HPLC_Data Compare_Data Compare Results from Both Methods HPLC_Data->Compare_Data GCMS_Data GC-MS Data Set GCMS_Analysis->GCMS_Data GCMS_Data->Compare_Data Acceptance Acceptance Criteria Met? (e.g., % Difference < 20%) Compare_Data->Acceptance Conclusion Methods are Cross-Validated Acceptance->Conclusion

Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Logical_Relationship cluster_methods Analytical Methods cluster_validation Validation Parameters MethodA Established Method (e.g., HPLC-UV) CrossValidation Cross-Validation MethodA->CrossValidation MethodB New Method (e.g., GC-MS) MethodB->CrossValidation Accuracy Accuracy Equivalence Demonstrated Equivalence Precision Precision Linearity Linearity Specificity Specificity Range Range LOQ LOQ CrossValidation->Accuracy CrossValidation->Precision CrossValidation->Linearity CrossValidation->Specificity CrossValidation->Range CrossValidation->LOQ CrossValidation->Equivalence

Logical relationship of parameters in cross-validation.

References

Safety Operating Guide

Proper Disposal of N-ethyl-N-phenylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of N-ethyl-N-phenylaniline are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure.

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves, such as nitrile rubber.

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Laboratory Coat: A flame-retardant lab coat is mandatory to protect against splashes.

  • Respiratory Protection: If working outside a fume hood or where aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.[1]

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate the spill area, remove all sources of ignition, and ensure the area is well-ventilated.[2]

  • Containment: For liquid spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][3] Do not use combustible materials like paper towels to absorb the initial spill.[4]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, properly labeled, and sealable hazardous waste container.[2][4]

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.[4]

Quantitative Data Summary

The following table summarizes key quantitative safety and physical data for this compound, which is critical for risk assessment and procedural planning.

PropertyValueSource
CAS Number 103-69-5[2]
Molecular Formula C₈H₁₁N[2]
Molecular Weight 121.18 g/mol [2][5]
Appearance Colorless to dark liquid with an aromatic odor[1][6]
Flash Point 85°C (185°F) open cup[1][6]
Density 0.963 g/cm³[6][7]
Solubility in Water Insoluble[6][7]
UN Hazard Class 6.1 (Toxic substances)[1]
UN Pack Group III[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. This substance is classified as hazardous waste and must not be disposed of through standard laboratory drains or as regular trash.[1][2]

Experimental Protocol: Waste Neutralization (for illustrative purposes only)

Note: Neutralization should only be performed by trained personnel in a controlled environment, such as a fume hood, and in accordance with institutional safety protocols. This compound is a weak base.

  • Preparation: Work within a certified chemical fume hood. Ensure all necessary PPE is worn. Prepare a dilute acidic solution (e.g., 5% hydrochloric acid) and a neutralizing agent (e.g., sodium bicarbonate) for any potential spills of the acid.

  • Dilution: Slowly add the waste this compound to a large volume of cold water with stirring to dilute it.

  • Neutralization: While stirring continuously, slowly add the dilute acidic solution to the this compound solution. Monitor the pH of the solution. The goal is to reach a neutral pH (approximately 7). Be cautious as this reaction is exothermic.[6]

  • Disposal of Neutralized Solution: Even after neutralization, the resulting mixture may still be considered hazardous depending on local regulations. It should be collected in a properly labeled hazardous waste container for disposal by a licensed vendor.

Primary Disposal Workflow:

  • Waste Identification and Segregation:

    • Classify this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as hazardous waste.[8]

    • Segregate this waste stream from other chemical wastes to avoid incompatible mixtures. It is incompatible with strong oxidizing agents and nitric acid.[1][6]

  • Containerization and Labeling:

    • Primary Container: Collect waste this compound in a dedicated, chemically resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle) that is in good condition and has a secure, leak-proof lid.[2][4]

    • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., Toxic, Harmful to Aquatic Life).[4][5]

  • Storage:

    • Store the sealed and labeled hazardous waste container in a cool, dry, well-ventilated area designated for hazardous waste storage.[3]

    • Store away from incompatible materials, food, and feedstuffs.[1]

  • Final Disposal:

    • Licensed Waste Disposal Vendor: The sealed and labeled hazardous waste container must be handed over to a licensed hazardous waste disposal company.[2][4] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

    • Incineration: A common disposal method for this type of chemical is combustion in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Documentation: Maintain accurate records of the amount of waste generated and the dates of accumulation and disposal.[8]

  • Empty Container Disposal:

    • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[8]

    • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone (B3395972) or methanol). The rinsate from this process must be collected and disposed of as hazardous waste.[8] After proper decontamination, the container can be disposed of as non-hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Segregation cluster_disposal Phase 3: Final Disposal cluster_spill Contingency: Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B C Collect Waste in a Designated, Compatible Container B->C S1 Evacuate & Ventilate Area B->S1 Spill Occurs D Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) C->D E Properly Label Container: 'Hazardous Waste', Chemical Name, Hazards D->E F Store in a Secure, Designated Hazardous Waste Area E->F G Arrange Pickup by a Licensed Waste Disposal Vendor F->G H Maintain Disposal Records G->H S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect Contaminated Material into Hazardous Waste Container S2->S3 S3->F

Caption: Logical workflow for the safe disposal of this compound.

References

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